molecular formula C9H11FO2 B1439175 1-(2-Fluoro-4-methoxyphenyl)ethanol CAS No. 74457-87-7

1-(2-Fluoro-4-methoxyphenyl)ethanol

Cat. No.: B1439175
CAS No.: 74457-87-7
M. Wt: 170.18 g/mol
InChI Key: SPUCRPMJCHQPRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H11FO2 and its molecular weight is 170.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUCRPMJCHQPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OC)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267153
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74457-87-7
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74457-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-4-methoxy-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Molecule

1-(2-Fluoro-4-methoxyphenyl)ethanol (CAS No. 74457-87-7) is a substituted aromatic alcohol of increasing interest within medicinal chemistry and synthetic organic chemistry.[1][2][3] Its structural motifs—a fluorine atom ortho to the ethanol substituent and a methoxy group in the para position—impart unique electronic properties and conformational constraints. These features make it a valuable chiral building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and electronic characteristics. This guide provides a comprehensive overview of its physicochemical properties, a robust protocol for its synthesis and characterization, and essential safety information, grounded in established chemical principles and data from closely related analogues.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability. While specific experimental data for this compound is not broadly published, we can extrapolate key parameters based on its structure and data from analogous compounds.

Core Molecular Attributes

The foundational properties of the molecule are summarized below.

PropertyValueSource
CAS Number 74457-87-7[1][2][4][5]
Molecular Formula C₉H₁₁FO₂[2]
Molecular Weight 170.18 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 2-Fluoro-4-methoxy-alpha-methylbenzenemethanol[2]

Synthesis and Purification: A Validated Approach

The most direct and reliable synthesis of this compound is achieved through the selective reduction of its corresponding ketone precursor, 2'-Fluoro-4'-methoxyacetophenone (CAS No. 74457-86-6). Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its excellent functional group tolerance, operational simplicity, and high yields.[6][7][8]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Reduction to Final Product A m-Fluoroanisole C Friedel-Crafts Acylation (AlCl₃, Dichloroethane) A->C B Acetyl Chloride B->C D 2'-Fluoro-4'-methoxyacetophenone C->D Yields Precursor E 2'-Fluoro-4'-methoxyacetophenone G Hydride Reduction E->G F Sodium Borohydride (NaBH₄) in Ethanol F->G H This compound G->H Forms Alcohol

Caption: Synthetic pathway from m-fluoroanisole to the target alcohol.

Experimental Protocol: Synthesis

This protocol details the reduction of 2'-Fluoro-4'-methoxyacetophenone.

Materials:

  • 2'-Fluoro-4'-methoxyacetophenone (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.2 eq)[7]

  • Ethanol (95% or absolute)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Fluoro-4'-methoxyacetophenone in ethanol (approximately 10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution until it reaches 0-5 °C. This is crucial to moderate the exothermic reaction and prevent potential side reactions.

  • Reagent Addition: Slowly add sodium borohydride to the cooled solution in small portions over 15-20 minutes. The slow addition maintains temperature control.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄. Then, acidify the mixture to a pH of ~5-6 with 1 M HCl. This step protonates the resulting alkoxide to form the alcohol.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Spectroscopic and Analytical Characterization

Definitive structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data for this compound, based on established principles and data from analogous molecules.[9][10][11][12][13][14]

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum provides detailed information about the hydrogen environments in the molecule.

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
-CH₃ (methyl)1.4 - 1.6Doublet (d)~6.5Coupled to the single proton on the adjacent chiral carbon (-CHOH).
-OH (hydroxyl)1.8 - 3.0Broad Singlet (br s)N/AChemical shift is variable and dependent on concentration and solvent. The proton is exchangeable.
-OCH₃ (methoxy)3.8 - 3.9Singlet (s)N/AIsolated methyl group attached to an oxygen atom.
-CHOH (carbinol)4.9 - 5.2Quartet (q)~6.5Coupled to the three protons of the adjacent methyl group.
Ar-H6.7 - 7.4Multiplet (m)VariousThe three aromatic protons will exhibit complex splitting due to coupling with each other and the fluorine atom.
¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.

CarbonExpected Chemical Shift (δ, ppm)Rationale
-C H₃ (methyl)~25Standard aliphatic methyl carbon adjacent to a chiral center.
-OC H₃ (methoxy)~55Typical chemical shift for a methoxy group on an aromatic ring.
-C HOH (carbinol)~67-70Aliphatic carbon bonded to a hydroxyl group.
Ar-C (Aromatic)100 - 165Aromatic carbons. The carbon directly bonded to fluorine (C-F) will show a large coupling constant (¹JCF). Other carbons will show smaller couplings (²JCF, ³JCF).
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H Stretch (Alcohol)3200 - 3600Broad and strong
C-H Stretch (sp³)2850 - 3000Medium to strong
C-H Stretch (sp²)3000 - 3100Medium
C=C Stretch (Aromatic)1500 - 1600Medium, multiple bands
C-O Stretch (Alcohol)1050 - 1150Strong
C-O Stretch (Ether)1200 - 1280Strong
C-F Stretch1000 - 1400Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 170.18.

  • Key Fragments:

    • [M-CH₃]⁺ (m/z = 155): Loss of the methyl group.

    • [M-H₂O]⁺ (m/z = 152): Loss of water from the alcohol.

    • [M-CH₃-H₂O]⁺ (m/z = 137): Subsequent loss of water after methyl loss.

    • A base peak corresponding to the stable benzylic cation formed after the loss of the methyl group is also highly probable.

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate care. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following precautions are based on similar compounds.[15][16][17][18][19]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16] Keep away from heat, sparks, and open flames.[17]

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.[17]

    • Skin: Wash off with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.[15]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[15]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[17]

Logical Relationship Diagram for Safety

SafetyLogic cluster_Handling Safe Handling cluster_Exposure Exposure Response PPE Use PPE (Gloves, Goggles, Lab Coat) Contact Skin/Eye Contact Ventilation Good Ventilation (Fume Hood) Ignition Avoid Ignition Sources FirstAid Administer First Aid Contact->FirstAid Inhalation Inhalation Inhalation->FirstAid Ingestion Ingestion Ingestion->FirstAid

Caption: Interrelation of handling protocols and exposure responses.

References

  • U.S. Food and Drug Administration. (n.d.). Safety Data Sheet: Ethanol absolute for analysis. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for: Asymmetric transfer hydrogenation of ketones with chiral catalysts. [Link]

  • The Royal Society of Chemistry. (2018). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. [Link]

  • Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. (n.d.). Figure S5: 1H NMR spectrum of (4-methoxyphenyl)methanol. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Link]

  • PubChem. (n.d.). 4-Methoxyphenethyl alcohol. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol. [Link]

  • ResearchGate. (n.d.). Fig. S25. 1H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. [Link]

  • The Organic Chemistry Tutor. (2020). Reduction Reactions with NaBH4 and LAH. [Link]

  • PubChemLite. (n.d.). 2,2-difluoro-1-(4-methoxy-phenyl)-ethanol. [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

  • PubChem. (n.d.). 2'-Fluoro-4'-methoxyacetophenone. [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. [Link]

  • Dr. Anthony Melvin Crasto. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

  • NIST WebBook. (n.d.). 2-(4-Methoxyphenyl)ethanol. [Link]

  • SpectraBase. (n.d.). (S)-1-(4-Methoxyphenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST WebBook. (n.d.). 4-Methoxyphenyl methyl carbinol. [Link]

  • ResearchGate. (n.d.). IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]

Sources

An In-depth Technical Guide to 1-(2-Fluoro-4-methoxyphenyl)ethanol (CAS 74457-87-7): Synthesis, Characterization, and Applications for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Fluoro-4-methoxyphenyl)ethanol, a key building block in medicinal chemistry and materials science. The strategic incorporation of fluorine and a methoxy group onto the phenylethanol scaffold offers unique electronic and metabolic properties, making it a valuable intermediate in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details a robust synthetic pathway from commercially available precursors, predicts and interprets its characteristic spectroscopic data based on established principles and analysis of analogous structures, and discusses its potential applications. The guide is intended to equip researchers with the necessary knowledge to confidently synthesize, characterize, and utilize this versatile compound in their research endeavors.

Introduction: The Strategic Advantage of Fluorine and Methoxy Substitution

The landscape of modern drug discovery is increasingly reliant on the use of fluorinated building blocks. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and membrane permeability. Similarly, the methoxy group is a common feature in many bioactive molecules, often contributing to receptor interactions and modulating solubility. The combination of these two functional groups on a phenylethanol framework, as seen in this compound, creates a molecule with significant potential for the development of novel therapeutics. This guide serves as a technical resource for researchers looking to leverage the unique properties of this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the Friedel-Crafts acylation of m-fluoroanisole to yield the key intermediate, 2-fluoro-4-methoxyacetophenone, followed by the reduction of the ketone to the desired secondary alcohol.

Step 1: Synthesis of 2-Fluoro-4-methoxyacetophenone (CAS 74457-86-6)

The preparation of the ketone precursor is achieved through a Friedel-Crafts acylation reaction. A detailed procedure based on established methodologies is provided below[1].

Reaction Scheme:

Caption: Friedel-Crafts Acylation of m-Fluoroanisole.

Experimental Protocol:

  • To a flask containing dichloroethane, add m-fluoroanisole and stir the mixture while cooling to 0°C.

  • Carefully add aluminum trichloride to the cooled solution.

  • Slowly add acetyl chloride dropwise, maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to stir for an additional hour.

  • Pour the reaction mixture into ice water and separate the organic layer.

  • Wash the organic layer with water, and then concentrate under reduced pressure to remove the dichloroethane.

  • Recrystallize the crude product from methanol to obtain pure 2-fluoro-4-methoxyacetophenone as a white crystalline solid[1].

Step 2: Reduction to this compound

The reduction of the ketone to the corresponding alcohol can be efficiently achieved using sodium borohydride (NaBH₄) in an alcoholic solvent. This is a common and reliable method for the reduction of aryl ketones[2][3][4].

Reaction Scheme:

Caption: Reduction of 2-Fluoro-4-methoxyacetophenone.

Experimental Protocol:

  • Dissolve 2-fluoro-4-methoxyacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • In a separate container, dissolve sodium borohydride in the same solvent.

  • Slowly add the sodium borohydride solution to the ketone solution while maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel if necessary.

Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₁FO₂
Molecular Weight 170.18 g/mol
Appearance Colorless to pale yellow liquid or low melting solid
Boiling Point Estimated to be higher than 1-(4-methoxyphenyl)ethanol (95°C at 1 torr) due to the fluorine substitution.
Solubility Soluble in common organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR spectra are based on the analysis of analogous compounds such as 1-(4-methoxyphenyl)ethanol and other fluorinated phenyl derivatives[6][7].

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • δ 7.2-7.4 (m, 1H): Aromatic proton ortho to the ethanol group.

  • δ 6.6-6.8 (m, 2H): Aromatic protons meta and para to the ethanol group.

  • δ 5.0-5.2 (q, 1H): Methine proton (CH-OH), likely coupled to the methyl protons.

  • δ 3.8 (s, 3H): Methoxy group protons (OCH₃).

  • δ 2.0-2.5 (br s, 1H): Hydroxyl proton (OH).

  • δ 1.5 (d, 3H): Methyl protons (CH₃), coupled to the methine proton.

¹³C NMR (Predicted, CDCl₃, 101 MHz):

  • δ 160-165 (d, J_CF ≈ 240-250 Hz): Carbon bearing the fluorine (C-F).

  • δ 155-160 (s): Carbon bearing the methoxy group (C-OCH₃).

  • δ 125-135 (d, J_CF ≈ 10-15 Hz): Aromatic carbon ortho to the fluorine.

  • δ 110-120 (d, J_CF ≈ 20-25 Hz): Aromatic carbons.

  • δ 100-110 (d, J_CF ≈ 2-5 Hz): Aromatic carbons.

  • δ 65-70 (s): Methine carbon (CH-OH).

  • δ 55-56 (s): Methoxy carbon (OCH₃).

  • δ 20-25 (s): Methyl carbon (CH₃).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns for benzyl alcohols[8].

Predicted Fragmentation Pattern:

  • M⁺ at m/z 170: Molecular ion peak.

  • m/z 155: Loss of a methyl group (-CH₃).

  • m/z 152: Loss of water (-H₂O).

  • m/z 127: Loss of an acetyl group (-COCH₃) from the molecular ion, a common fragmentation for phenylethanols.

  • m/z 109: A fragment corresponding to the fluoromethoxyphenyl cation.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the hydroxyl, ether, and aromatic functional groups[9][10][11].

Predicted Characteristic IR Peaks:

  • 3600-3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • 3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

  • 2980-2850 cm⁻¹ (medium): Aliphatic C-H stretching.

  • 1600-1450 cm⁻¹ (strong): Aromatic C=C stretching.

  • 1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretching of the aryl ether.

  • 1100-1000 cm⁻¹ (strong): C-O stretching of the secondary alcohol and symmetric C-O-C stretching of the aryl ether.

  • 1200-1100 cm⁻¹ (strong): C-F stretching.

Potential Applications in Research and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the following areas:

  • Medicinal Chemistry: As a precursor for the synthesis of novel drug candidates. The fluorine atom can block metabolic oxidation at the ortho position, while the methoxy and hydroxyl groups provide points for further functionalization to interact with biological targets.

  • Agrochemicals: For the development of new pesticides and herbicides with improved efficacy and metabolic stability.

  • Materials Science: As a monomer or intermediate for the synthesis of specialty polymers and functional materials with tailored electronic and physical properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions[12][13][14][15].

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a strategically designed molecule that holds significant promise for advancements in drug discovery and materials science. This technical guide has provided a comprehensive overview of its synthesis, a detailed prediction of its spectroscopic characteristics, and a discussion of its potential applications. By understanding the principles and procedures outlined herein, researchers can effectively utilize this compound to accelerate their research and development efforts.

References

  • Studylib. Acetophenone Reduction Lab: 1-Phenylethanol Synthesis. Available from: [Link].

  • PrepMate. Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. Available from: [Link].

  • Lu Le Laboratory. Sodium Borohydride Reduction of Acetophenone. Published May 1, 2013. Available from: [Link].

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79? Published August 24, 2019. Available from: [Link].

  • University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link].

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Available from: [Link].

  • Google Patents. CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Scribd. Acetophenone Reduction by Sodium Borohydride | PDF. Available from: [Link].

  • Food Technology and Biotechnology. Biotransformations of Substituted Phenylethanols and Acetophenones by Environmental Bacteria. Available from: [Link].

  • PubMed. Production of (R)-1-phenylethanols through bioreduction of acetophenones by a new fungus isolate Trichothecium roseum. Available from: [Link].

  • ResearchGate. IR spectra in the νOH stretching region of A) benzyl alcohols,... Available from: [Link].

  • Unknown Source. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one.
  • Effects of Various Solvents on the Infrared Spectra of Benzyl Alcohol. Available from: [Link].

  • Morressier. Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Published March 26, 2020. Available from: [Link].

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link].

  • RSC Publishing. Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Published April 6, 2022. Available from: [Link].

  • Reddit. IR Spectrum of Benzyl Alcohol(?). Published April 8, 2014. Available from: [Link].

  • ResearchGate. ATR-IR time on line peak area profiles of benzyl alcohol (left)... Available from: [Link].

  • Sodium borohydride reduction of ketones, aldehydes and imines using PEG400 as catalyst without solvent. Published May 4, 2005. Available from: [Link].

  • Hoffman Fine Chemicals. CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | MFCD00461900. Available from: [Link].

  • Supporting information for - The Royal Society of Chemistry. Available from: [Link].

  • Supporting information for - The Royal Society of Chemistry. Available from: [Link].

  • accessdata.fda.gov. SAFETY DATA SHEET. Available from: [Link].

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Available from: [Link].

  • 2 - SAFETY DATA SHEET. Published February 9, 2011. Available from: [Link].

  • ResearchGate. 13 C NMR Chemical shifts of compounds 1-12. | Download Table. Available from: [Link].

  • Thermo Fisher Scientific. SAFETY DATA SHEET. Published September 22, 2025. Available from: [Link].

  • NIST WebBook. Benzyl alcohol. Available from: [Link].

  • Chemistry Steps. Mass Spectrometry of Alcohols. Available from: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Published January 29, 2023. Available from: [Link].

  • ResearchGate. 1 H NMR spectrum of Phenylethanol 1b | Download Scientific Diagram. Available from: [Link].

  • SpectraBase. 1-Phenylethanol - Optional[1H NMR] - Spectrum. Available from: [Link].

  • Scribd. 1-Phenylethanol H-NMR PDF. Available from: [Link].

  • PubChem. 1-(4-Methoxyphenyl)ethanol. Available from: [Link].

  • FooDB. Showing Compound Homovanillyl alcohol (FDB018391). Published April 8, 2010. Available from: [Link].

Sources

An In-depth Technical Guide to the Spectral Data of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted spectral data for 1-(2-Fluoro-4-methoxyphenyl)ethanol, a compound of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a detailed, predictive spectral profile. By examining the influence of fluoro- and methoxy- substituents on a phenylethanol scaffold, this guide offers researchers and drug development professionals a robust framework for the structural elucidation and characterization of this molecule and its analogs. Each section includes foundational theory, detailed experimental protocols for data acquisition, and in-depth interpretation of the predicted spectral features, ensuring both scientific integrity and practical utility.

Introduction

This compound is a substituted aromatic alcohol. Its structure, featuring a chiral center and a functionally decorated phenyl ring, makes it a valuable synthon or potential pharmacophore in drug discovery. Spectroscopic analysis is the cornerstone of chemical characterization, confirming molecular structure, assessing purity, and providing insights into electronic and conformational properties. This guide will systematically detail the predicted Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The predictions are grounded in foundational spectroscopic principles and data from analogous structures, providing a reliable reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), to map out the chemical environment and connectivity of atoms within a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-a (CH₃-C)~1.45Doublet (d)J = 6.5 Hz3HAliphatic methyl group split by the adjacent methine proton (H-b).
H-b (CH-O)~5.05Quartet (q)J = 6.5 Hz1HMethine proton adjacent to the hydroxyl group and split by the three methyl protons (H-a). Its chemical shift is influenced by the electronegative oxygen and the aromatic ring.
H-c (OH)~2.0 - 3.0Broad Singlet (br s)-1HLabile hydroxyl proton; its chemical shift is concentration and solvent-dependent and it may not show coupling.
H-d (Ar-H)~6.70Doublet of Doublets (dd)J = 8.5, 2.5 Hz1HAromatic proton ortho to the methoxy group and meta to the fluoro group.
H-e (Ar-H)~6.75Doublet of Doublets (dd)J = 11.0, 2.5 Hz1HAromatic proton ortho to the fluoro group and meta to the methoxy group.
H-f (Ar-H)~7.30Doublet of Doublets (dd)J = 8.5, 8.5 Hz1HAromatic proton ortho to the ethanol substituent and coupled to both H-d and H-e.
H-g (OCH₃)~3.80Singlet (s)-3HMethoxy protons, appearing as a singlet due to the absence of adjacent protons.

Note: These predictions are based on additive models and analysis of similar structures such as 1-phenylethanol and substituted anisoles.[1][2][3][4][5]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. The presence of fluorine introduces characteristic carbon-fluorine (C-F) coupling, which splits the signals of nearby carbons.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)C-F Coupling Constant (J, Hz)Rationale
C-a (CH₃)~24.5-Aliphatic methyl carbon.
C-b (CH-OH)~68.0~2 Hz (⁴JCF)Methine carbon, shifted downfield by the attached hydroxyl group.
C-g (OCH₃)~55.5-Methoxy carbon.
C-3 (Ar-C)~102.5~25 Hz (²JCF)Aromatic carbon ortho to fluorine, showing a large two-bond C-F coupling.
C-5 (Ar-C)~110.0~8 Hz (³JCF)Aromatic carbon meta to fluorine, showing a smaller three-bond C-F coupling.
C-6 (Ar-C)~128.0~4 Hz (⁴JCF)Aromatic carbon para to fluorine.
C-1 (Ar-C, ipso)~130.0~6 Hz (³JCF)Ipso-carbon attached to the ethanol substituent.
C-2 (Ar-C, ipso)~158.0~245 Hz (¹JCF)Ipso-carbon directly bonded to fluorine, exhibiting a very large one-bond C-F coupling.[6][7][8]
C-4 (Ar-C, ipso)~160.0~2 Hz (⁴JCF)Ipso-carbon attached to the methoxy group.
Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-resolution NMR spectra involves careful sample preparation and instrument setup.[9][10][11][12][13]

  • Sample Preparation :

    • Accurately weigh 5-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[13]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[9][13]

    • Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[13]

    • Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[12]

    • Cap the NMR tube securely to prevent solvent evaporation.[13]

  • Instrument Setup & Acquisition :

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.

    • Place the sample into the NMR magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.[13]

    • Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[10]

    • Tune and match the probe to the desired nucleus (¹H or ¹³C).[13]

    • Set appropriate acquisition parameters (e.g., pulse sequence, spectral width, number of scans, relaxation delay) and acquire the data.

    • Process the raw data (Fourier transform, phase correction, baseline correction, and referencing) to generate the final spectrum.

NMR Sample Preparation and Analysis Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present in a sample. The Attenuated Total Reflectance (ATR) technique is a modern, convenient method that requires minimal sample preparation.[14][15]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic peaks corresponding to its alcohol, aromatic, and ether functionalities.

Predicted Characteristic IR Peaks

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3550 - 3200Strong, BroadO-H StretchAlcohol
3100 - 3000MediumC-H StretchAromatic (sp²)
3000 - 2850MediumC-H StretchAliphatic (sp³)
1600, 1500, 1450Medium-WeakC=C StretchAromatic Ring
1250 - 1200StrongC-O StretchAryl Ether (Asymmetric)
1100 - 1000StrongC-O StretchSecondary Alcohol
1110 - 1050StrongC-F StretchFluoroaromatic

Note: The broadness of the O-H stretch is due to hydrogen bonding. The C-F stretch often appears in the complex fingerprint region but is typically a strong absorption.[16][17][18][19]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Background Scan :

    • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a lint-free tissue.[20]

    • Acquire a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the air (e.g., CO₂, H₂O).[21]

  • Sample Measurement :

    • Place a small drop of the liquid sample directly onto the center of the ATR crystal, ensuring it is fully covered.[21]

    • If the sample is a solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning :

    • After the measurement, clean the sample from the crystal surface using a soft tissue and an appropriate solvent.[20]

IR_Principle IR_Source IR Source Sample Sample on ATR Crystal IR_Source->Sample Evanescent Wave Interaction Detector Detector Sample->Detector Attenuated IR Beam Spectrum IR Spectrum Detector->Spectrum Signal Processing

Principle of ATR-FTIR Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, valuable structural information.

Predicted Mass Spectrum (Electron Ionization - EI)

Under Electron Ionization (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation of benzylic alcohols is well-characterized.[22][23]

  • Molecular Weight : C₉H₁₁FO₂ = 170.19 g/mol

Predicted Key Fragments

m/zProposed Fragment StructureFragmentation Pathway
170[M]⁺•Molecular Ion
155[M - CH₃]⁺α-cleavage, loss of the methyl group
152[M - H₂O]⁺•Dehydration, loss of water
137[M - CH₃ - H₂O]⁺•Loss of methyl followed by dehydration
127[C₇H₆FO]⁺Benzylic cleavage, loss of CHOHCH₃
109[C₇H₆O]⁺Loss of fluorine from m/z 127 fragment

The base peak is predicted to be at m/z 155 , resulting from the formation of a stable, resonance-stabilized oxonium ion after the loss of the methyl group (α-cleavage). This is a characteristic fragmentation pathway for secondary alcohols.[22] The loss of water (M-18) is also a common pathway for alcohols.[22]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal method for analyzing volatile and thermally stable compounds like this compound.[24][25]

  • Sample Preparation :

    • Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[26]

    • Ensure the sample is free of particulates by filtering or centrifuging if necessary.[24]

    • Transfer the solution to a 2 mL autosampler vial.[24]

  • GC Separation :

    • Inject 1 µL of the sample into the GC inlet.

    • The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

    • Separation occurs based on the compound's boiling point and interaction with the column's stationary phase. A typical temperature program might start at 50°C and ramp up to 250°C.

  • MS Detection :

    • As the compound elutes from the GC column, it enters the MS ion source (typically EI source at 70 eV).

    • The molecules are ionized and fragmented.

    • The ions are separated by a mass analyzer (e.g., quadrupole) based on their m/z ratio and detected.

    • The instrument software records the mass spectrum for the compound at its specific retention time.[27][28]

MS_Fragmentation M Molecular Ion [M]+• m/z = 170 F1 [M - CH3]+ m/z = 155 (Base Peak) M->F1 - •CH3 (α-cleavage) F2 [M - H2O]+• m/z = 152 M->F2 - H2O (Dehydration) F3 [C7H6FO]+ m/z = 127 M->F3 - •CH(OH)CH3 (Benzylic Cleavage)

Predicted EI-MS Fragmentation Pathway.

Conclusion

This guide presents a detailed, predictive spectroscopic profile of this compound. The predicted ¹H and ¹³C NMR spectra highlight the influence of the fluoro and methoxy substituents on the chemical shifts and reveal characteristic C-F coupling patterns. The predicted IR spectrum identifies key functional groups, including the broad O-H stretch of the alcohol and strong C-O and C-F absorptions. Finally, the predicted mass spectrum outlines the primary fragmentation pathways, with a dominant peak at m/z 155 resulting from α-cleavage. The included experimental protocols provide a standardized methodology for acquiring high-quality data. This comprehensive guide serves as a valuable resource for the unambiguous identification and characterization of this compound, facilitating its use in research and development.

References

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Sample Preparation. The Basics of NMR by Joseph P. Hornak, Ph.D. [Link]

  • NMR Sample Preparation. JEOL. [Link]

  • Sample Preparation - NMR. University of Ottawa. [Link]

  • How To Prepare And Run An NMR Sample. ALWSCI. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. [Link]

  • Sample preparation GC-MS. SCION Instruments. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Tennessee, Knoxville. [Link]

  • Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

  • Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. [Link]

  • Multinuclear NMR. Chemistry LibreTexts. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • GC-MS procedure and background. St. Norbert College. [Link]

  • ATR-FTIR. Chemistry LibreTexts. [Link]

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. [Link]

  • Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

  • 1-Phenylethanol H-NMR PDF. Scribd. [Link]

  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments. [Link]

  • What is the coupling constant for CF3 carbon in 13C-NMR? ResearchGate. [Link]

  • 1-Phenylethanol H-NMR PDF. Scribd. [Link]

  • Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Human Metabolome Database. [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. YouTube. [Link]

  • Infrared Spectrometry. Michigan State University. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

  • Benzyl alcohol. NIST WebBook. [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. Applied Spectroscopy. [Link]

  • 1-(4-Methoxyphenyl)ethanol. PubChem. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]

  • 2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]

  • (4-methoxyphenyl)methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Organic Chemistry. [Link]

  • Fig. S25. 1 H NMR spectrum of 1-(4-methoxyphenyl)ethan-1-ol. ResearchGate. [Link]

  • 1-(4-Methoxyphenyl)ethanol. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • 2-(4-Methoxyphenyl)ethanol. NIST WebBook. [Link]

Sources

Navigating the Uncharted Territory of 1-(2-Fluoro-4-methoxyphenyl)ethanol: A Guide for the Research Pioneer

Author: BenchChem Technical Support Team. Date: January 2026

To the esteemed researchers, scientists, and drug development professionals in our community, this guide addresses the burgeoning interest in the biological activities of novel chemical entities. Today, we turn our focus to 1-(2-Fluoro-4-methoxyphenyl)ethanol, a compound at the frontier of discovery. A thorough investigation of the current scientific landscape reveals a critical knowledge gap: as of this writing, the biological activities of this specific molecule have not been characterized in publicly available literature.

This reality presents both a challenge and a significant opportunity. For the intrepid researcher, this compound represents uncharted territory, a chance to pioneer a new area of investigation. This guide, therefore, deviates from a traditional whitepaper on established activities. Instead, it serves as a foundational resource, providing a scientifically grounded framework for initiating research into this novel compound. We will explore the chemical context of its structural motifs and extrapolate potential avenues of investigation based on related compounds, always maintaining a clear distinction between established fact and reasoned hypothesis.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of this compound offers tantalizing hints for a starting point in its biological evaluation. The molecule can be dissected into key components, each with a history in medicinal chemistry: a fluorinated benzene ring, a methoxy group, and an ethanol substituent.

  • The Fluorinated Phenyl Group: The introduction of fluorine into aromatic rings is a well-established strategy in drug design. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The presence of a fluorine atom at the ortho position to the ethanol group may influence its conformation and interaction with protein binding pockets.

  • The Methoxy Group: The methoxy substituent is another common feature in pharmacologically active compounds. It can modulate a molecule's solubility and electronic properties, and it is often found in compounds targeting a wide range of receptors and enzymes.

  • The Ethanol Side Chain: The ethanol group provides a potential site for metabolic modification (e.g., oxidation) and can participate in hydrogen bonding, a crucial interaction in many ligand-receptor binding events.

Hypothesizing Biological Activity: Learning from Related Compounds

While direct data on this compound is absent, we can draw inspiration from the known biological activities of structurally related compounds. This analog-based approach is a cornerstone of early-stage drug discovery.

Potential Anti-inflammatory and Analgesic Properties

Derivatives of 4'-fluoro-2'-hydroxy-chalcone, which share the fluorinated phenyl motif, have demonstrated notable antioxidant, anti-inflammatory, and analgesic properties.[2][3][4] Specifically, compounds like 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one have shown significant anti-inflammatory activity.[2] This suggests that the fluoro-methoxyphenyl scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

The mechanism of action for some of these related compounds involves the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[5] A logical first step in evaluating this compound would be to screen its activity against COX-1 and COX-2.

Potential as a COX-2 Inhibitor

Research into 2-methoxyphenols has identified several compounds that act as selective COX-2 inhibitors.[6] Although this compound is not a phenol, the presence of the methoxy group on the phenyl ring warrants an investigation into its potential to interact with the COX-2 active site.

A Proposed Roadmap for Investigation: A Step-by-Step Approach

For researchers poised to embark on the study of this compound, a structured, multi-tiered approach is recommended. The following experimental workflow provides a logical progression from initial screening to more in-depth mechanistic studies.

experimental_workflow cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Focused Investigation (Based on Phase 1) cluster_2 Phase 3: Mechanistic Elucidation A Compound Acquisition & Purity Analysis B In Vitro Cytotoxicity Assays (e.g., MTT, LDH) A->B C Broad-Spectrum Pharmacological Screening (e.g., panel of common receptors and enzymes) B->C D Anti-inflammatory Assays (e.g., COX-1/COX-2 Inhibition) C->D E Antimicrobial Screening (e.g., MIC against bacterial/fungal panel) C->E F Anticancer Cell Line Proliferation Assays C->F G Target Identification & Validation (e.g., pull-down assays, thermal shift) D->G E->G F->G H Signaling Pathway Analysis (e.g., Western blot, reporter assays) G->H I In Vivo Proof-of-Concept Studies (in relevant animal models) H->I

Caption: A proposed phased workflow for the biological evaluation of this compound.

Phase 1: Foundational Screening
  • Compound Acquisition and Purity Analysis: Obtain a high-purity sample of this compound. Purity should be confirmed using techniques such as NMR, mass spectrometry, and HPLC.

  • In Vitro Cytotoxicity: The initial step in any biological evaluation is to determine the compound's cytotoxicity. This can be assessed using standard cell viability assays, such as the MTT or LDH assay, across a panel of representative cell lines (e.g., HEK293, HepG2).

  • Broad-Spectrum Pharmacological Screening: To cast a wide net, the compound should be screened against a commercially available panel of common drug targets, including a variety of G-protein coupled receptors, ion channels, and kinases. This can provide initial "hits" for further investigation.

Phase 2: Focused Investigation

Based on the results of the initial screening and the structural alerts from related compounds, a more focused investigation can be designed.

  • Anti-inflammatory Assays: Given the data on related fluoro-methoxyphenyl derivatives, a primary focus should be on anti-inflammatory activity.[2][3][4]

    • Protocol for In Vitro COX Inhibition Assay:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Use a commercial COX-1/COX-2 inhibitor screening assay kit.

      • Incubate recombinant human COX-1 or COX-2 with the compound at various concentrations.

      • Initiate the reaction by adding arachidonic acid.

      • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

      • Calculate the IC50 value for each enzyme to determine potency and selectivity.

  • Antimicrobial and Anticancer Screening: The broad pharmacological screening in Phase 1 may suggest other avenues of investigation, such as antimicrobial or anticancer activity. If so, standard minimum inhibitory concentration (MIC) assays against a panel of pathogenic bacteria and fungi, or proliferation assays against a panel of cancer cell lines, should be conducted.

Phase 3: Mechanistic Elucidation and In Vivo Studies

Should any of the focused screens yield promising results, the next phase would involve delving into the mechanism of action.

  • Target Identification and Validation: If the compound shows activity but the direct target is unknown, techniques such as affinity chromatography, pull-down assays, or thermal shift assays can be employed to identify its binding partners.

  • Signaling Pathway Analysis: Once a target is identified, the downstream effects of the compound on relevant signaling pathways can be investigated using techniques like Western blotting for key signaling proteins or reporter gene assays.

  • In Vivo Proof-of-Concept: Promising in vitro results should be followed up with in vivo studies in appropriate animal models of disease to assess efficacy and preliminary safety.

Conclusion and Future Directions

The biological activity of this compound remains an open question, representing a greenfield opportunity for discovery. While the lack of existing data precludes a definitive guide, the structural features of the molecule and the known activities of related compounds provide a rational basis for initiating a research program. By following a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential therapeutic applications of this novel chemical entity. The journey to characterize this compound will undoubtedly be one of rigorous experimentation and, hopefully, groundbreaking discovery.

References

  • Fujisawa, S., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2267-2273.
  • Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 148-155.
  • Al-Ghorbani, M., et al. (2016). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.
  • Guan, P., et al. (2023). Fluorinated empathogens.
  • Reyes-Melo, D., et al. (2023). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose)
  • Adesina, A. M., et al. (2022). Structure and biological property studies of the fluorinated sulfonic esters derived from 2-hydroxy-4-(hydroxy/methoxy)acetophenone as inhibitors of biochemical targets linked to type 2 diabetes mellitus.
  • Aihart, M., et al. (1990). The effect of fluorine substitution on the physicochemical properties and the analgesic activity of paracetamol. Journal of Pharmacy and Pharmacology, 42(10), 689-693.
  • Al-Ghorbani, M., et al. (2016).
  • Shiliaev, N. G., et al. (2023). In Vitro Study of Antiviral Properties of Compounds Based on 1,4-Dioxane Derivative of Closo-Decaborate Anion with Amino Acid Ester Residues Against Influenza Virus A/IIV-Orenburg/83/2012(H1N1)pdm09. International Journal of Molecular Sciences, 24(24), 17462.
  • Ratanasopa, K., et al. (2024). In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief. Research in Pharmaceutical Sciences, 19(6), 619-631.
  • Hsieh, T.-H., et al. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(2), 1083.
  • Nguyen, M. C., et al. (2020). (E)-3-(4-Chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one. Molbank, 2020(4), M1161.
  • Al-Janabi, K. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2359.
  • Wang, X., et al. (2024). Comparison of the difference in the anti-inflammatory activity of two different color types of Farfarae Flos based on in vitro, in vivo experiments and untargeted metabolomics. Frontiers in Pharmacology, 15, 1435898.
  • Benyhe, S., et al. (2021). Fluorinated and [18F]fluorinated morphinan based opioid ligands.

Sources

The Emerging Potential of 1-(2-Fluoro-4-methoxyphenyl)ethanol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern drug discovery, the strategic incorporation of fluorine and methoxy functional groups has become a cornerstone for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The 2-fluoro-4-methoxyphenyl moiety, in particular, has emerged as a privileged scaffold, appearing in a variety of compounds targeting complex biological systems. This guide delves into the untapped potential of a foundational building block bearing this motif: 1-(2-Fluoro-4-methoxyphenyl)ethanol. While direct biological data on this specific molecule is nascent, a comprehensive analysis of its constituent parts and structurally related compounds reveals a compelling rationale for its exploration in several key therapeutic areas. This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining the synthesis, physicochemical properties, and, most importantly, the promising, plausible applications of this intriguing chiral alcohol in medicinal chemistry.

Synthesis and Physicochemical Properties: Crafting the Molecule

The synthesis of this compound is readily achievable through a two-step process, commencing with the commercially available 3-fluoroanisole. The initial step involves a Friedel-Crafts acylation to introduce the acetyl group, yielding the key intermediate, 2'-Fluoro-4'-methoxyacetophenone. This is followed by an asymmetric reduction of the ketone to afford the chiral alcohol.

Workflow for the Synthesis of this compound

Synthesis_Workflow A 3-Fluoroanisole B Friedel-Crafts Acylation (Acetyl Chloride, AlCl3) A->B Step 1 C 2'-Fluoro-4'-methoxyacetophenone B->C D Asymmetric Reduction (e.g., CBS Catalyst, KRED) C->D Step 2 E (R)- or (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol D->E

Caption: Synthetic route to this compound.

Detailed Protocol: Asymmetric Reduction of 2'-Fluoro-4'-methoxyacetophenone

A reliable method for the enantioselective reduction of the ketone precursor is crucial for accessing the individual enantiomers of the target alcohol, which are likely to exhibit distinct biological activities. Both chemical and biocatalytic methods have proven effective for similar substrates.[1][2][3][4][5]

Method 1: CBS-Catalyzed Asymmetric Reduction [3]

  • Under an inert atmosphere (argon or nitrogen), charge a dry, three-necked flask with (R)-2-Methyl-CBS-oxazaborolidine (0.05 - 0.1 equivalents) and anhydrous tetrahydrofuran (THF).

  • Cool the flask to 0°C in an ice-water bath.

  • Slowly add borane-dimethyl sulfide complex (BMS) or a THF solution of borane (0.6-1.2 equivalents) dropwise to the stirred catalyst solution.

  • Stir the mixture for 15 minutes at 0°C to allow for catalyst activation.

  • Dissolve 2'-Fluoro-4'-methoxyacetophenone in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature at 0°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0°C.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Perform an acidic workup with 1 M HCl to hydrolyze the borate esters.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Method 2: Biocatalytic Reduction using a Ketoreductase (KRED) [1][6]

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) containing D-glucose as a co-substrate for cofactor regeneration.

  • Add a commercially available ketoreductase (KRED) and NADP+.

  • Dissolve 2'-Fluoro-4'-methoxyacetophenone in a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at a controlled temperature (typically 25-37°C) with gentle agitation.

  • Monitor the conversion of the ketone to the alcohol using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction reaches the desired conversion, saturate the aqueous phase with NaCl.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography.

Physicochemical Properties and Their Implications

The presence of the fluorine and methoxy groups on the phenyl ring significantly influences the molecule's properties, making it an attractive scaffold for drug design.

PropertyInfluence of Functional GroupsImplication in Medicinal Chemistry
Lipophilicity The fluorine atom generally increases lipophilicity, while the methoxy group has a more moderate effect.Enhanced membrane permeability and potential for blood-brain barrier penetration.
Metabolic Stability The C-F bond is exceptionally strong, and the methoxy group can block sites of oxidative metabolism.Increased half-life and reduced potential for the formation of reactive metabolites.
pKa The electron-withdrawing nature of the fluorine atom can influence the acidity of nearby protons.Altered binding interactions with target proteins.
Hydrogen Bonding The hydroxyl group is a hydrogen bond donor and acceptor, while the oxygen of the methoxy group is a hydrogen bond acceptor.Potential for specific and strong interactions with biological targets.

Potential Therapeutic Applications: A Data-Driven Hypothesis

Based on the known biological activities of compounds containing the 2-fluoro-4-methoxyphenyl moiety and other simple phenylethanol derivatives, several promising therapeutic avenues for this compound can be proposed.

Modulation of Metabotropic Glutamate Receptors (mGluRs)

A compelling body of evidence points towards the potential for this scaffold to interact with metabotropic glutamate receptors, particularly the group II mGluRs (mGluR2 and mGluR3). These receptors are implicated in a range of neuropsychiatric disorders.[7][8]

  • Rationale: A potent and selective negative allosteric modulator (NAM) for mGluR3, ML337, features the (R)-(2-fluoro-4-methoxyphenyl) moiety.[9] Furthermore, a PET imaging ligand for mGluR2 also incorporates the 2-fluoro-4-methoxyphenyl group.[7][10] This strongly suggests that this substitution pattern is conducive to binding within the allosteric sites of these receptors.

  • Potential Indications:

    • Depression: Selective inhibition of mGluR2 or mGluR3 has been shown to exert rapid antidepressant-like effects.[11]

    • Schizophrenia: mGluR2 and mGluR3 are promising targets for the treatment of schizophrenia.[7][8]

    • Anxiety and other CNS disorders: The role of group II mGluRs in modulating glutamate signaling makes them relevant targets for a variety of neurological and psychiatric conditions.[7][8]

Logical Flow for mGluR Modulator Discovery

mGluR_Discovery_Flow A Synthesize (R)- and (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol B Primary Screening: Binding Assays for mGluR2 and mGluR3 A->B C Functional Assays: Measure potentiation or inhibition of glutamate response B->C D Determine IC50/EC50 values C->D E Assess Selectivity vs. other mGluR subtypes D->E F Lead Optimization: Structure-Activity Relationship (SAR) studies E->F G In vivo efficacy studies in relevant animal models F->G

Caption: Workflow for evaluating this compound as an mGluR modulator.

Antimicrobial Activity

Simple phenylethanol derivatives are known to possess antimicrobial properties, and the introduction of fluorine can enhance this activity.[12][13][14][15]

  • Rationale: 2-Phenylethanol itself exhibits bacteriostatic and bactericidal effects, with evidence suggesting that it disrupts the bacterial cell membrane.[12] The incorporation of fluorine into aromatic and aliphatic structures has been shown to increase antimicrobial potency.[13][15] The combination of the phenylethanol core with a fluorine atom in this compound makes it a candidate for investigation as a novel antimicrobial agent.

  • Potential Targets: Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Protocol: Evaluation of Antimicrobial Activity
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use a broth microdilution method according to CLSI guidelines.

    • Prepare a two-fold serial dilution of this compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at the appropriate temperature for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

    • Subculture aliquots from the wells showing no visible growth in the MIC assay onto agar plates.

    • Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Platelet Aggregation Inhibition

Derivatives of 2-phenylethanol have been shown to inhibit platelet aggregation, suggesting a potential role in cardiovascular medicine.[16]

  • Rationale: The inhibitory effect of phenylethanol derivatives on platelet aggregation is believed to be mediated by interactions with the plasma membrane.[16] The physicochemical properties of this compound, particularly its lipophilicity, could facilitate such membrane interactions.

  • Potential Application: As a lead compound for the development of novel antiplatelet agents.

Conclusion and Future Directions

This compound represents a simple yet highly promising scaffold for medicinal chemistry exploration. The strategic combination of a chiral phenylethanol core with a 2-fluoro-4-methoxy substitution pattern provides a unique set of physicochemical properties that are advantageous for drug design. The strong precedent for the 2-fluoro-4-methoxyphenyl moiety in potent and selective mGluR modulators highlights a clear and compelling path for investigation in the realm of neuroscience. Furthermore, the known antimicrobial and antiplatelet activities of related phenylethanol derivatives suggest broader therapeutic potential. This guide provides a foundational framework for initiating research into this molecule, from its synthesis to its potential biological activities. Further investigation is warranted to fully elucidate the therapeutic promise of this intriguing building block.

References

  • Atak, G. B., Bayraktar, E., & Mehmetoğlu, Ü. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. Green Processing and Synthesis, 8(1), 525-535. [Link]

  • Bruni, P., et al. (2002). The reduction of acetophenone and the hydrolysis of 1-acetoxy-2-methylcyclohexene. ResearchGate. [Link]

  • Kubisz, P., & Cronberg, S. (1974). 2-phenylethanol and some of its amphiphilic derivatives as inhibitors of platelet aggregation. Structure-activity relationship. Acta physiologica Scandinavica, 92(1), 58-65. [Link]

  • Lindsley, C. W., et al. (2013). Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM). Journal of medicinal chemistry, 56(12), 5208–5212. [Link]

  • Bowden, K., & Hardy, M. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron, 22(4), 1169-1174. [Link]

  • Krajina, M., et al. (2020). Screening carrot varieties for biocatalytic reduction of acetophenone to 1-phenylethanol. Biologia, 75(8), 1229-1236. [Link]

  • Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of medicinal chemistry, 65(3), 2593–2609. [Link]

  • Abraham, M. L., & Hilt, G. (2024). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

  • Li, S., et al. (2022). Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2 H-pyrano[2,3- b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2. Journal of medicinal chemistry, 65(3), 2593–2609. [Link]

  • Dunkelberger, T. L. (1940). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Iowa State College Journal of Science, 15(1), 61-62. [Link]

  • Al-Zuaidy, M. H., et al. (2024). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. ACS omega, 9(4), 4885–4894. [Link]

  • Luffer-Atlas, D., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. International journal of molecular sciences, 21(18), 6748. [Link]

  • Li, S., et al. (2021). Synthesis and characterization of 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxam. bioRxiv. [Link]

  • Chou, Y. S., et al. (2009). New antioxidant phenylethanol glycosides from Torenia concolor. Journal of Asian natural products research, 11(2), 110–115. [Link]

  • Juhász, T., et al. (2018). Fluorinated antimicrobial lysine-based peptidomimetics with activity against methicillin-resistant Staphylococcus pseudintermedius. Journal of peptide science : an official publication of the European Peptide Society, 24(9), e3098. [Link]

  • Pongs, O., & Wulff, H. (1983). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Naunyn-Schmiedeberg's archives of pharmacology, 324(4), 297–303. [Link]

  • Jirovetz, L., et al. (2002). Purity, Antimicrobial Activities and Olfactory Evaluations of 2-Phenylethanol and Some Derivatives. ResearchGate. [Link]

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of chemical research, 40(12), 1300–1308. [Link]

  • Cankaya, N., & Crosby, J. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. International journal of molecular sciences, 23(21), 13411. [Link]

  • Abraham, M. L., & Hilt, G. (2024). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. [Link]

  • Walker, A. G., et al. (2020). mGlu2 and mGlu3 Negative Allosteric Modulators Divergently Enhance Thalamocortical Transmission and Exert Rapid Antidepressant-like Effects. Neuron, 105(1), 46–59.e3. [Link]

  • Wikipedia. (n.d.). Acetophenone. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic pathways to 1-(2-fluoro-4-methoxyphenyl)ethanol and its derivatives. This class of chiral alcohols serves as a critical structural motif in numerous pharmacologically active molecules. This document moves beyond a simple recitation of protocols to offer a deep dive into the causality behind experimental choices, ensuring that the described methodologies are not only reproducible but also understood in their chemical context. We will explore two primary, robust synthetic strategies: the reduction of 2-fluoro-4-methoxyacetophenone and the Grignard reaction with 2-fluoro-4-methoxybenzaldehyde. Furthermore, this guide will touch upon asymmetric synthesis approaches for obtaining enantiomerically pure products, a crucial aspect for modern drug development. Each protocol is designed as a self-validating system, complete with characterization data and troubleshooting insights, to empower researchers in their synthetic endeavors.

Introduction: The Significance of Fluorinated Chiral Alcohols in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. When combined with a chiral benzylic alcohol moiety, as seen in this compound, the resulting structural scaffold becomes a highly valuable building block for a wide array of therapeutic agents. The specific substitution pattern of a fluorine atom ortho to the ethanol group and a methoxy group para to it creates a unique electronic and steric environment, influencing the molecule's interactions with biological targets. These derivatives are key intermediates in the synthesis of various pharmaceuticals and agrochemicals.[1]

This guide will provide a detailed, practical, and scientifically-grounded overview of the synthesis of this important class of molecules, enabling researchers to confidently produce and utilize them in their research and development pipelines.

Strategic Synthesis Plan: Two Convergent Pathways

The synthesis of this compound can be efficiently approached via two primary and convergent strategies. The choice between these routes may depend on the availability of starting materials, desired scale, and specific stereochemical requirements.

Synthesis_Strategies cluster_0 Route 1: Reduction Pathway cluster_1 Route 2: Grignard Pathway m-Fluoroanisole m-Fluoroanisole 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone m-Fluoroanisole->2-Fluoro-4-methoxyacetophenone Friedel-Crafts Acylation This compound This compound 2-Fluoro-4-methoxyacetophenone->this compound Reduction 3-Fluorophenol 3-Fluorophenol 2-Fluoro-4-methoxybenzaldehyde 2-Fluoro-4-methoxybenzaldehyde 3-Fluorophenol->2-Fluoro-4-methoxybenzaldehyde Multi-step synthesis Target_Molecule_Grignard This compound 2-Fluoro-4-methoxybenzaldehyde->Target_Molecule_Grignard Grignard Reaction

Caption: Convergent synthetic strategies for this compound.

Route 1: The Reduction Pathway

This is arguably the more common approach, beginning with the synthesis of the key intermediate, 2-fluoro-4-methoxyacetophenone, followed by its reduction to the desired alcohol.

Synthesis of 2-Fluoro-4-methoxyacetophenone via Friedel-Crafts Acylation

The Friedel-Crafts acylation of m-fluoroanisole is a direct and efficient method for the preparation of 2-fluoro-4-methoxyacetophenone. The reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to activate the acylating agent, acetyl chloride.

Mechanism Insight: The reaction proceeds via an electrophilic aromatic substitution mechanism. The aluminum chloride coordinates to the acetyl chloride, forming a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of m-fluoroanisole. The directing effects of the fluorine (ortho, para-directing but deactivating) and the methoxy group (ortho, para-directing and activating) favor substitution at the position para to the methoxy group and ortho to the fluorine, yielding the desired product.

  • Reaction Setup: In a flask equipped with a stirrer, add 180-220 ml of dichloroethane and 0.9-1.1 mol of m-fluoroanisole. Cool the mixture to 0°C with stirring.[2]

  • Addition of Lewis Acid: Carefully add 1.00-1.03 mol of aluminum chloride to the cooled solution.[2]

  • Acylation: Drip 1.01-1.03 mol of acetyl chloride into the reaction mixture over a period of approximately 2 hours, maintaining the temperature between 0-10°C. After the addition is complete, allow the reaction to incubate for 1 hour.[2]

  • Work-up: Pour the reaction solution into 450-550 g of ice water. Separate the organic layer.[2]

  • Purification: Wash the organic layer with water. Concentrate the dichloroethane under reduced pressure. Recrystallize the resulting solid from methanol to obtain white crystals of 2-fluoro-4-methoxyacetophenone.[2]

Parameter Value
Starting Material m-Fluoroanisole
Reagents Acetyl Chloride, Aluminum Chloride
Solvent Dichloroethane
Temperature 0-10°C
Yield High
Product Form White Crystalline Solid
Melting Point 52-54°C
Reduction of 2-Fluoro-4-methoxyacetophenone to this compound

The reduction of the ketone functionality in 2-fluoro-4-methoxyacetophenone to a secondary alcohol can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reagent for this transformation.

Mechanism Insight: The reduction with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during the work-up to yield the alcohol.

  • Reaction Setup: In a round-bottomed flask, dissolve 0.1 g of 2-fluoro-4-methoxyacetophenone in 1 mL of 95% ethanol. Cool the solution in an ice bath.[3]

  • Addition of Reducing Agent: To this cooled solution, add 20 mg of sodium borohydride in portions.[3] The reaction is exothermic.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for 15 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Add 1 mL of water to the reaction mixture and heat to boiling. Add hot water dropwise until the solution becomes cloudy, indicating saturation.[3]

  • Purification: Allow the solution to cool to room temperature to induce crystallization. Collect the crystalline product by vacuum filtration. The product can be further purified by recrystallization.

Route 2: The Grignard Pathway

An alternative and powerful strategy involves the use of a Grignard reagent to form the carbon-carbon bond of the ethanol moiety. This route typically begins with the synthesis of 2-fluoro-4-methoxybenzaldehyde.

Synthesis of 2-Fluoro-4-methoxybenzaldehyde

The synthesis of 2-fluoro-4-methoxybenzaldehyde can be accomplished through a multi-step sequence starting from 3-fluorophenol. This involves protection of the hydroxyl group, followed by ortho-lithiation and formylation, and subsequent deprotection. A more direct approach involves a Grignard reaction with a suitable bromo-precursor.

  • Grignard Reagent Formation: In a dry, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a crystal of iodine. Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Slowly add a solution of 1-bromo-2-fluoro-4-methoxybenzene (1 equivalent) in anhydrous THF to initiate the Grignard reagent formation.[4][5]

  • Formylation: Cool the prepared Grignard reagent to -5°C. Dropwise, add a mixture of N,N-dimethylformamide (DMF) (1.1 equivalents) in anhydrous THF.[5]

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.[5]

  • Work-up: Cool the reaction mixture to below 20°C and carefully quench by adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to adjust the pH to ≤ 2.[5]

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[5]

Grignard Reaction of 2-Fluoro-4-methoxybenzaldehyde with Methylmagnesium Bromide

The addition of a methyl Grignard reagent to 2-fluoro-4-methoxybenzaldehyde provides a direct route to this compound.

Mechanism Insight: The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then protonated in an acidic workup to yield the final secondary alcohol.

  • Reaction Setup: In a dry, three-necked flask under an inert atmosphere, cool a solution of methylmagnesium bromide (1.1 equivalents) in anhydrous diethyl ether or THF to 0°C.

  • Addition of Aldehyde: Slowly add a solution of 2-fluoro-4-methoxybenzaldehyde (1 equivalent) in the same anhydrous solvent to the cooled Grignard reagent.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.[4]

  • Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Asymmetric Synthesis Approaches

For applications in drug development, obtaining a single enantiomer of this compound is often crucial. This can be achieved through several asymmetric synthesis strategies.

Asymmetric Reduction of 2-Fluoro-4-methoxyacetophenone

The reduction of the prochiral ketone can be performed using chiral reducing agents or catalysts to favor the formation of one enantiomer of the alcohol.

  • Catalytic Hydrogenation: The use of chiral ruthenium catalysts in the presence of a hydrogen source can achieve high enantioselectivity.[6]

  • Biocatalysis: Whole-cell biocatalysts containing alcohol dehydrogenases can be employed for the highly enantioselective reduction of fluoroacetophenones.

Chiral Grignard Reagents and Auxiliaries

The use of chiral ligands or auxiliaries in the Grignard reaction can also induce stereoselectivity in the formation of the alcohol.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons, the methoxy group protons, the methyl group protons, the hydroxyl proton, and the methine proton.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR A characteristic signal for the fluorine atom, with coupling to adjacent protons.[7][8][9][10]
IR Spectroscopy A broad absorption band for the O-H stretch of the alcohol, and characteristic peaks for the aromatic ring and C-O bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion and Future Outlook

The synthesis of this compound and its derivatives is a well-established yet continually evolving field. The two primary routes, reduction and Grignard reaction, offer reliable and scalable methods for the preparation of these valuable building blocks. The increasing demand for enantiomerically pure compounds in the pharmaceutical industry will continue to drive innovation in asymmetric synthesis methodologies. The protocols and insights provided in this guide are intended to serve as a robust foundation for researchers to confidently synthesize and explore the potential of this important class of molecules in their drug discovery and development programs.

References

  • Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. Retrieved from [Link]

  • Chemguide. (n.d.). NaBH4 Reduction of Ketone to Alcohol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Mallak Specialties Pvt Ltd. (n.d.). Chemical & Pharma Intermediates by Application. Retrieved from [Link]

  • Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a.... Retrieved from [Link]

  • Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a. Retrieved from [Link]

  • Google Patents. (n.d.). CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • YouTube. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Retrieved from [Link]

  • MDPI. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Retrieved from [Link]

  • National Institutes of Health. (2025, May 14). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru]. 1.. Retrieved from [Link]

Sources

Safety and handling of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Use of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 74457-87-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical data from closely related structural analogs and established principles of laboratory safety to offer a robust framework for risk mitigation. The guide covers hazard identification, exposure controls, detailed experimental protocols, emergency procedures, and waste disposal. The central thesis of this guide is that a proactive and informed approach to safety, grounded in a thorough understanding of the compound's potential hazards, is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Introduction: Understanding the Compound

This compound is a substituted phenylethanol derivative, a class of compounds frequently utilized as building blocks in medicinal chemistry and organic synthesis. The presence of a fluorine atom and a methoxy group on the phenyl ring influences its chemical reactivity, metabolic stability, and toxicological profile. While comprehensive safety data for this specific molecule is not widely published, a robust safety paradigm can be constructed by analyzing its structural analogs and adhering to the principles of handling fluorinated organic compounds.[1][2] All chemical products should be handled with the recognition of having "unknown hazards and toxicity," requiring that they be managed only by trained personnel.[2] This guide establishes the necessary protocols to manage these risks effectively.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundational step before handling any chemical.[1] For this compound, this assessment must be based on the known hazards of similar compounds due to the limited specific data available.

Physicochemical Properties (Based on Analogs)

The properties of structural analogs provide insight into the expected behavior of this compound.

PropertyValue (Analog Compound)Source
Molecular Formula C₉H₁₁FO₂[3]
Molecular Weight 170.18 g/mol [3]
Physical State Likely a liquid or low-melting solid at room temperature.[4][5]
Boiling Point High; e.g., 122°C @ 8 mmHg for (S)-1-(4-Methoxyphenyl)ethanol.[5]
Flash Point Likely combustible; e.g., >112°C for 2-(4-Methoxyphenyl)ethanol.[4][4]
Solubility Expected to be poorly miscible in water.[6]
Toxicological Profile (Inferred)

The primary hazards are inferred from GHS classifications of close analogs, such as 1-(4-Methoxyphenyl)ethanol.[7]

Hazard ClassGHS Classification (Based on Analogs)Potential Effects & Precautions
Skin Corrosion/Irritation Warning: H315 - Causes skin irritation.Avoid direct contact. May cause redness and discomfort.[7]
Eye Damage/Irritation Warning: H319 - Causes serious eye irritation.May cause pain, watering, and redness.[7]
STOT - Single Exposure Warning: H335 - May cause respiratory irritation.Avoid inhalation of vapors or mists.[7]
Flammability Warning: H227 - Combustible liquid.Keep away from heat, sparks, and open flames.[7][8]

The workflow for conducting a mandatory risk assessment before any experimental work is outlined below.

cluster_RiskAssessment Risk Assessment Workflow A Identify Hazards (Review SDS of analogs, literature) B Evaluate Exposure Potential (Quantity, frequency, duration) A->B Input for C Assess Risks (Likelihood & Severity) B->C Input for D Implement Control Measures (Elimination, Engineering, Admin, PPE) C->D Determines E Document & Review SOP D->E Finalize cluster_PPE PPE Selection Decision Tree Start Start: Task Involving This compound FumeHood Is work performed in a certified fume hood? Start->FumeHood SplashRisk Is there a significant splash risk? FumeHood->SplashRisk Yes StopWork STOP WORK Consult EHS FumeHood->StopWork No BasePPE Required PPE: - Safety Goggles - Lab Coat - Nitrile Gloves SplashRisk->BasePPE No EnhancedPPE Add Face Shield SplashRisk->EnhancedPPE Yes EnhancedPPE->BasePPE Includes

Caption: Decision Tree for Selecting Appropriate PPE.

Standard Operating Procedures (SOPs)

Adherence to detailed SOPs is critical for ensuring safety and experimental reproducibility.

Receiving and Storage Protocol
  • Verification: Upon receipt, verify the container's integrity. Check for any signs of leakage or damage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from heat and sources of ignition. [6][9]4. Segregation: Keep segregated from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [4][9]5. Containment: Store in a secondary containment tray to manage potential leaks.

Weighing and Solution Preparation Protocol
  • Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves).

  • Location: Perform all weighing and solution preparation inside a chemical fume hood.

  • Weighing: If solid, weigh the compound on a tared weigh paper or directly into the receiving vessel. If liquid, transfer using a calibrated pipette or syringe.

  • Solvent Addition: Slowly add the solvent to the vessel containing the compound. If the dissolution is exothermic, add the solvent portion-wise and allow the solution to cool.

  • Mixing: Cap the vessel and mix gently by swirling or using a magnetic stirrer. Avoid splashing.

  • Cleanup: Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of contaminated wipes as hazardous waste.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [4]Seek medical attention if irritation develops or persists. [10]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [4]Remove contact lenses if present and easy to do. Seek immediate medical attention. [11]* Inhalation: Move the affected person to fresh air. [4]If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention.

Spill Response Protocol

The response to a spill depends on its size and location.

cluster_Spill Chemical Spill Response Workflow Spill Spill Occurs Size Is the spill large or unmanageable? Spill->Size Evacuate Evacuate Area Call Emergency Response Size->Evacuate Yes SmallSpill Small, Contained Spill Size->SmallSpill No Alert Alert personnel in the immediate area SmallSpill->Alert Absorb Cover with an inert absorbent material Alert->Absorb Collect Collect residue using non-sparking tools Absorb->Collect Decon Decontaminate the area Collect->Decon Dispose Package waste and label for disposal Decon->Dispose

Caption: General Workflow for Responding to a Chemical Spill.

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all liquid and solid waste in designated, clearly labeled, and sealed hazardous waste containers.

  • Labeling: The waste container label must include the full chemical name of all components and their approximate percentages.

  • Storage: Store waste containers in a designated satellite accumulation area with secondary containment.

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations. [12]

Conclusion

While this compound is a valuable reagent in modern chemical research, its safe use is contingent upon a disciplined and knowledgeable approach. By understanding its potential hazards through the lens of its structural analogs, implementing robust engineering and administrative controls, consistently using appropriate PPE, and adhering to established protocols, researchers can confidently and safely harness its synthetic utility. The principles and procedures outlined in this guide provide the necessary framework to achieve this critical balance between scientific advancement and laboratory safety.

References

  • Airgas. (2019). Safety Data Sheet: Ethanol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Health and Safety Authority. (2021). 2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001 (S.I. No. 619 of 2001). [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification. [Link]

  • Hoffman Fine Chemicals Pty Ltd. (n.d.). 2,2,2-Trifluoro-1-(2-methoxyphenyl)ethanol. [Link]

  • American Chemical Society. (2022). Safe Handling of Cannulas and Needles in Chemistry Laboratories. [Link]

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol. [Link]

  • The Good Scents Company. (n.d.). 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – Annotated Table Z-1. [Link]

  • Yale Environmental Health & Safety. (n.d.). Working with Particularly Hazardous Substances. [Link]

  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances. [Link]

  • ResearchGate. (2025). Proper handling of chemicals in the clinical laboratory. [Link]

Sources

Methodological & Application

Application Note: Asymmetric Synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-1-(2-Fluoro-4-methoxyphenyl)ethanol is a chiral alcohol that serves as a key building block in the synthesis of various pharmaceutical agents. Its stereochemical purity is often crucial for the biological activity and safety profile of the final drug product. This application note provides a detailed protocol for the asymmetric synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol via the enantioselective reduction of the corresponding prochiral ketone, 2-fluoro-4-methoxyacetophenone. We will focus on the highly efficient and practical method of asymmetric transfer hydrogenation (ATH) utilizing a well-defined ruthenium catalyst. This approach offers excellent enantioselectivity and high yields under mild reaction conditions, making it suitable for both laboratory-scale synthesis and potential scale-up operations.

The enantioselective reduction of prochiral ketones is a fundamental transformation in modern organic synthesis, providing access to valuable chiral secondary alcohols.[1][2] Among the various methods developed, transition metal-catalyzed asymmetric transfer hydrogenation has emerged as a powerful and versatile tool.[3][4][5] Ruthenium complexes, in particular, have been extensively studied and applied in this context, demonstrating broad substrate scope and high catalytic efficiency.[6][7][8][9]

Principle and Strategy

The core of this protocol is the asymmetric transfer hydrogenation of 2-fluoro-4-methoxyacetophenone. This reaction involves the transfer of a hydride from a hydrogen donor, typically isopropanol or a formic acid/triethylamine mixture, to the carbonyl group of the ketone. The enantioselectivity is controlled by a chiral catalyst, in this case, a ruthenium complex bearing a chiral diamine ligand. The catalyst creates a chiral environment around the ketone, favoring the approach of the hydride to one of the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

The general workflow for this synthesis is depicted below:

Asymmetric Synthesis Workflow Start Start Reaction_Setup Reaction Setup: - Substrate - Catalyst - Hydrogen Donor - Base Start->Reaction_Setup ATH_Reaction Asymmetric Transfer Hydrogenation Reaction_Setup->ATH_Reaction Workup Aqueous Workup & Extraction ATH_Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization: - NMR - Chiral HPLC Purification->Analysis Final_Product (S)-1-(2-Fluoro-4- methoxyphenyl)ethanol Analysis->Final_Product

Caption: Workflow for the asymmetric synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol details the asymmetric transfer hydrogenation of 2-fluoro-4-methoxyacetophenone using a commercially available chiral ruthenium catalyst.

Materials and Reagents
ReagentSupplierPurity
2-Fluoro-4-methoxyacetophenoneCommercially Available>98%
(1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamineCommercially Available>98%
[RuCl₂(p-cymene)]₂Commercially Available>98%
2-Propanol (anhydrous)Commercially Available>99.5%
Sodium isopropoxideCommercially Available>98%
Dichloromethane (DCM)Commercially AvailableACS Grade
Ethyl acetate (EtOAc)Commercially AvailableACS Grade
HexanesCommercially AvailableACS Grade
Anhydrous sodium sulfateCommercially AvailableACS Grade
Silica gelCommercially Available230-400 mesh
Step-by-Step Procedure
  • Catalyst Preparation (in situ):

    • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 3.1 mg) and (1S,2S)-(+)-N-p-Tosyl-1,2-diphenylethylenediamine (0.011 mmol, 4.0 mg) in anhydrous 2-propanol (5 mL).

    • Stir the mixture at room temperature for 20-30 minutes until a clear, orange-red solution is formed. This solution contains the active chiral ruthenium catalyst.

  • Reaction Setup:

    • To the catalyst solution, add 2-fluoro-4-methoxyacetophenone (1.0 mmol, 168.2 mg).

    • In a separate vial, prepare a solution of sodium isopropoxide (0.1 mmol, 8.2 mg) in anhydrous 2-propanol (1 mL).

    • Add the sodium isopropoxide solution dropwise to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to a gentle reflux (approximately 82 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Workup and Extraction:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding deionized water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent (e.g., starting with 9:1 and gradually increasing the polarity).

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the pure (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol as a colorless oil.

Expected Results
ParameterExpected Value
Yield >95%
Enantiomeric Excess (ee) >98% (S)

Catalytic Cycle and Mechanistic Insights

The catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation is believed to proceed through a metal-ligand bifunctional mechanism. The key steps are illustrated below.

Catalytic_Cycle Ru_precatalyst [Ru(II)-Cl(TsDPEN)(arene)] Ru_alkoxide [Ru(II)-O-iPr(TsDPEN)(arene)] Ru_precatalyst->Ru_alkoxide + i-PrO⁻ - Cl⁻ Ru_hydride [Ru(H)(TsDPEN-NH)(arene)] Ru_alkoxide->Ru_hydride - Acetone Transition_State Six-membered Transition State Ru_hydride->Transition_State + Ketone Product_complex [Ru(II)(Product-alkoxide)(TsDPEN)(arene)] Transition_State->Product_complex Hydride Transfer Product_complex->Ru_alkoxide + i-PrOH - Product

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

The reaction is initiated by the formation of a ruthenium alkoxide species from the precatalyst and the isopropoxide base. This is followed by β-hydride elimination to generate the active ruthenium hydride catalyst and acetone. The prochiral ketone then coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon through a six-membered pericyclic transition state. The chirality of the diamine ligand dictates the facial selectivity of this hydride transfer, leading to the formation of the chiral alcohol product. Finally, alcohol exchange with the isopropanol solvent regenerates the ruthenium alkoxide and releases the product, completing the catalytic cycle.

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of the purified (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol should be confirmed by ¹H and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess (ee) of the final product is a critical quality attribute and should be determined by chiral HPLC.[10][11][12]

HPLC Method
ParameterCondition
Column Chiralcel OD-H or equivalent
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C
Injection Volume 10 µL

Under these conditions, the two enantiomers of 1-(2-fluoro-4-methoxyphenyl)ethanol should be baseline-separated, allowing for accurate determination of the enantiomeric excess. The retention times for the (S) and (R) enantiomers should be determined using a racemic standard.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficient reaction time- Low reaction temperature- Ensure anhydrous conditions and use fresh reagents.- Increase reaction time.- Ensure the reaction is maintained at a gentle reflux.
Low Enantioselectivity (ee) - Impure chiral ligand- Racemization of the product- Incorrect catalyst loading- Use a high-purity chiral ligand.- Avoid prolonged heating after the reaction is complete.- Verify the catalyst and ligand stoichiometry.
Difficult Purification - Incomplete reaction- Formation of byproducts- Ensure the reaction goes to completion before workup.- Optimize reaction conditions to minimize side reactions.

Conclusion

The asymmetric transfer hydrogenation protocol described in this application note provides a reliable and highly efficient method for the synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol. The use of a well-defined ruthenium catalyst allows for excellent enantiocontrol and high chemical yield under practical and scalable conditions. This method is well-suited for researchers and scientists in the pharmaceutical industry and other fields requiring access to this important chiral building block.

References

  • Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry.[Link]

  • Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society.[Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. The Journal of Organic Chemistry.[Link]

  • Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of 1-Aryl-Substituted Dihydroisoquinolines: Access to Valuable Chiral 1-Aryl-Tetrahydroisoquinoline Scaffolds. Angewandte Chemie International Edition.[Link]

  • Ruthenium(II) Pyrazolyl–Pyridyl–Oxazolinyl Complex Catalysts for the Asymmetric Transfer Hydrogenation of Ketones. Chemistry – A European Journal.[Link]

  • Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules.[Link]

  • ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. ResearchGate.[Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules.[Link]

  • Enantioselective Reduction of Ketones. Organic Reactions.[Link]

  • Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate.[Link]

  • Asymmetric Transfer Hydrogenation Catalysts. Kanto Chemical Co., Inc.[Link]

  • Effective synthesis of ( S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction. ResearchGate.[Link]

  • Asymmetric transfer hydrogenation of substituted acetophenones. Reaction conditions. ResearchGate.[Link]

  • Selective Asymmetric Transfer Hydrogenation of α‐Substituted Acetophenones with Bifunctional Oxo‐Tethered Ruthenium(II) Catalysts. Semantic Scholar.[Link]

  • Asymmetric transfer hydrogenation of unsaturated ketones; factors influencing 1,4. Semantic Scholar.[Link]

  • Asymmetric Transfer Hydrogenation of Ketones with modified Grubbs Metathesis Catalysts: On the Way to a Tandem Process. AIR Unimi.[Link]

  • Chiral HPLC Separations. Phenomenex.[Link]

Sources

Application Notes and Protocols for the Reduction of 2-Fluoro-4-methoxyacetophenone to 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance and Synthetic Utility

The reduction of prochiral ketones to chiral alcohols is a fundamental transformation in modern organic synthesis, providing essential building blocks for the pharmaceutical, agrochemical, and fine chemical industries. 2-Fluoro-4-methoxyacetophenone is a valuable starting material, and its reduction product, 1-(2-fluoro-4-methoxyphenyl)ethanol, is a key chiral intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the aromatic ring can influence the reactivity of the ketone and necessitates the careful selection of reduction methodology to achieve high yield and, when required, high enantioselectivity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective reduction of 2-Fluoro-4-methoxyacetophenone. We will explore several robust protocols, detailing the underlying principles, experimental procedures, and expected outcomes. The methodologies discussed range from simple diastereoselective reductions using common hydride reagents to highly stereocontrolled asymmetric transformations.

Strategic Approaches to the Reduction of 2-Fluoro-4-methoxyacetophenone

The choice of reducing agent and reaction conditions is paramount in achieving the desired outcome for the reduction of 2-Fluoro-4-methoxyacetophenone. The primary considerations are whether a racemic or an enantiomerically enriched alcohol is required.

Achiral Reduction using Sodium Borohydride (NaBH₄)

For applications where a racemic mixture of this compound is sufficient, sodium borohydride (NaBH₄) is an excellent choice. It is a mild, selective, and cost-effective reducing agent that is easy to handle.[1] The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone.[2] Subsequent protonation of the resulting alkoxide, typically by the solvent (e.g., methanol or ethanol) or during aqueous workup, yields the secondary alcohol.[3]

Mechanism of Sodium Borohydride Reduction:

The mechanism involves the transfer of a hydride ion from the BH₄⁻ species to the carbonyl carbon. The resulting alkoxyborate can then be hydrolyzed to yield the final alcohol product.

NaBH4_Reduction ketone 2-Fluoro-4-methoxyacetophenone alkoxyborate Alkoxyborate intermediate ketone->alkoxyborate 1. NaBH₄ nabh4 NaBH₄ solvent Solvent (e.g., MeOH) h2o H₂O (workup) product This compound alkoxyborate->product 2. H₂O or H₃O⁺ workup

Figure 1: Simplified workflow for the sodium borohydride reduction of 2-Fluoro-4-methoxyacetophenone.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient alternative for the reduction of ketones. This method involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel. The reaction typically requires elevated pressures of hydrogen and a suitable solvent. While effective for producing the racemic alcohol, achieving high enantioselectivity with this method requires the use of chiral catalysts, which can be complex and expensive.

Proposed Mechanism for Catalytic Hydrogenation:

The ketone and hydrogen are adsorbed onto the surface of the metal catalyst. The hydrogen molecule dissociates into hydrogen atoms, which are then sequentially added across the carbonyl double bond.

Catalytic_Hydrogenation ketone 2-Fluoro-4-methoxyacetophenone adsorbed_complex Adsorbed Ketone-H₂ Complex ketone->adsorbed_complex + H₂ + Catalyst h2 H₂ catalyst Metal Catalyst (e.g., Pd/C) product This compound adsorbed_complex->product Hydrogenolysis

Figure 2: Conceptual workflow for the catalytic hydrogenation of 2-Fluoro-4-methoxyacetophenone.

Asymmetric Transfer Hydrogenation (ATH)

For the synthesis of enantiomerically pure this compound, asymmetric transfer hydrogenation (ATH) is a powerful and widely used technique.[4] This method utilizes a chiral catalyst, typically a transition metal complex (e.g., Ruthenium or Rhodium) with a chiral ligand, to transfer hydrogen from a simple hydrogen donor, such as isopropanol or formic acid, to the ketone. The choice of the chiral ligand dictates the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.

Mechanism of Asymmetric Transfer Hydrogenation:

The reaction generally proceeds through a metal-hydride intermediate. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state when the ketone coordinates, thus favoring the formation of one enantiomer of the alcohol product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Sodium Borohydride Reduction

This protocol provides a straightforward method for the synthesis of racemic this compound with high yield.

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Fluoro-4-methoxyacetophenone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~6-7.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (10 volumes) and extract with dichloromethane (3 x 10 volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (1 x 10 volumes) and brine (1 x 10 volumes).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • The crude this compound can be purified by flash column chromatography on silica gel if necessary.

Data Summary for Protocol 1:

ParameterValue
Substrate 2-Fluoro-4-methoxyacetophenone
Reagent Sodium Borohydride (NaBH₄)
Stoichiometry (Reagent) 1.2 equivalents
Solvent Methanol
Temperature 0 °C to room temperature
Reaction Time 4 hours
Expected Yield >95%
Product Racemic this compound
Protocol 2: Synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol via Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure for the enantioselective reduction of 2-Fluoro-4-methoxyacetophenone using a chiral Ru-catalyst. The specific chiral ligand will determine the enantioselectivity. For the synthesis of the (S)-alcohol, a common catalyst system is RuCl.

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • RuCl or a similar chiral Ru-catalyst

  • Isopropanol (i-PrOH)

  • Potassium tert-butoxide (KOtBu)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the chiral Ru-catalyst (0.01 eq).

  • Add degassed isopropanol (10 volumes).

  • Add 2-Fluoro-4-methoxyacetophenone (1.0 eq).

  • In a separate vessel, prepare a solution of potassium tert-butoxide (0.1 eq) in isopropanol.

  • Slowly add the potassium tert-butoxide solution to the reaction mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by chiral HPLC or GC.

  • Upon completion, quench the reaction by adding a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • The residue can be purified by flash column chromatography on silica gel to yield the enantiomerically enriched (S)-1-(2-fluoro-4-methoxyphenyl)ethanol.

Data Summary for Protocol 2:

ParameterValue
Substrate 2-Fluoro-4-methoxyacetophenone
Catalyst Chiral Ru-complex (e.g., RuCl)
Catalyst Loading 1 mol%
Hydrogen Donor Isopropanol
Base Potassium tert-butoxide (KOtBu)
Temperature Room temperature
Reaction Time Typically 1-24 hours
Expected Yield High
Expected Enantiomeric Excess >95% ee
Product (S)-1-(2-fluoro-4-methoxyphenyl)ethanol

Experimental Workflow Visualization

Experimental_Workflow cluster_protocol1 Protocol 1: Achiral Reduction cluster_protocol2 Protocol 2: Asymmetric Transfer Hydrogenation p1_start Dissolve Ketone in MeOH p1_cool Cool to 0°C p1_start->p1_cool p1_add_nabh4 Add NaBH₄ p1_cool->p1_add_nabh4 p1_react Stir (0°C to RT) p1_add_nabh4->p1_react p1_quench Quench with HCl p1_react->p1_quench p1_evaporate Evaporate MeOH p1_quench->p1_evaporate p1_extract Extract with DCM p1_evaporate->p1_extract p1_wash Wash Organic Layer p1_extract->p1_wash p1_dry Dry and Concentrate p1_wash->p1_dry p1_purify Purify (Optional) p1_dry->p1_purify p2_start Charge Catalyst & Ketone p2_solvent Add Degassed i-PrOH p2_start->p2_solvent p2_add_base Add KOtBu Solution p2_solvent->p2_add_base p2_react Stir at RT p2_add_base->p2_react p2_quench Quench with Acetic Acid p2_react->p2_quench p2_evaporate Evaporate Solvent p2_quench->p2_evaporate p2_purify Purify by Chromatography p2_evaporate->p2_purify

Figure 3: Step-by-step experimental workflows for the achiral and asymmetric reduction protocols.

Conclusion

The reduction of 2-Fluoro-4-methoxyacetophenone to this compound can be achieved efficiently using various methodologies. The choice between an achiral reduction with sodium borohydride and an asymmetric transfer hydrogenation will depend on the specific synthetic goals. The protocols provided herein offer reliable and reproducible methods for obtaining either the racemic or an enantiomerically enriched alcohol product. Careful execution of these procedures, coupled with appropriate analytical monitoring, will ensure successful outcomes in the laboratory and for process development applications.

References

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]

  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Retrieved from [Link]

  • NaBH4 Reduction of Ketone to Alcohol 39 NaBH. (n.d.). Retrieved from [Link]

  • 2: Reduction of Organic Compounds (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

  • 15 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed. (2009, September 10). Retrieved from [Link]

  • Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts - PubMed. (n.d.). Retrieved from [Link]

  • Transfer hydrogenation of acetophenone derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst - ACG Publications. (2020, March 17). Retrieved from [Link]

  • Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed. (2021, November 19). Retrieved from [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016, February 10). Retrieved from [Link]

  • Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • reduction of carbonyl compounds using sodium tetrahydridoborate - Chemguide. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: The Strategic Use of 1-(2-Fluoro-4-methoxyphenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 1-(2-Fluoro-4-methoxyphenyl)ethanol, a fluorinated chiral secondary alcohol with significant potential as a building block in modern medicinal chemistry and asymmetric synthesis. The presence of both a fluoro and a methoxy group on the phenyl ring offers unique electronic properties and metabolic stability, making its enantiomerically pure forms highly desirable for the development of novel therapeutics.[1] We present two robust methodologies for obtaining this chiral synthon: (1) a highly efficient biocatalytic asymmetric reduction of the corresponding prochiral ketone, and (2) a classical diastereomeric salt resolution of the racemic alcohol. This document furnishes detailed, step-by-step protocols, troubleshooting guides, characterization data, and workflow diagrams to empower researchers in the synthesis and application of this valuable chiral intermediate.

Introduction: The Significance of Fluorinated Chiral Alcohols

Chirality is a fundamental principle in drug design, where the three-dimensional arrangement of atoms can dictate the efficacy and safety of a pharmaceutical agent.[2] Chiral secondary alcohols, in particular, are versatile intermediates, serving as precursors to a vast array of more complex molecules through functional group transformations at the stereogenic carbinol center.[3][4]

The subject of this guide, this compound, incorporates strategic structural motifs. The fluorine atom at the ortho position can enhance metabolic stability and modulate binding affinity through specific electronic interactions, while the para-methoxy group can influence solubility and serve as a handle for further chemical modification. Consequently, access to enantiomerically pure (R)- and (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol is a critical step for structure-activity relationship (SAR) studies and the development of lead candidates in drug discovery.

Synthetic Pathways to Enantiopure this compound

Achieving high enantiomeric purity is paramount. We will detail two distinct, yet complementary, strategies: a modern biocatalytic approach and a classical resolution method. The choice of method often depends on available resources, scale, and desired enantiomer.

Workflow Overview

G cluster_A Route A: Asymmetric Synthesis cluster_B Route B: Chiral Resolution start 3-Fluoroanisole ketone 2-Fluoro-4-methoxy- acetophenone (Prochiral Ketone) start->ketone Friedel-Crafts Acylation KRED Biocatalytic Reduction (e.g., KRED Enzyme) ketone->KRED Highly Selective reduction Racemic Reduction (e.g., NaBH4) ketone->reduction racemic_alcohol Racemic (±)-1-(2-Fluoro- 4-methoxyphenyl)ethanol resolution Diastereomeric Salt Resolution racemic_alcohol->resolution final_S (S)-Enantiomer KRED->final_S final_R (R)-Enantiomer KRED->final_R (with opposite stereopreference enzyme) reduction->racemic_alcohol separation Fractional Crystallization & Liberation resolution->separation final_S_res (S)-Enantiomer separation->final_S_res final_R_res (R)-Enantiomer separation->final_R_res

Caption: Overall synthetic strategies for obtaining enantiopure this compound.

Protocol 1: Synthesis of Prochiral Ketone Precursor

The necessary precursor for both synthetic routes is 2-fluoro-4-methoxyacetophenone. This is efficiently synthesized via a Friedel-Crafts acylation of 3-fluoroanisole.

Protocol 1.1: Friedel-Crafts Acylation

This protocol is adapted from established methodologies for acylating activated aromatic rings.[5]

Materials:

  • 3-Fluoroanisole

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 1M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Methanol for recrystallization

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous DCM and AlCl₃ (1.05 equivalents). Cool the slurry to 0°C in an ice bath.

    • Causality: The reaction is highly exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and ensure regioselectivity.

  • Add 3-fluoroanisole (1.0 eq.) to the dropping funnel with anhydrous DCM and add it dropwise to the stirred AlCl₃ slurry, maintaining the temperature below 5°C.

  • Add acetyl chloride (1.02 eq.) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.[5]

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor reaction completion by TLC or GC-MS.

  • Work-up: Carefully quench the reaction by slowly pouring it into a beaker of crushed ice containing concentrated HCl.

    • Causality: The acidic ice water hydrolyzes the aluminum complexes and quenches the catalyst. This must be done slowly and with cooling as the process is highly exothermic.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic extracts and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Recrystallize the resulting crude solid from methanol to yield pure 2-fluoro-4-methoxyacetophenone as a white crystalline solid.[5]

Protocol 2: Enantioselective Synthesis via Biocatalysis

Biocatalytic reduction using ketoreductases (KREDs) offers exceptional enantioselectivity (>99% e.e.) under mild, environmentally friendly conditions, making it a preferred industrial method.[6][7][8]

Protocol 2.1: KRED-Mediated Asymmetric Reduction

G setup Reaction Setup: - Buffer (e.g., KPi, pH 7.0) - Ketone Substrate - KRED Enzyme (S- or R-selective) - Cofactor (NADPH) - Cofactor Recycling System (e.g., GDH/Glucose) incubation Incubation: - 30°C with gentle agitation - Monitor by Chiral HPLC setup->incubation extraction Work-up & Extraction: - Quench reaction - Extract with organic solvent (e.g., EtOAc) incubation->extraction purification Purification: - Dry, concentrate - Silica Gel Chromatography extraction->purification product Enantiopure Alcohol (>99% e.e.) purification->product

Caption: Workflow for biocatalytic asymmetric reduction of a prochiral ketone.

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Ketoreductase (KRED) enzyme (either (R)- or (S)-selective)

  • NADPH (cofactor)

  • Glucose Dehydrogenase (GDH) for cofactor recycling

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Ethyl acetate (EtOAc) or Methyl tert-butyl ether (MTBE)

Procedure:

  • In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer.

  • Add D-glucose (1.2 eq.), NADPH (0.01 eq.), and GDH. Stir until dissolved.

    • Causality: KREDs require a hydride source from the cofactor NADPH. Stoichiometric use of NADPH is cost-prohibitive. A recycling system, like GDH/glucose, continuously regenerates the active NADPH from its oxidized form (NADP+), allowing for a catalytic amount of the expensive cofactor to be used.[6]

  • Add the KRED enzyme preparation.

  • Dissolve the 2-fluoro-4-methoxyacetophenone substrate (1.0 eq.) in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the buffered enzyme solution.

  • Maintain the reaction at a constant temperature (typically 25-35°C) with gentle agitation.

  • Monitor the conversion and enantiomeric excess (e.e.) by taking aliquots and analyzing via chiral HPLC.

  • Work-up: Once the reaction reaches completion, saturate the aqueous phase with NaCl and extract the product with EtOAc or MTBE (3x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting chiral alcohol by flash column chromatography on silica gel.

Parameter Typical Value Rationale
Substrate Conc. 10-50 g/LBalances reaction rate with potential substrate/product inhibition of the enzyme.
pH 6.5 - 7.5Optimal pH range for the activity and stability of most KREDs and GDH.
Temperature 25 - 35 °CProvides a good balance between enzyme activity and long-term stability.
Expected Yield >90%Biocatalytic reductions are typically high-yielding.
Expected e.e. >99%A key advantage of using KREDs is their exceptional enantioselectivity.[9]

Protocol 3: Synthesis via Chiral Resolution

This classical method involves the physical separation of a racemic mixture. It is useful when a suitable enzyme is not available or when both enantiomers are desired from a single racemic batch.[10][11]

Protocol 3.1: Diastereomeric Salt Crystallization

This protocol relies on the principle that diastereomers, formed by reacting a racemic mixture with a single enantiomer of a resolving agent, have different physical properties (e.g., solubility) and can be separated.[11]

G racemate Racemic Alcohol (R/S) salt_form Salt Formation in Solvent racemate->salt_form resolver Chiral Resolving Agent (e.g., L-DBTA) resolver->salt_form diastereomers Diastereomeric Mixture (R,L) and (S,L) salt_form->diastereomers crystallize Fractional Crystallization diastereomers->crystallize less_soluble Less Soluble Salt (e.g., S,L) crystallize->less_soluble more_soluble More Soluble Salt (e.g., R,L) in Filtrate crystallize->more_soluble liberate_S Base Liberation less_soluble->liberate_S liberate_R Base Liberation more_soluble->liberate_R final_S (S)-Alcohol liberate_S->final_S final_R (R)-Alcohol liberate_R->final_R

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Materials:

  • Racemic this compound (prepared by reducing the ketone with NaBH₄)

  • Chiral resolving agent (e.g., (S)-(+)-O-Acetylmandelic acid or Di-p-toluoyl-L-tartaric acid)[10]

  • Suitable solvent for crystallization (e.g., Ethanol, Isopropanol, or Ethyl Acetate/Hexane mixture)

  • Aqueous base solution (e.g., 2M NaOH)

  • Aqueous acid solution (e.g., 2M HCl)

Procedure:

  • Salt Formation: Dissolve the racemic alcohol (1.0 eq.) in a suitable solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq.) in the same solvent and add it to the alcohol solution.

    • Causality: Using a sub-stoichiometric amount (0.5 eq.) of the resolving agent is a common strategy to maximize the yield and purity of the less soluble diastereomeric salt in the first crystallization.[11]

  • Crystallization: Allow the solution to cool slowly to room temperature. Seeding with a small crystal can induce crystallization. Age the resulting slurry, sometimes with further cooling, to maximize the yield of the precipitate.

  • Isolation: Filter the crystalline diastereomeric salt and wash it with a small amount of cold solvent to remove impurities from the mother liquor.

  • Liberation of Enantiomer: Suspend the isolated salt in a biphasic mixture of an organic solvent (e.g., DCM) and an aqueous base (e.g., 2M NaOH). Stir until the salt dissolves completely.

    • Causality: The base deprotonates the acidic resolving agent, liberating the free alcohol into the organic phase and the salt of the resolving agent into the aqueous phase.

  • Separate the layers. Wash the organic layer with water and brine, then dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched alcohol.

  • The other enantiomer can be recovered from the mother liquor from step 3 by a similar liberation process.

  • Determine the e.e. of the product by chiral HPLC. Multiple recrystallizations may be necessary to achieve >99% e.e.

Characterization and Quality Control

Confirming the identity, purity, and enantiomeric excess of the final product is a critical step.

Spectroscopic Data (Representative)

Note: The following data is representative and based on structurally similar compounds. Actual values should be determined experimentally.[12][13][14]

Analysis Expected Data
¹H NMR (CDCl₃)δ 7.2-6.7 (m, 3H, Ar-H), 5.0-4.8 (q, 1H, CH-OH), 3.8 (s, 3H, OCH₃), 1.8 (d, 1H, OH), 1.5 (d, 3H, CH₃)
¹³C NMR (CDCl₃)δ 160-157 (d, C-F), 159 (C-OMe), 135 (C-Ar), 127 (d, C-Ar), 114 (d, C-Ar), 102 (d, C-Ar), 68 (CH-OH), 55 (OCH₃), 25 (CH₃)
Mass Spec (EI)m/z 170 (M+), 155 (M-CH₃), 152 (M-H₂O), 127
Optical Rotation Specific rotation [α]D will be equal and opposite for (R) and (S) enantiomers. Value must be determined empirically.
Enantiomeric Excess (e.e.) Determination by Chiral HPLC

This is the gold standard for assessing the enantiopurity of a chiral compound.[11]

Parameter Typical Conditions
Column Chiral Stationary Phase (CSP) e.g., Daicel Chiralpak AD-H or Chiralcel OD-H
Mobile Phase Isocratic mixture of Hexane and Isopropanol (e.g., 95:5 or 90:10 v/v)
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 254 nm or 270 nm
Expected Outcome Baseline separation of the two enantiomer peaks. e.e. is calculated from the peak areas: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Safety and Handling

General Precautions:

  • Always handle chemicals in a well-ventilated fume hood.[15]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • Avoid inhalation, ingestion, and contact with skin and eyes.[18]

  • In case of contact, rinse the affected area immediately with plenty of water.[17]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Keep away from strong oxidizing agents and acids.[18][19]

Disposal:

  • Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.[15]

Troubleshooting

Problem Possible Cause Suggested Solution
Low Yield (Asymmetric Reduction) Poor enzyme activity or stability.Optimize pH, temperature, and co-solvent concentration. Ensure cofactor recycling system is active.
Low e.e. (Asymmetric Reduction) Incorrect choice of enzyme.Screen a panel of KREDs to find one with high selectivity for the substrate.
No Crystallization (Resolution) Solvent system is not optimal; supersaturation not achieved.Try different solvents or solvent/anti-solvent combinations. Increase concentration. Try slow cooling or evaporation.[11]
Low e.e. (Resolution) Poor diastereomeric salt selectivity; co-crystallization.Screen different resolving agents. Perform recrystallization of the diastereomeric salt to improve purity.[11]

References

  • Navigating the Separation of Enantiomers: A Comparative Guide to Chiral Resolving Agents for Fluoro-methoxyphenyl-ethanamine. (2025). Benchchem.
  • SAFETY DATA SHEET: 2-(4-Methoxyphenyl)ethanol. (2011). Thermo Fisher Scientific.
  • Technical Support Center: Chiral Resolution of 1-(4-Fluoro-3-methoxyphenyl)ethanamine. (2025). Benchchem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET: 1-(4-Methoxyphenyl)ethanol. (2025). Thermo Fisher Scientific.
  • Supporting Inform
  • SAFETY DATA SHEET: 1-(4-Methoxyphenyl)ethanol. (2025). Fisher Scientific.
  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central.
  • Ceylan, O., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • 1-(4-Methoxyphenyl)ethanol. PubChem.
  • Chanysheva, A. R., et al. (2024). Enantioselective Biocatalytic Reduction of 1-(4-Fluorophenyl)ethanone. Request PDF.
  • Supporting Inform
  • Chiral resolution process.
  • 1-(4-Methoxyphenyl)ethanol, 95%. Thermo Scientific Chemicals.
  • Effective synthesis of (S)-3,5-bistrifluoromethylphenyl ethanol by asymmetric enzymatic reduction.
  • Preparation method of 2-fluoro-4-methoxyacetophenone.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024).
  • Chiral Synthesis of 2-Methoxy-2-(4-hydroxyphenyl)ethanol: Application Notes and Protocols. (2025). Benchchem.
  • Advances and applications of chiral resolution in pharmaceutical field. (2022). PubMed.
  • UCF Researcher Pioneers Chiral Molecule Sensing Method to Enhance Drug Development. University of Central Florida.

Sources

The Strategic deployment of 1-(2-Fluoro-4-methoxyphenyl)ethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Fluorinated Chiral Alcohols in Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of medicinal chemistry. Fluorine's unique electronic properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the stereochemical precision of a chiral alcohol, the resulting building block, such as 1-(2-Fluoro-4-methoxyphenyl)ethanol, becomes a highly valuable asset in the synthesis of complex pharmaceutical agents. This document provides a detailed exploration of the synthesis and application of this compound, offering researchers and drug development professionals a comprehensive guide to leveraging this versatile intermediate.

The 2-fluoro-4-methoxyphenyl motif is of particular interest due to its presence in a variety of biologically active compounds. The interplay between the electron-withdrawing fluorine and the electron-donating methoxy group creates a unique electronic environment that can be exploited for targeted molecular interactions. The secondary alcohol functionality serves as a key handle for further synthetic transformations, allowing for the construction of intricate molecular architectures with precise stereochemical control.

Core Synthesis of Chiral this compound

The asymmetric synthesis of this compound is pivotal to its application in pharmaceutical development, as the biological activity of the final drug substance is often dependent on a specific enantiomer. The primary route to this chiral alcohol involves the enantioselective reduction of the corresponding prochiral ketone, 2-fluoro-4-methoxyacetophenone.

Synthesis of the Ketone Precursor: 2-Fluoro-4-methoxyacetophenone

The synthesis of the ketone precursor is a critical first step. A reliable method for its preparation is the Friedel-Crafts acylation of m-fluoroanisole.[1]

Protocol 1: Synthesis of 2-Fluoro-4-methoxyacetophenone [1]

Materials:

  • m-Fluoroanisole

  • Dichloroethane

  • Aluminum trichloride (AlCl₃)

  • Acetyl chloride

  • Ice water

  • Methanol

Procedure:

  • In a reaction flask, add dichloroethane and m-fluoroanisole.

  • Stir the mixture and cool to 0°C.

  • Carefully add aluminum trichloride to the cooled mixture.

  • Slowly add acetyl chloride while maintaining the temperature between 0-10°C.

  • After the addition is complete, allow the reaction to proceed for a specified time.

  • Pour the reaction mixture into ice water to quench the reaction.

  • Separate the organic layer, wash with water, and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain pure 2-fluoro-4-methoxyacetophenone.

Expected Yield: High, with the final product being a white crystalline solid.

Asymmetric Reduction to (R)- and (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol

With the ketone precursor in hand, the crucial asymmetric reduction can be performed. Biocatalysis using ketoreductases (KREDs) offers a highly efficient and environmentally friendly approach to obtaining the desired enantiomer with high enantiomeric excess (e.e.).[2]

Protocol 2: Biocatalytic Asymmetric Reduction of 2-Fluoro-4-methoxyacetophenone

Materials:

  • 2-Fluoro-4-methoxyacetophenone

  • Ketoreductase (KRED) enzyme (either (R)-selective or (S)-selective)

  • NADH or NADPH cofactor

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the KRED enzyme and the cofactor regeneration system.

  • Add the cofactor (NADH or NADPH) to the mixture.

  • Dissolve 2-fluoro-4-methoxyacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 25-35°C) and monitor the progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol.

Expected Outcome:

ParameterExpected Value
Conversion>95%
Enantiomeric Excess (e.e.)>99%
Isolated YieldHigh

A Senior Application Scientist's Insight: The choice of a specific ketoreductase is critical and often requires screening a panel of enzymes to find one with optimal activity and selectivity for the 2-fluoro-4-methoxyacetophenone substrate. The cofactor regeneration system is essential for making the process economically viable on a larger scale.

Application in the Synthesis of a Key Pharmaceutical Intermediate

While direct, published routes from this compound to a specific marketed drug are not always readily available, its structural motifs are present in important therapeutic agents. A prime example is the MEK inhibitor Trametinib, which contains a 2-fluoro-4-iodophenylamino moiety.[1] A plausible and scientifically sound synthetic application of this compound is its use as a precursor to a key intermediate in the synthesis of Trametinib, namely 2-fluoro-4-iodoaniline.

The following proposed synthetic pathway illustrates how (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol could be converted to this crucial building block.

Proposed Synthetic Pathway to a Trametinib Intermediate

G cluster_0 Synthesis of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol cluster_1 Conversion to Key Intermediate cluster_2 Application in Trametinib Synthesis 2-Fluoro-4-methoxyacetophenone 2-Fluoro-4-methoxyacetophenone Asymmetric_Reduction Asymmetric_Reduction 2-Fluoro-4-methoxyacetophenone->Asymmetric_Reduction (S)-selective KRED S_Alcohol (S)-1-(2-Fluoro-4- methoxyphenyl)ethanol Asymmetric_Reduction->S_Alcohol >99% e.e. Azide_Formation Azide_Formation S_Alcohol->Azide_Formation 1. Mesylation 2. NaN3 Amine_Formation Amine_Formation Azide_Formation->Amine_Formation Reduction (e.g., H2, Pd/C) Iodination Iodination Amine_Formation->Iodination NIS or ICl Demethylation Demethylation Iodination->Demethylation BBr3 or HBr Final_Intermediate Final_Intermediate Demethylation->Final_Intermediate 2-Fluoro-4-iodoaniline Trametinib_Synthesis Trametinib_Synthesis Final_Intermediate->Trametinib_Synthesis Multi-step synthesis Trametinib Trametinib Trametinib_Synthesis->Trametinib

Caption: Proposed synthetic route from this compound to Trametinib.

Detailed Protocol for the Proposed Conversion

The following protocols outline the key steps in the proposed conversion of (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol to 2-fluoro-4-iodoaniline.

Protocol 3: Synthesis of (R)-1-(1-Azidoethyl)-2-fluoro-4-methoxybenzene

Materials:

  • (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol

  • Triethylamine (Et₃N)

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol in DCM and cool to 0°C.

  • Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

  • Stir the reaction at 0°C until the formation of the mesylate is complete (monitored by TLC).

  • Work up the reaction to isolate the crude mesylate.

  • Dissolve the mesylate in DMF and add sodium azide.

  • Heat the reaction mixture to facilitate the SN2 displacement.

  • After completion, cool the reaction, and perform an aqueous workup followed by extraction with an organic solvent to isolate the azide.

Protocol 4: Synthesis of (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine

Materials:

  • (R)-1-(1-Azidoethyl)-2-fluoro-4-methoxybenzene

  • Palladium on carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the azide in methanol in a hydrogenation vessel.

  • Add a catalytic amount of Pd/C.

  • Pressurize the vessel with hydrogen gas.

  • Stir the reaction at room temperature until the reduction is complete.

  • Filter off the catalyst and concentrate the filtrate to obtain the amine.

Protocol 5: Synthesis of 2-Fluoro-4-iodo-1-methoxybenzene

This protocol would involve the conversion of the amine to the corresponding iodide, a process that can be achieved through various methods, such as a Sandmeyer-type reaction. Subsequent demethylation would then yield the final desired intermediate.

Conclusion

This compound is a chiral building block of significant potential in pharmaceutical synthesis. Its efficient, enantioselective synthesis via biocatalytic reduction of the corresponding ketone provides access to optically pure material. As demonstrated through a proposed synthetic route to a key intermediate for the MEK inhibitor Trametinib, this chiral alcohol can serve as a versatile starting material for the construction of complex and biologically active molecules. The strategic use of such fluorinated chiral building blocks will undoubtedly continue to be a key driver of innovation in the discovery and development of new medicines.

References

  • [Reference to a general organic chemistry textbook or a review on fluorine in medicinal chemistry]
  • [Reference to a review on asymmetric synthesis or bioc
  • [Reference to a public
  • [Reference to a publication on the synthesis or biological activity of Trametinib]
  • [Reference to a relevant patent on the synthesis of Trametinib or its intermedi
  • Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers. [Link]

  • [Reference to a general protocol for mesyl
  • [Reference to a general protocol for the reduction of azides]
  • [Reference to a method for the iodin
  • [Reference to a method for the demethyl
  • Preparation method of 2-fluoro-4-methoxyacetophenone.

Sources

Application Notes and Protocols for the Enzymatic Kinetic Resolution of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Drug Development

In the landscape of modern drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is therefore not merely a chemical challenge but a regulatory and safety necessity. 1-(2-Fluoro-4-methoxyphenyl)ethanol is a key chiral building block in the synthesis of various pharmaceutical agents. Its stereochemistry can profoundly influence the efficacy and safety of the final drug product.

Enzymatic kinetic resolution (EKR) has emerged as a powerful and green technology for the synthesis of enantiopure compounds.[1] This technique leverages the inherent stereoselectivity of enzymes, such as lipases, to preferentially catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. The result is the separation of a racemate into two enantiomerically enriched streams. Lipases, particularly Candida antarctica Lipase B (CALB), are widely employed for the kinetic resolution of secondary alcohols due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[1]

This application note provides a comprehensive guide to the enzymatic kinetic resolution of racemic this compound via lipase-catalyzed transesterification. We will delve into the mechanistic underpinnings of this biotransformation, offer detailed experimental protocols for reaction optimization and scale-up, and present a robust analytical method for the determination of enantiomeric excess.

The Mechanism of Lipase-Catalyzed Enantioselective Acylation

The enantioselective acylation of a secondary alcohol by a lipase, such as CALB, proceeds through a "ping-pong bi-bi" kinetic mechanism. This process involves the formation of a covalent acyl-enzyme intermediate. The catalytic triad, a conserved set of three amino acid residues (typically serine, histidine, and an acidic residue like aspartate or glutamate) in the enzyme's active site, is central to this mechanism.

The catalytic cycle can be summarized in the following steps:

  • Acylation of the Enzyme: The serine residue, activated by the histidine, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses to release the vinyl alcohol (which tautomerizes to acetaldehyde) and forms a stable acyl-enzyme intermediate.

  • Enantioselective Binding of the Alcohol: The racemic alcohol, this compound, then enters the active site. The enzyme's chiral environment leads to a diastereomeric interaction with the two enantiomers of the alcohol. One enantiomer will fit more favorably into the active site, positioning its hydroxyl group for nucleophilic attack on the acyl-enzyme intermediate.

  • Deacylation and Product Release: The hydroxyl group of the preferentially bound alcohol enantiomer attacks the acyl-enzyme intermediate. This regenerates the active site of the enzyme and releases the corresponding ester product. The other enantiomer of the alcohol, being a poorer fit for the active site, reacts at a much slower rate, or not at all.

This difference in reaction rates between the two enantiomers is the basis for the kinetic resolution, allowing for the separation of the faster-reacting enantiomer (as the ester) from the slower-reacting enantiomer (which remains as the alcohol).

Experimental Workflow and Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
Racemic this compound≥98%Commercially Available
Immobilized Candida antarctica Lipase B (Novozym® 435)-Commercially Available
Vinyl AcetateAnhydrous, ≥99%Commercially Available
tert-Butyl methyl ether (MTBE)Anhydrous, ≥99%Commercially Available
n-HexaneHPLC GradeCommercially Available
Isopropanol (IPA)HPLC GradeCommercially Available
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanol≥98%Commercially Available (for analytical standard)
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanol≥98%Commercially Available (for analytical standard)
Protocol 1: Screening for Optimal Reaction Conditions

This initial protocol is designed to efficiently screen for the most effective reaction conditions on a small scale.

Procedure:

  • To a series of 4 mL glass vials equipped with magnetic stir bars, add 20 mg of racemic this compound.

  • To each vial, add 20 mg of immobilized Candida antarctica Lipase B (Novozym® 435).

  • Add 2 mL of anhydrous tert-butyl methyl ether (MTBE) to each vial.

  • Add a specific molar equivalent of vinyl acetate to each vial to test different ratios (e.g., 0.5, 1.0, 1.5, and 2.0 equivalents).

  • Seal the vials and place them on a magnetic stirring plate at a constant temperature (e.g., 30°C, 40°C, and 50°C).

  • At predetermined time points (e.g., 2, 4, 8, and 24 hours), withdraw a 50 µL aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by passing it through a small plug of silica gel using an appropriate solvent (e.g., ethyl acetate) and collect the filtrate.

  • Dilute the filtrate to a suitable concentration for chiral HPLC analysis.

  • Analyze the samples to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

Protocol 2: Preparative Scale Kinetic Resolution

Once the optimal conditions have been identified, this protocol can be used for a larger-scale resolution.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g of racemic this compound.

  • Add 1.0 g of immobilized Candida antarctica Lipase B (Novozym® 435).

  • Add 50 mL of anhydrous tert-butyl methyl ether (MTBE).

  • Based on the screening results, add the optimal number of molar equivalents of vinyl acetate.

  • Stir the reaction mixture at the optimal temperature determined from the screening experiments.

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the ester product.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the unreacted alcohol and the ester product, can be concentrated under reduced pressure.

  • The alcohol and ester can be separated by column chromatography on silica gel.

Analytical Methodology: Chiral HPLC

The accurate determination of enantiomeric excess is critical for evaluating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

Instrumentation and Columns

A standard HPLC system equipped with a UV detector is suitable. The key to the separation is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of enantiomers of secondary alcohols and their corresponding esters.

Optimized Chiral HPLC Method
ParameterCondition
Column Chiralpak® AD-H (or equivalent amylose-based CSP)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 220 nm
Injection Volume 10 µL

Note: The mobile phase composition may require optimization to achieve baseline separation of the enantiomers of both the alcohol and the ester. It is recommended to inject standards of the racemic alcohol and, if available, the racemic ester to identify the retention times of all four components.

Data Presentation and Interpretation

The success of a kinetic resolution is quantified by two key parameters: the conversion (c) and the enantiomeric excess (ee) of both the substrate (alcohol) and the product (ester). The enantioselectivity of the enzyme is expressed by the enantiomeric ratio (E).

Table 1: Representative Data from a Kinetic Resolution Experiment

Time (h)Conversion (%)eealcohol (%)eeester (%)E-value
2253399>200
4458299>200
8529896>200
2455>9991>200

This data is illustrative and will vary depending on the specific reaction conditions.

The E-value is a measure of the enzyme's ability to discriminate between the two enantiomers and can be calculated using the following equation:

E = ln[1 - c(1 + eeproduct)] / ln[1 - c(1 - eeproduct)]

A high E-value (>100) is indicative of a highly selective and synthetically useful kinetic resolution.

Visualizing the Process

Diagram 1: The Enzymatic Kinetic Resolution Workflow

G cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Monitoring & Workup cluster_products Products racemic_alcohol Racemic 1-(2-Fluoro-4- methoxyphenyl)ethanol reaction_vessel Stirred Reaction at Controlled Temperature racemic_alcohol->reaction_vessel lipase Immobilized Lipase (Novozym® 435) lipase->reaction_vessel acyl_donor Acyl Donor (Vinyl Acetate) acyl_donor->reaction_vessel solvent Anhydrous Solvent (MTBE) solvent->reaction_vessel hplc_analysis Chiral HPLC Analysis (ee & Conversion) reaction_vessel->hplc_analysis Aliquots enzyme_removal Filter to Remove Enzyme reaction_vessel->enzyme_removal ~50% Conversion separation Column Chromatography enzyme_removal->separation enantioenriched_alcohol (S)-1-(2-Fluoro-4- methoxyphenyl)ethanol separation->enantioenriched_alcohol enantioenriched_ester (R)-ester separation->enantioenriched_ester

Caption: Workflow for the enzymatic kinetic resolution.

Diagram 2: Mechanism of Lipase-Catalyzed Acylation

G cluster_mechanism Ping-Pong Bi-Bi Mechanism E Enzyme (Lipase) E_Acyl Acyl-Enzyme Intermediate E->E_Acyl + Acyl Donor E_R_OH Enzyme-(R)-Alcohol Complex (Favored) E_Acyl->E_R_OH + (R)-Alcohol E_S_OH Enzyme-(S)-Alcohol Complex (Disfavored) E_Acyl->E_S_OH + (S)-Alcohol Byproduct Byproduct E_Acyl->Byproduct - Byproduct E_R_OAc Enzyme-(R)-Ester Complex E_R_OH->E_R_OAc fast E_S_OH->E_Acyl slow E_R_OAc->E - (R)-Ester Ester_R (R)-Ester E_R_OAc->Ester_R Acyl_Donor Acyl Donor Acyl_Donor->E_Acyl Alcohol_R (R)-Alcohol Alcohol_R->E_R_OH Alcohol_S (S)-Alcohol Alcohol_S->E_S_OH

Caption: Simplified lipase-catalyzed acylation mechanism.

Conclusion and Further Considerations

The enzymatic kinetic resolution of this compound using immobilized Candida antarctica Lipase B is a highly effective method for the preparation of its enantiomers. The protocols outlined in this application note provide a robust starting point for both small-scale optimization and preparative-scale synthesis. The success of this methodology hinges on careful control of reaction parameters and accurate monitoring by chiral HPLC.

For further optimization, screening of different lipases, acyl donors, and solvents may yield even higher enantioselectivity and reaction rates. Additionally, for applications where a single enantiomer is desired in a yield greater than 50%, a dynamic kinetic resolution (DKR) approach could be explored. In a DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product.

References

  • He, B., et al. (2022). Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization. Chirality, 34(2), 438-445. [Link]

  • Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemic secondary alcohols: A case study of 1-phenylethanol. Tetrahedron: Asymmetry, 18(11), 1279-1291.
  • Kazlauskas, R. J., & Weissfloch, A. N. (1997). A rule to predict the enantioselectivity of lipases in the kinetic resolution of secondary alcohols.
  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Fernandez-Lafuente, R. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2423-2443. [Link]

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric organic synthesis with enzymes. John Wiley & Sons.
  • Patel, R. N. (2011). Biocatalysis: synthesis of key intermediates for development of pharmaceuticals.
  • Leresche, J. E., & Meyer, H. P. (2006). Lipase-catalyzed kinetic resolutions of secondary alcohols. Organic Process Research & Development, 10(3), 572-587.

Sources

Application Note: A Robust HPLC-UV Method for the Enantiomeric Separation of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly efficient and reproducible High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 1-(2-Fluoro-4-methoxyphenyl)ethanol. This chiral alcohol is a key intermediate in the synthesis of various pharmaceutical compounds, where enantiomeric purity is critical for therapeutic efficacy and safety. The method utilizes a polysaccharide-based chiral stationary phase under normal phase conditions, achieving baseline resolution of the (R)- and (S)-enantiomers. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of enantiomeric excess (ee) and purity.

Introduction

The stereochemistry of active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. The differential pharmacological and toxicological effects of enantiomers mandate the use of stereoselective analytical methods to ensure the quality and safety of drug products.[1] this compound possesses a single stereocenter, existing as (R)- and (S)-enantiomers. Its derivatives are of significant interest in medicinal chemistry, making the precise quantification of each enantiomer essential.

High-Performance Liquid Chromatography (HPLC) employing Chiral Stationary Phases (CSPs) is the preeminent technique for resolving enantiomers due to its high efficiency, sensitivity, and broad applicability.[2][][4] Polysaccharide-based CSPs, in particular derivatives of cellulose and amylose, have demonstrated exceptional versatility and success in separating a wide array of chiral compounds, including aryl ethanol derivatives.[2][5] The principle of separation on these CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. These differential interactions, arising from hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide structure, lead to different retention times and thus, separation.[2]

This guide provides a comprehensive, step-by-step protocol for the separation of this compound enantiomers, explains the rationale behind the methodological choices, and presents the expected analytical performance.

Experimental Workflow Overview

The following diagram outlines the logical workflow for the enantiomeric separation process, from sample preparation to data analysis.

HPLC Workflow Figure 1: General Experimental Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (Hexane/IPA/TFA) C System Equilibration (Stabilize Baseline) A->C B Sample Preparation (Dissolve Racemate in Mobile Phase) D Sample Injection B->D C->D E Chromatographic Separation (Chiral Column) D->E F UV Detection E->F G Peak Integration F->G H Calculation of Resolution (Rs) & Enantiomeric Excess (% ee) G->H Optimization Logic Figure 2: Method Parameter Optimization Logic cluster_input Adjustable Parameters cluster_output Performance Metrics MP Mobile Phase (% Alcohol Modifier) Resolution Resolution (Rs) MP->Resolution Strong Effect (Higher % alcohol decreases Rs) Retention Retention Time MP->Retention Strong Effect (Higher % alcohol decreases tR) Temp Temperature Temp->Resolution Moderate Effect (Lower T often increases Rs) Temp->Retention Moderate Effect (Lower T increases tR) Flow Flow Rate Flow->Resolution Minor Effect (Lower flow may increase Rs) Flow->Retention Inverse Relationship Efficiency Efficiency (N) Flow->Efficiency Van Deemter Effect

Sources

Large-scale synthesis of enantiopure 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Enantiopure 1-(2-Fluoro-4-methoxyphenyl)ethanol

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested guide for the large-scale, enantioselective synthesis of this compound, a key chiral building block in pharmaceutical development. The protocol is centered around a highly efficient and scalable asymmetric transfer hydrogenation (ATH) of the prochiral ketone precursor, 2'-Fluoro-4'-methoxyacetophenone. We detail the rationale behind the chosen synthetic strategy, provide step-by-step protocols for synthesis and purification, and outline rigorous analytical methods for quality control, including the determination of enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, chemists, and process development scientists seeking a robust and reproducible method for producing this high-value chiral alcohol with excellent yield and optical purity.

Introduction: The Strategic Importance of Chiral Fluoro-aromatic Alcohols

Enantiomerically pure alcohols are fundamental intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3] The specific stereochemistry of a drug molecule is often critical to its pharmacological activity and safety profile. The title compound, this compound, incorporates both a fluorine atom and a chiral benzylic alcohol moiety, features commonly found in modern therapeutics that can enhance metabolic stability, binding affinity, and overall efficacy.

The primary challenge in synthesizing such molecules on a large scale is achieving high enantioselectivity in a cost-effective and operationally simple manner. Direct asymmetric reduction of the corresponding prochiral ketone is the most convergent and widely adopted strategy.[4][5] While several methods exist, including stoichiometric chiral borane reductions (e.g., CBS reduction) and high-pressure catalytic hydrogenation, Asymmetric Transfer Hydrogenation (ATH) has emerged as a particularly powerful tool for industrial applications.[6]

Causality of Method Selection: We have selected ATH for this guide due to its compelling advantages for large-scale synthesis:

  • Safety and Simplicity: ATH avoids the use of high-pressure hydrogen gas and pyrophoric reagents like boranes, opting for readily available and safer liquid hydrogen donors such as a formic acid/triethylamine mixture or isopropanol.[2][4]

  • High Selectivity & Efficiency: Modern bifunctional transition metal catalysts, particularly those based on Ruthenium with chiral diamine ligands, offer exceptional enantioselectivity (>99% ee) and high turnover numbers, minimizing catalyst loading and cost.[6]

  • Scalability: The reaction conditions are generally mild and homogeneous, making the process straightforward to scale from the laboratory bench to pilot plant reactors.

This document will guide the user through the entire workflow, from the synthesis of the starting ketone to the final, analytically validated enantiopure alcohol.

Overall Synthetic Workflow

The synthesis is a two-stage process. First, the precursor ketone is synthesized via a Friedel-Crafts acylation. Second, this ketone undergoes a highly selective asymmetric transfer hydrogenation to yield the desired enantiopure alcohol.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Asymmetric Reduction cluster_2 PART C: Purification & Analysis A0 3-Fluoroanisole A3 Friedel-Crafts Acylation A0->A3 A1 Acetyl Chloride A1->A3 A2 AlCl3 A2->A3 Lewis Acid A4 2'-Fluoro-4'-methoxyacetophenone (Prochiral Ketone) A3->A4 B0 2'-Fluoro-4'-methoxyacetophenone A4->B0 Product from Part A B2 Asymmetric Transfer Hydrogenation (ATH) B0->B2 B1 Ru-TsDPEN Catalyst HCOOH/NEt3 B1->B2 B3 Crude Enantiopure Alcohol B2->B3 C0 Crude Product B3->C0 Product from Part B C1 Column Chromatography C0->C1 C2 Pure (R)- or (S)-1-(2-Fluoro-4-methoxyphenyl)ethanol (>99% ee) C1->C2 C3 QC Analysis (Chiral HPLC, NMR) C2->C3

Sources

Application Notes & Protocols: Strategic Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Chiral Fluorinated Arylethanols

In the landscape of modern drug discovery, the 1-phenylethanol scaffold is a privileged structural motif. The introduction of fluorine atoms into these structures can profoundly influence their metabolic stability, binding affinity, and overall pharmacokinetic profile. Specifically, 1-(2-Fluoro-4-methoxyphenyl)ethanol and its analogs are key chiral building blocks for a range of pharmaceutically active compounds. The primary challenge in their synthesis is not the construction of the core structure, but the precise control of the stereocenter at the carbinol carbon. Achieving high enantiomeric purity is paramount, as different enantiomers can exhibit vastly different biological activities, with one being therapeutic while the other may be inactive or even toxic[1].

This guide provides an in-depth analysis of the principal synthetic strategies to access these valuable chiral alcohols. We will move beyond simple procedural lists to explore the causality behind methodological choices, offering field-proven insights into process optimization and validation. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic campaigns.

I. Overview of Synthetic Strategies

The synthesis of this compound fundamentally begins with its corresponding prochiral ketone, 2'-Fluoro-4'-methoxyacetophenone. The preparation of this key starting material is typically achieved via a Friedel-Crafts acylation of 3-fluoroanisole. From this ketone, two primary divergent pathways emerge for the synthesis of the target chiral alcohol: Asymmetric Reduction and the Grignard Reaction . Asymmetric reduction is by far the more direct and stereoselective approach, while the Grignard synthesis yields a racemic product requiring subsequent resolution.

Synthetic_Overview cluster_0 Pathway 1: Preferred Route cluster_1 Pathway 2: Racemic Route 3-Fluoroanisole 3-Fluoroanisole Ketone 2'-Fluoro-4'-methoxyacetophenone 3-Fluoroanisole->Ketone Friedel-Crafts Acylation Chiral_Alcohol (R/S)-1-(2-Fluoro-4-methoxyphenyl)ethanol Ketone->Chiral_Alcohol Asymmetric Reduction (Biocatalytic or Chemocatalytic) Racemic_Alcohol (±)-1-(2-Fluoro-4-methoxyphenyl)ethanol Grignard_Reagent 2-Fluoro-4-methoxyphenyl magnesium bromide Grignard_Reagent->Racemic_Alcohol Grignard Reaction Acetaldehyde Acetaldehyde Acetaldehyde->Racemic_Alcohol

Caption: High-level overview of the primary synthetic pathways.

II. The Cornerstone: Synthesis of 2'-Fluoro-4'-methoxyacetophenone

The successful synthesis of the target alcohol hinges on the efficient preparation of the starting ketone. The most reliable method is the Friedel-Crafts acylation of 3-fluoroanisole.

Mechanism Insight: The reaction involves the generation of a highly electrophilic acylium ion from acetyl chloride using a Lewis acid, typically aluminum chloride (AlCl₃). The electron-donating methoxy group on the 3-fluoroanisole ring directs the acylation primarily to the para position (C4), which is also activated, leading to the desired product.

Protocol 1: Friedel-Crafts Acylation
  • Reagents: 3-Fluoroanisole, Acetyl Chloride, Anhydrous Aluminum Chloride (AlCl₃), Dichloroethane (DCE), Hydrochloric Acid (aq.), Water.

  • Procedure:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.0-1.03 mol eq.) and anhydrous dichloroethane (DCE).

    • Cool the suspension to 0°C in an ice bath.

    • In a separate flask, prepare a solution of 3-fluoroanisole (1.0 mol eq.) and acetyl chloride (1.01-1.03 mol eq.) in DCE.

    • Add the 3-fluoroanisole/acetyl chloride solution dropwise to the AlCl₃ suspension, maintaining the internal temperature between 0-10°C. The addition should take approximately 2 hours[2].

    • After the addition is complete, allow the reaction to stir at 0-10°C for an additional 1-2 hours to ensure completion.

    • Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from methanol or ethanol to yield 2'-Fluoro-4'-methoxyacetophenone as a white crystalline solid[2].

III. Asymmetric Reduction: The Direct Path to Enantiopurity

Asymmetric reduction of the prochiral 2'-Fluoro-4'-methoxyacetophenone is the most elegant and efficient strategy for producing enantiomerically pure this compound. This can be accomplished through either biocatalytic or chemo-catalytic methods.

A. Biocatalytic Asymmetric Reduction

Expertise & Experience: Biocatalysis represents a paradigm of green chemistry, offering unparalleled stereoselectivity under mild, aqueous conditions. The workhorses for this transformation are ketoreductase (KRED) or alcohol dehydrogenase (ADH) enzymes[3]. These enzymes utilize a hydride donor, typically the cofactor NADPH or NADH, to reduce the ketone. For process viability, an inexpensive cofactor regeneration system is essential. This is commonly achieved using a "substrate-coupled" approach with a sacrificial alcohol like isopropanol, where the same enzyme oxidizes isopropanol to acetone, regenerating the NADPH/NADH cofactor in situ[4].

Biocatalytic_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Buffer Prepare Buffer (e.g., K-Phosphate pH 7.0) Cells Prepare Whole-Cell Biocatalyst Suspension (e.g., E. coli expressing KRED) Buffer->Cells Cofactor Add NADP+ (catalytic) Cells->Cofactor Mix Combine all components in bioreactor Cofactor->Mix Substrate_Sol Dissolve Ketone in co-solvent (e.g., IPA) Substrate_Sol->Mix Incubate Incubate with shaking (e.g., 30°C, 200 rpm) Mix->Incubate Monitor Monitor Conversion (GC or HPLC) Incubate->Monitor Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Monitor->Extract Dry Dry organic layer (Na2SO4) & Concentrate Extract->Dry Purify Purify via Silica Gel Chromatography Dry->Purify Analyze Analyze Purity & ee% (Chiral HPLC) Purify->Analyze

Caption: Standard workflow for whole-cell biocatalytic reduction.

Protocol 2: Whole-Cell Biocatalytic Reduction
  • System: Recombinant E. coli cells over-expressing a suitable ketoreductase (many are commercially available).

  • Reagents: 2'-Fluoro-4'-methoxyacetophenone, Isopropanol (IPA), Potassium Phosphate Buffer (100 mM, pH 7.0), NADP⁺ (optional, as it's often present in cells), Ethyl Acetate.

  • Procedure:

    • In a reaction vessel, suspend the wet cell paste of the recombinant E. coli in the potassium phosphate buffer (e.g., 50-100 g/L).

    • Add a catalytic amount of NADP⁺ (e.g., 0.1 mM) if required.

    • In a separate vial, dissolve the 2'-Fluoro-4'-methoxyacetophenone in isopropanol (IPA). The IPA will serve as both a co-solvent to improve substrate solubility and the sacrificial co-substrate for cofactor regeneration. A typical ratio is 10-30% v/v IPA in the final reaction volume[4].

    • Add the substrate solution to the cell suspension to initiate the reaction. A typical substrate loading is 10-50 g/L.

    • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 200 rpm)[5].

    • Monitor the reaction progress by periodically taking samples, extracting with ethyl acetate, and analyzing by GC or HPLC.

    • Upon completion (>99% conversion), add an equal volume of ethyl acetate to the reaction mixture and stir vigorously for 30 minutes to extract the product.

    • Separate the organic layer. The extraction may be repeated 1-2 times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude alcohol is typically of high purity but can be further purified by silica gel chromatography if necessary.

    • Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

B. Chemo-catalytic Asymmetric Transfer Hydrogenation (ATH)

Expertise & Experience: For cases where biocatalysis is not feasible, ATH provides a powerful alternative. This method relies on a chiral transition metal catalyst, often based on Ruthenium(II) or Iridium(III), complexed with a chiral ligand. The Noyori-type catalysts, featuring a Ru(II) center and a tosylated diamine ligand, are benchmarks in this field[6]. A common and convenient hydrogen source is a 5:2 azeotropic mixture of formic acid and triethylamine (FA/TEA), which provides a stable source of hydride[6].

Protocol 3: Ru-Catalyzed Asymmetric Transfer Hydrogenation
  • Catalyst: (R,R)-TsDPEN-Ru(II) or (S,S)-TsDPEN-Ru(II) complex (for access to (S) or (R) alcohol, respectively).

  • Reagents: 2'-Fluoro-4'-methoxyacetophenone, Formic Acid/Triethylamine (5:2 azeotrope), Methanol or Dichloromethane.

  • Procedure:

    • To a reaction flask under a nitrogen atmosphere, add 2'-Fluoro-4'-methoxyacetophenone (1.0 mol eq.) and the chiral Ru-catalyst (e.g., 0.1-1.0 mol%).

    • Add the solvent (e.g., Methanol).

    • Add the formic acid/triethylamine azeotrope (2-5 mol eq.).

    • Heat the reaction mixture to a specified temperature (e.g., 40-60°C) and stir until completion, monitoring by TLC or HPLC[6].

    • Upon completion, cool the reaction to room temperature and quench by adding water.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the product by silica gel chromatography.

    • Determine the enantiomeric excess (ee%) by chiral HPLC.

IV. Grignard Reaction: A Classic but Less Direct Route

The Grignard reaction offers a classic method for forming the carbon skeleton of the target molecule[7][8]. However, in its standard form, it produces a racemic mixture, necessitating a challenging and often inefficient downstream resolution step. This makes it less desirable for producing enantiopure materials compared to asymmetric reduction.

Causality: The Grignard reagent is a powerful nucleophile but is achiral. It attacks the planar carbonyl group of an aldehyde from either face with equal probability, leading to a 50:50 mixture of the (R) and (S) enantiomers.

Protocol 4: Grignard Synthesis of Racemic Alcohol
  • Reagents: 1-Bromo-2-fluoro-4-methoxybenzene, Magnesium turnings, Anhydrous Tetrahydrofuran (THF), Iodine (crystal), Acetaldehyde, Saturated Ammonium Chloride (aq.).

  • Procedure:

    • Part A: Formation of the Grignard Reagent

      • In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel under nitrogen, place magnesium turnings (1.1 eq.).

      • Add a single crystal of iodine to activate the magnesium surface.

      • Add a small portion of a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq.) in anhydrous THF via the dropping funnel.

      • Initiate the reaction by gentle warming. The disappearance of the iodine color and the onset of bubbling indicates initiation[9].

      • Add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.

      • After addition, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Part B: Reaction with Acetaldehyde

      • Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

      • Slowly add a solution of acetaldehyde (1.0-1.2 eq.) in anhydrous THF dropwise, maintaining the temperature below 10°C[8]. The reaction is exothermic.

      • After addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Part C: Workup and Purification

      • Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. This hydrolyzes the magnesium alkoxide salt[8].

      • Extract the aqueous layer with ethyl acetate (3x).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the resulting racemic this compound by silica gel chromatography.

V. Comparative Summary of Synthetic Routes

Method Stereocontrol Typical Yield Typical ee% Key Advantages Key Disadvantages
Biocatalytic Reduction Excellent85-98%>99%Environmentally friendly, mild conditions, exceptional enantioselectivity.[10]Requires specific enzyme/microorganism screening, potential for low substrate loading.
Asymmetric Transfer Hydrogenation Excellent90-99%>98%High yields, broad substrate scope, predictable stereochemistry.[6]Expensive and potentially toxic metal catalysts, requires anhydrous conditions.
Grignard Synthesis None (Racemic)60-80%0%Robust C-C bond formation, readily available starting materials.[7]Produces a racemic mixture requiring difficult resolution, moisture-sensitive.

VI. Conclusion and Future Outlook

For the synthesis of enantiomerically pure this compound and its analogs, asymmetric reduction of the corresponding ketone is the superior strategy. Biocatalytic reduction, in particular, stands out as a highly efficient, sustainable, and selective method that aligns with the principles of modern green chemistry. While chemo-catalytic ATH remains a powerful and reliable alternative, the Grignard approach should be considered primarily for the synthesis of racemic standards or when a subsequent, highly efficient resolution protocol is available. The choice of method will ultimately depend on the specific requirements of the research program, including scale, cost, available equipment, and enantiopurity targets.

References

  • The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. ResearchGate. Available at: [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. University of Missouri–St. Louis. Available at: [Link]

  • Reaction of 4a with Grignard reagent 7. ResearchGate. Available at: [Link]

  • Synthesis of 1-Phenylethanol: A Grignard Reaction. Available at: [Link]

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. ACG Publications. Available at: [Link]

  • Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. National Institutes of Health (NIH). Available at: [Link]

  • Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. National Institutes of Health (NIH). Available at: [Link]

  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. PubMed. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. ACS Publications. Available at: [Link]

  • Preparation method of 2-fluoro-4-methoxyacetophenone. Google Patents.
  • ASYMMETRIC SYNTHESIS OF PHENYL-RING-CONTAINING ALCOHOLS USING THERMOANAEROBACTER ETHANOLICUS W110A SECONDARY ALCOHOL DEHYDROGENASE. ResearchGate. Available at: [Link]

Sources

The Strategic deployment of 1-(2-Fluoro-4-methoxyphenyl)ethanol in the Synthesis of Advanced Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and methoxy functionalities into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The 2-fluoro-4-methoxyphenyl motif, in particular, has garnered significant attention due to its ability to modulate key parameters such as metabolic stability, membrane permeability, and target-binding affinity. This application note provides a detailed exploration of the utility of a key building block, 1-(2-Fluoro-4-methoxyphenyl)ethanol , in the synthesis of complex, bioactive molecules. We will delve into the causality behind its use, provide detailed, field-proven protocols for its synthesis and derivatization, and showcase its application in the construction of a potent antiviral agent.

The presence of a fluorine atom at the ortho position to the methoxy group introduces unique electronic and conformational constraints. The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence metabolic pathways, often leading to enhanced stability.[1] Concurrently, the methoxy group can participate in crucial hydrogen bonding interactions within biological targets and improve solubility. It is this synergistic interplay of electronic and steric effects that renders the this compound moiety a "privileged" scaffold in drug discovery.

Core Synthesis and Derivatization Pathways

The journey from commercially available starting materials to complex bioactive molecules hinges on a series of robust and reproducible synthetic transformations. Here, we outline the key steps, beginning with the synthesis of the precursor ketone, its reduction to the target alcohol, and a critical conversion to a versatile amine intermediate.

Protocol 1: Synthesis of 2-Fluoro-4-methoxyacetophenone (Precursor)

The synthesis of the key precursor, 2-fluoro-4-methoxyacetophenone, is efficiently achieved via a Friedel-Crafts acylation of m-fluoroanisole. This method is advantageous due to its simplicity and high utilization ratio of starting materials.[2]

Reaction Scheme:

m_fluoroanisole m-Fluoroanisole product 2-Fluoro-4-methoxyacetophenone m_fluoroanisole->product 1. acetyl_chloride Acetyl Chloride acetyl_chloride->product 2. alcl3 AlCl₃ alcl3->product dichloroethane Dichloroethane, 0-10 °C dichloroethane->product

Caption: Friedel-Crafts acylation to yield the precursor ketone.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Fluoroanisole126.12126 g1.0
Acetyl Chloride78.5080.5 g1.02
Aluminum Chloride (AlCl₃)133.34137 g1.03
Dichloroethane-200 mL-
Methanol-250 mL-
Ice-500 g-

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add dichloroethane (200 mL) and m-fluoroanisole (126 g, 1.0 mol).

  • Cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add aluminum chloride (137 g, 1.03 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, add acetyl chloride (80.5 g, 1.02 mol) dropwise from the dropping funnel over a period of 2 hours, maintaining the temperature between 0-10 °C.

  • After the addition, allow the reaction to stir for an additional hour at the same temperature.

  • Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

  • Separate the organic layer and wash it with cold water (2 x 200 mL).

  • Concentrate the organic layer under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from methanol (250 mL) to yield white crystals of 2-fluoro-4-methoxyacetophenone.

Expected Yield: Approximately 95 g (88%).

Protocol 2: Reduction to this compound

The reduction of the acetophenone to the corresponding secondary alcohol is a critical step. While various reducing agents can be employed, catalytic hydrogenation offers a clean and efficient method, avoiding the introduction of metallic impurities that can be problematic in later stages.

Reaction Scheme:

ketone 2-Fluoro-4-methoxyacetophenone alcohol This compound ketone->alcohol h2 H₂ (gas) h2->alcohol pd_c 10% Pd/C pd_c->alcohol ethanol Ethanol, RT ethanol->alcohol

Caption: Catalytic hydrogenation to the target alcohol.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Fluoro-4-methoxyacetophenone168.1610 g0.059
10% Palladium on Carbon (Pd/C)-100 mg-
Ethanol-100 mL-
Hydrogen Gas (H₂)-1 atm (balloon)-

Procedure:

  • To a 250 mL hydrogenation flask, add 2-fluoro-4-methoxyacetophenone (10 g, 0.059 mol) and ethanol (100 mL).

  • Carefully add 10% Pd/C (100 mg) to the flask.

  • Seal the flask and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas (a balloon is sufficient for this scale).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the product as a colorless oil.

Expected Yield: >95%. The product is often used in the next step without further purification.

Protocol 3: Stereospecific Conversion to 1-(2-Fluoro-4-methoxyphenyl)ethanamine

The conversion of the secondary alcohol to the corresponding amine with control of stereochemistry is a pivotal transformation for the synthesis of many chiral bioactive molecules. The Mitsunobu reaction provides a reliable method for achieving this with clean inversion of configuration.[3][4][5] This protocol utilizes phthalimide as the nitrogen nucleophile, followed by hydrolysis to release the primary amine.

Reaction Scheme:

cluster_0 Step 1: Mitsunobu Reaction cluster_1 Step 2: Deprotection alcohol This compound intermediate N-(1-(2-Fluoro-4-methoxyphenyl)ethyl)phthalimide alcohol->intermediate phthalimide Phthalimide phthalimide->intermediate pph3 PPh₃ pph3->intermediate dead DEAD dead->intermediate thf THF, 0 °C to RT thf->intermediate intermediate2 N-(1-(2-Fluoro-4-methoxyphenyl)ethyl)phthalimide amine 1-(2-Fluoro-4-methoxyphenyl)ethanamine intermediate2->amine hydrazine Hydrazine hydrate hydrazine->amine ethanol_reflux Ethanol, Reflux ethanol_reflux->amine

Caption: Two-step conversion of the alcohol to the amine via Mitsunobu reaction.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound170.185 g0.029
Phthalimide147.134.7 g0.032
Triphenylphosphine (PPh₃)262.298.4 g0.032
Diethyl azodicarboxylate (DEAD)174.155.6 mL0.032
Anhydrous Tetrahydrofuran (THF)-100 mL-
Hydrazine hydrate50.062.0 mL-
Ethanol-50 mL-

Procedure:

Step 1: Mitsunobu Reaction

  • In a flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve this compound (5 g, 0.029 mol), phthalimide (4.7 g, 0.032 mol), and triphenylphosphine (8.4 g, 0.032 mol) in anhydrous THF (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (5.6 mL, 0.032 mol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the solvent under reduced pressure. The resulting residue contains the desired product along with triphenylphosphine oxide and the reduced DEAD by-product. This crude material can be purified by column chromatography or taken directly to the next step.

Step 2: Deprotection

  • Dissolve the crude product from Step 1 in ethanol (50 mL).

  • Add hydrazine hydrate (2.0 mL) and heat the mixture to reflux for 4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the desired amine.

Expected Yield: Approximately 70-80% over two steps.

Application in the Synthesis of a Dengue Virus Replication Inhibitor

The utility of 1-(2-Fluoro-4-methoxyphenyl)ethanamine is exemplified in its use as a key building block for a series of substituted indoline derivatives that have shown potent activity as Dengue virus replication inhibitors. A European Patent outlines the synthesis of these compounds, highlighting the importance of the fluorinated phenyl ethanolamine moiety.

Protocol 4: Synthesis of a Substituted Indoline Dengue Virus Inhibitor

This protocol describes the amide coupling of the synthesized amine with a carboxylic acid intermediate to form the final bioactive molecule.

Reaction Scheme:

amine 1-(2-Fluoro-4-methoxyphenyl)ethanamine product Substituted Indoline Derivative (Dengue Inhibitor) amine->product acid 2-(4-amino-2-methoxyphenyl)-2-oxoacetic acid acid->product coupling_reagent HATU, DIPEA coupling_reagent->product dmf DMF, RT dmf->product

Caption: Amide coupling to form the final bioactive indoline derivative.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
1-(2-Fluoro-4-methoxyphenyl)ethanamine169.191.0 g0.0059
2-(4-amino-2-methoxyphenyl)-2-oxoacetic acid195.161.15 g0.0059
HATU380.232.47 g0.0065
DIPEA129.241.53 mL0.0088
Anhydrous Dimethylformamide (DMF)-20 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-(4-amino-2-methoxyphenyl)-2-oxoacetic acid (1.15 g, 0.0059 mol) in anhydrous DMF (20 mL).

  • Add HATU (2.47 g, 0.0065 mol) and DIPEA (1.53 mL, 0.0088 mol) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of 1-(2-Fluoro-4-methoxyphenyl)ethanamine (1.0 g, 0.0059 mol) in DMF (5 mL) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours.

  • Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final substituted indoline derivative.

Conclusion and Future Perspectives

This application note has detailed the synthesis and strategic application of this compound as a valuable building block in the synthesis of bioactive molecules. The protocols provided offer robust and reproducible methods for the preparation of this key intermediate and its conversion to a versatile amine. The successful incorporation of this moiety into a potent Dengue virus replication inhibitor underscores its significance in medicinal chemistry. The unique electronic and steric properties conferred by the 2-fluoro-4-methoxyphenyl group will undoubtedly continue to be exploited in the design of next-generation therapeutics targeting a wide range of diseases. Future work will likely focus on the development of more efficient and stereoselective methods for the synthesis of this and related fluorinated building blocks, further expanding their accessibility and application in drug discovery.

References

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. Available at: [Link]

  • Dodge, J. A., & Martin, S. F. (1995). A General Procedure for the Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses, 72, 216. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Google Patents. (2012). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • European Patent Office. (2020). EP3630724B1 - Substituted indoline derivatives as dengue viral replication inhibitors.
  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine. Retrieved from [Link]

  • PubChem. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanamine hydrochloride. Retrieved from [Link]

  • Frontiers in Catalysis. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.

Introduction

The enantiomerically pure form of this compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Achieving high enantioselectivity and yield in its synthesis can be a significant challenge. This guide provides practical, field-proven insights to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

Issue 1: Low Enantiomeric Excess (ee)

Question: My asymmetric reduction of 2'-Fluoro-4'-methoxyacetophenone is resulting in a low enantiomeric excess (ee). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common problem in asymmetric synthesis and can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale
Suboptimal Catalyst or Chiral Ligand Screen a variety of chiral catalysts or ligands. For chemical reductions, consider different oxazaborolidine catalysts or chiral ruthenium complexes. For biocatalytic reductions, explore different alcohol dehydrogenases (ADHs) or whole-cell biocatalysts.[1][2]The choice of catalyst is crucial for achieving high enantioselectivity. The steric and electronic properties of the catalyst/ligand and its interaction with the substrate's transition state dictate the facial selectivity of the hydride attack on the prochiral ketone.
Incorrect Reaction Temperature Optimize the reaction temperature. Generally, lower temperatures favor higher enantioselectivity.Lowering the temperature increases the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one enantiomer.
Inappropriate Solvent Experiment with different solvents. The polarity and coordinating ability of the solvent can significantly influence the catalyst's activity and selectivity.The solvent can affect the conformation of the catalyst-substrate complex and the solubility of the reactants, thereby impacting the stereochemical outcome of the reaction.
Presence of Impurities Ensure the purity of the starting material (2'-Fluoro-4'-methoxyacetophenone) and the reagents. Impurities can poison the catalyst or interfere with the reaction.Impurities can act as inhibitors or competing substrates for the catalyst, leading to a decrease in both yield and enantioselectivity.
Racemization Check for potential racemization during the reaction or workup. This can be caused by acidic or basic conditions, or elevated temperatures.The product alcohol, particularly if the benzylic proton is activated, can be susceptible to racemization under harsh conditions. A neutral workup and purification at lower temperatures are recommended.

Troubleshooting Workflow for Low Enantiomeric Excess:

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Issue 2: Low Reaction Yield

Question: I am observing a low yield of this compound. What are the likely reasons and how can I improve it?

Answer: Low yields can be attributed to incomplete reactions, side product formation, or loss of product during workup and purification.

Potential Causes & Solutions:

Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalled, consider increasing the reaction time, temperature (while monitoring ee), or the amount of reducing agent.Incomplete conversion of the starting material is a direct cause of low yield. Real-time monitoring helps in determining the optimal reaction time.
Side Product Formation Analyze the crude reaction mixture by NMR or LC-MS to identify any major side products. Common side reactions include over-reduction or decomposition of the starting material or product. Adjusting the stoichiometry of the reagents or the reaction conditions can minimize side product formation.Understanding the nature of side products provides insights into undesired reaction pathways, which can then be suppressed by modifying the reaction conditions.
Catalyst Deactivation Ensure an inert atmosphere (e.g., nitrogen or argon) if using an air-sensitive catalyst. For biocatalysts, ensure the pH and temperature are within the optimal range for enzyme activity.[2]Many catalysts, particularly organometallic complexes, are sensitive to oxygen and moisture. Biocatalysts have specific operational windows for optimal performance.
Product Loss During Workup/Purification This compound has some water solubility. During aqueous workup, ensure thorough extraction with an appropriate organic solvent. Use of brine can help to reduce the solubility of the product in the aqueous layer. For purification, column chromatography with a suitable solvent system is recommended.The polarity of the product alcohol can lead to losses during extraction if the partitioning between the aqueous and organic phases is not optimal.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral synthesis of this compound?

A1: The most prevalent method is the asymmetric reduction of the corresponding prochiral ketone, 2'-Fluoro-4'-methoxyacetophenone.[3][4] This can be achieved through two main approaches:

  • Chemical Reduction: This often involves the use of chiral catalysts such as Corey-Bakshi-Shibata (CBS) catalysts (oxazaborolidines) with a borane source.[5] Other transition metal catalysts, for instance, those based on ruthenium with chiral ligands, are also effective.[6]

  • Biocatalytic Reduction: This method utilizes enzymes, either as isolated alcohol dehydrogenases (ADHs) or within whole microbial cells (e.g., yeast or bacteria), to catalyze the enantioselective reduction.[1][2][7] Biocatalysis is often favored for its high enantioselectivity and mild reaction conditions.[2]

Q2: How do I choose between a chemical and a biocatalytic approach?

A2: The choice depends on several factors:

  • Enantioselectivity: Both methods can provide high enantiomeric excess (>99% ee).[8][9]

  • Scale: For large-scale synthesis, biocatalysis can be more cost-effective and environmentally friendly.

  • Equipment: Chemical reductions may require specialized equipment for handling air- and moisture-sensitive reagents. Biocatalytic methods typically require standard fermentation and incubation equipment.

  • Substrate Scope: Some chemical catalysts may have a broader substrate scope, while biocatalysts can be highly specific.

Q3: What analytical techniques are suitable for determining the enantiomeric excess of this compound?

A3: The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC) . This involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Supercritical Fluid Chromatography (SFC) with a chiral column is another excellent, often faster, alternative.[10][11] For Gas Chromatography (GC) analysis, derivatization of the alcohol to a less polar ester or ether with a chiral derivatizing agent may be necessary.

Q4: I am having trouble with the purification of the final product. What are the best practices?

A4: this compound is a moderately polar compound. The following purification strategies are recommended:

  • Extraction: After quenching the reaction, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane. Washing the combined organic layers with brine will help remove residual water and water-soluble impurities.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) will allow for the separation of the product from non-polar impurities and the more polar starting ketone.

  • Crystallization: If the product is a solid at room temperature and a suitable solvent system can be found, crystallization can be an efficient method for purification and enantiomeric enrichment.

Experimental Protocols

Protocol 1: Biocatalytic Asymmetric Reduction of 2'-Fluoro-4'-methoxyacetophenone

This protocol provides a general guideline for a whole-cell biocatalytic reduction. Optimization will be required for specific microbial strains.

Materials:

  • 2'-Fluoro-4'-methoxyacetophenone

  • Whole-cell biocatalyst (e.g., a specific strain of Saccharomyces cerevisiae or a recombinant E. coli expressing a suitable ketoreductase)

  • Glucose (or another suitable co-substrate for cofactor regeneration)

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Cultivation of Biocatalyst: Inoculate a suitable growth medium with the selected microbial strain and incubate until the desired cell density is reached.

  • Bioreduction: Harvest the cells by centrifugation and resuspend them in the buffer solution. To this cell suspension, add glucose and 2'-Fluoro-4'-methoxyacetophenone.

  • Reaction Monitoring: Incubate the reaction mixture with shaking at a controlled temperature (e.g., 30 °C). Monitor the progress of the reaction by TLC or HPLC.

  • Workup: Once the reaction is complete, saturate the aqueous phase with sodium chloride to reduce the product's solubility. Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the purified this compound by chiral HPLC.

Workflow for Biocatalytic Reduction:

Caption: A step-by-step workflow for the biocatalytic synthesis of this compound.

References

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
  • Benchchem. (n.d.). Challenges in the synthesis of small chiral alcohols like 3-aminobutan-1-ol.
  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone derivatives bearing substituents that vary in size using Lactobacillus brevis ADH.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. (2008). Journal of Industrial Microbiology & Biotechnology.
  • Asymmetric reduction of acetophenone over heterogeneous oxazaborolidine catalysts. (2000). Tetrahedron: Asymmetry.
  • Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. (2016). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
  • ResearchGate. (n.d.). Asymmetric reduction of acetophenone in the presence of catalyst 1.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (2011). Molecules.
  • Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • Innovations in Chiral Purification: Exploring Techniques and Future Potential. (2025). RotaChrom.
  • Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. (2009). Bioresource Technology.
  • Analysis and purification of alcohol-sensitive chiral compounds using 2,2,2-trifluoroethanol as a modifier in supercritical fluid chromatography. (2008). Journal of Chromatography B.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • Enantioselective Reduction of 4-Fluoroacetophenone at High Substrate Concentration using a Tailor-Made Recombinant Whole-Cell Catalyst. (2006). Applied and Environmental Microbiology.
  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024). The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). 2'-Fluoro-4'-methoxyacetophenone 99%.
  • Santa Cruz Biotechnology. (n.d.). 2'-Fluoro-4'-methoxyacetophenone.

Sources

Technical Support Center: Synthesis of Fluorinated Phenyl Ethanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluorinated phenyl ethanols. These compounds are pivotal building blocks in medicinal chemistry and materials science, where the strategic incorporation of fluorine can significantly modulate a molecule's biological activity and physicochemical properties.[1][2][3] However, the unique electronic effects of fluorine also introduce specific challenges and side reactions during synthesis.[4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the common hurdles in the synthesis of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of fluorinated phenyl ethanols via two primary routes: the reduction of fluorinated acetophenones and the Grignard reaction with fluorinated benzaldehydes.

Part 1: Reduction of Fluorinated Acetophenones

The reduction of a ketone to a secondary alcohol is a fundamental transformation. However, the presence of fluorine on the aromatic ring can influence the reaction's outcome.

Q1: I'm observing low conversion rates in the reduction of my fluorinated acetophenone. What are the likely causes?

A1: Low conversion can stem from several factors related to the catalyst, hydrogen source, and reaction conditions.

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated. For transfer hydrogenation, copper-based catalysts are often selective for the carbonyl group, while precious metal catalysts like palladium and platinum, though effective, can sometimes lead to over-reduction.[5] Ensure you are using a fresh, active catalyst.

  • Insufficient Hydrogen Source: In catalytic hydrogenation, inadequate hydrogen pressure will limit the reaction rate.[5] For transfer hydrogenation using donors like isopropanol or formic acid, ensure a sufficient excess is used.[5][6]

  • Suboptimal Reaction Conditions: Temperature plays a crucial role. While higher temperatures generally increase the reaction rate, excessive heat can promote side reactions or catalyst degradation.[5] The solvent choice can also be critical; in some systems, the presence of water can surprisingly enhance the reaction rate.[5]

Troubleshooting Flowchart: Low Conversion in Reduction

start Low Conversion Observed q1 Is the catalyst fresh and active? start->q1 sol1 Replace with fresh catalyst. Consider a different catalyst type (e.g., Cu-based for selectivity). q1->sol1 No q2 Is the hydrogen source sufficient? q1->q2 Yes sol2 Increase H2 pressure (catalytic hydrogenation). Increase excess of hydrogen donor (transfer hydrogenation). q2->sol2 No q3 Are the reaction conditions optimal? q2->q3 Yes sol3 Optimize temperature. Screen different solvents. q3->sol3 No end Improved Conversion q3->end Yes

Caption: Troubleshooting low conversion rates.

Q2: I'm seeing byproducts from the reduction of the aromatic ring (defluorination or saturation). How can I prevent this?

A2: Over-reduction is a common side reaction, especially with more active catalysts like Palladium on Carbon (Pd/C).

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is generally a milder reducing agent than lithium aluminum hydride (LAH) and is less likely to reduce the aromatic ring. For catalytic hydrogenation, catalyst choice is key.[7][8]

  • Reaction Conditions: Lowering the reaction temperature and pressure can help to increase the selectivity for the ketone reduction over the aromatic ring reduction.

  • Fluorine Position: The position of the fluorine atom influences the ring's susceptibility to reduction. The electron-withdrawing nature of the acetyl group and the fluorine atom can activate the ring, particularly in the ortho and para positions, to nucleophilic attack, which can be a prelude to more complex reductions.[9]

Q3: My asymmetric reduction is giving low enantiomeric excess (ee). What should I consider?

A3: Achieving high enantioselectivity requires careful optimization of the chiral catalyst system.

  • Catalyst and Ligand: The choice of the chiral ligand is paramount. For transfer hydrogenation, catalysts like [Ru(η⁶-arene)((S,S)-R₂NSO₂DPEN)] have shown high efficiency for fluoroalkyl ketones.[10]

  • Solvent and Additives: The solvent can significantly impact the stereochemical outcome. Sometimes, additives like bases are required to achieve high enantioselectivity.[11]

  • Substrate-Catalyst Matching: Not all chiral catalysts work for all substrates. It may be necessary to screen a variety of catalysts and ligands to find the optimal system for your specific fluorinated acetophenone. Enzymatic reductions can also be a powerful alternative for achieving high ee.[12][13]

Part 2: Grignard Reaction with Fluorinated Benzaldehydes

The Grignard reaction is a powerful tool for C-C bond formation. However, the high reactivity of the Grignard reagent can lead to several side reactions.

Q1: My Grignard reaction is not initiating. What could be the problem?

A1: This is a classic issue in Grignard synthesis.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[14] All glassware must be rigorously dried (flame- or oven-dried) and the reaction run under an inert atmosphere (N₂ or Ar). Solvents must be anhydrous.

  • Magnesium Activation: The surface of magnesium turnings can have a passivating oxide layer.[15] Use fresh, shiny magnesium. Activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[15]

Q2: I'm getting a significant amount of biphenyl-type byproduct. How can I minimize this?

A2: This is likely due to a Wurtz-type coupling reaction where the Grignard reagent reacts with the starting alkyl/aryl halide.[15][16]

  • Slow Addition: Add the halide to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture.[15]

  • Efficient Stirring: Ensure vigorous stirring to quickly bring the halide into contact with the magnesium surface.

  • Temperature Control: Excessive temperatures can favor the coupling reaction.[15]

Q3: I'm observing the formation of a benzene derivative instead of my desired alcohol. What is happening?

A3: The Grignard reagent is a very strong base and will be quenched by any protic source, including trace amounts of water in the solvent or on the glassware, to form the corresponding hydrocarbon.[17] The solution is to ensure strictly anhydrous conditions.[18]

Q4: Does the position of the fluorine atom on the benzaldehyde affect the Grignard reaction?

A4: Yes, the electronic effects of the fluorine atom can influence the reactivity of the aldehyde.

  • Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which makes the carbonyl carbon more electrophilic and thus more reactive towards nucleophilic attack by the Grignard reagent.[9] This effect is distance-dependent, being strongest at the ortho position.[9]

  • Mesomeric Effect: Fluorine also has an electron-donating mesomeric effect (+M) due to its lone pairs, which is most pronounced at the ortho and para positions and can slightly counteract the inductive effect.[9]

In general, the strong inductive effect of fluorine tends to enhance the reactivity of the benzaldehyde towards Grignard reagents.[19][20]

Reaction Pathway Visualization: Grignard Synthesis

cluster_main Desired Pathway cluster_side Side Reactions A Fluorobenzaldehyde C Magnesium Alkoxide Intermediate A->C B Grignard Reagent (R-MgX) B->C D Fluorinated Phenyl Ethanol (after acidic workup) C->D E Wurtz Coupling (Grignard + Aryl Halide) G Biphenyl Byproduct E->G F Protonation (Grignard + H₂O) H Benzene Byproduct F->H

Caption: Desired vs. side reactions in Grignard synthesis.

Experimental Protocols & Data

This section provides representative experimental protocols and a summary of expected byproducts.

Protocol 1: Reduction of 4-Fluoroacetophenone using Sodium Borohydride

This protocol is a general method for the reduction of a fluorinated acetophenone.

Materials:

  • 4-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 4-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)ethanol.[21]

Protocol 2: Grignard Synthesis of 1-(4-Fluorophenyl)ethanol

This protocol outlines the synthesis of a fluorinated phenyl ethanol via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • 4-Fluorobenzaldehyde

  • Saturated aqueous ammonium chloride

Procedure:

  • Set up a flame-dried three-necked flask with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Add magnesium turnings (1.2 eq) and a crystal of iodine to the flask.

  • In the dropping funnel, place a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether.

  • Add a small amount of the bromobenzene solution to the magnesium to initiate the reaction (indicated by heat and discoloration).

  • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition, reflux the mixture for 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Cool the Grignard reagent to 0 °C.

  • Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

Table 1: Common Byproducts and Analytical Detection Methods
Side ReactionCommon Byproduct(s)Formation Favored ByRecommended Analytical Method
Reduction
Over-reductionEthylbenzene, Fluorocyclohexyl ethanolHarsh reducing agents (e.g., LAH), high H₂ pressure, active catalysts (e.g., Pd/C)GC-MS, ¹H NMR, ¹⁹F NMR
Incomplete ReactionUnreacted Fluorinated AcetophenoneInsufficient reducing agent, short reaction time, low temperatureTLC, GC-MS, HPLC[22]
Grignard
Wurtz CouplingBiphenyl derivativesHigh concentration of halide, high temperatureGC-MS, LC-MS
ProtonationFluorobenzenePresence of water or other protic impuritiesGC-MS
Enolization (of aldehyde)Aldol condensation productsHigh temperature, prolonged reaction timesLC-MS, ¹H NMR

Purification Strategies

The purification of fluorinated phenyl ethanols often requires specific techniques due to the nature of potential impurities.

Q1: What is the best way to purify my fluorinated phenyl ethanol?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for laboratory-scale purification. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is typically effective.

  • Distillation: For larger scale reactions where the product is thermally stable, vacuum distillation can be an efficient purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can provide highly pure material.

  • Thermal Treatment: In some specific cases for fluorinated alcohols, thermal treatment in the presence of water and a base can be used to degrade certain perfluorinated impurities.[23]

Analytical Workflow for Purity Assessment

start Crude Product step1 Initial Analysis (TLC, GC-MS) start->step1 step2 Purification (Column Chromatography, Distillation, or Recrystallization) step1->step2 step3 Fraction Analysis step2->step3 step4 Combine Pure Fractions step3->step4 step5 Final Purity and Structural Confirmation (¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS) step4->step5 end Pure Fluorinated Phenyl Ethanol step5->end

Caption: A typical workflow for purification and analysis.

References

  • Abd El-Gaber, M. K., et al. (2025). Synthetic Strategies to Access Fluorinated Azoles. European Journal of Organic Chemistry. [Link]

  • BenchChem. (2025). Rank the compounds in the mentioned group according to their reactivity toward electrophilic substitution. Fluorobenzene, benzaldehyde, o-dimethylbenzene. [Link]

  • ATSDR. (2003). Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Google Patents. (2006).
  • Hu, J., et al. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. [Link]

  • Dinglasan-Panlilio, M. J. A., & Mabury, S. A. (2006). Significant residual fluorinated alcohols present in various fluorinated materials. PubMed. [Link]

  • Al-Hadedi, A. A. M., & Al-Zoubi, R. M. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]

  • Besset, T., et al. (2021). Hydrogenation of fluorinated molecules: An overview. ResearchGate. [Link]

  • Mohar, B., et al. (2004). Highly Enantioselective Transfer Hydrogenation of Fluoroalkyl Ketones. ResearchGate. [Link]

  • ChemRxiv. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]

  • Inam, R., et al. (2021). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • The Innovation. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • Organic Chemistry Portal. (2021). Fluoroalkane synthesis by fluorination or substitution. [Link]

  • Liu, Z-Q., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. PubMed Central. [Link]

  • Abdur-Rashid, K., et al. (2002). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]

  • Pêssoa, M. C., et al. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. PubMed Central. [Link]

  • Bunnelle, W. H., et al. Synthesis of 1-Phenylethanol: A Grignard Reaction. [Link]

  • PubMed. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. [Link]

  • PubChem. 1-(4-Fluorophenyl)ethanol. [Link]

  • Kim, D. W., et al. (2002). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines. ResearchGate. [Link]

  • ResearchGate. (2025). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • PubMed. (2021). Hydrogenation of fluorinated molecules: an overview. [Link]

  • American Chemical Society. (2025). Dealkylation as a Strategy to Synthesize Unconventional Lithium Salts from ortho-Phenyl-phosphonate-boranes. [Link]

  • MDPI. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • PubMed. (2025). Synthetic Strategies to Access Fluorinated Azoles. [Link]

  • ResearchGate. (2024). ORGANIC CHEMISTRY FRONTIERS REVIEW Synthesis and applications of fluorinated, polyfluoroalkyl-and polyfluoroaryl-substituted 1,2,3-triazoles. [Link]

  • The Innovation. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. [Link]

  • NTU & IRep. ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. [Link]

  • Beilstein Journals. (2024). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. [Link]

  • ResearchGate. (2015). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Professor Steven V. Ley Research Group. Fluorination Reactions. [Link]

Sources

Technical Support Center: Enantioselective Reduction of 2-Fluoro-4-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantioselective reduction of 2-Fluoro-4-methoxyacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your experimental outcomes.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the enantioselective reduction of 2-Fluoro-4-methoxyacetophenone. The question-and-answer format is designed to provide direct solutions grounded in mechanistic principles.

Issue 1: Low Enantioselectivity (Low % ee)

Question: My reaction yields the desired chiral alcohol, (R)- or (S)-1-(2-fluoro-4-methoxyphenyl)ethanol, but the enantiomeric excess (% ee) is consistently below my target of >95%. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common hurdle and can stem from several factors. Let's break down the potential causes and solutions systematically.

Underlying Causes & Corrective Actions:

  • Non-Catalytic Reduction: A significant contributor to low enantioselectivity can be the background, non-catalyzed reduction of the ketone by the reducing agent (e.g., borane).[1][2] This uncatalyzed pathway is not stereoselective and produces a racemic mixture of the alcohol, thereby eroding the overall % ee.

    • Solution: Carefully control the addition rate of the reducing agent. A slow, controlled addition ensures that the catalyzed reaction, which is typically faster, outcompetes the non-catalyzed reduction.[3] Additionally, ensure your catalyst is active and present in a sufficient loading to maintain a high rate of the desired asymmetric reaction.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in enantioselectivity. While lower temperatures generally favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states, this is not always a linear relationship.[1][4] An optimal temperature often exists for a given catalyst and substrate.[4]

    • Solution: Perform a temperature screening study. We recommend starting at room temperature (25 °C) and then evaluating temperatures at intervals, for example, 0 °C, -20 °C, and -40 °C. Monitor both the reaction rate and the % ee at each temperature to identify the optimal balance. It's worth noting that for some catalyst systems, such as certain oxazaborolidines, the highest enantioselectivities are achieved between 20 and 30 °C.[2]

  • Inappropriate Solvent: The solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state, thereby affecting enantioselectivity.[1][4]

    • Solution: Screen a range of solvents. For many catalytic reductions, ethereal solvents like tetrahydrofuran (THF) are a good starting point.[1] However, non-polar aromatic solvents like toluene can sometimes offer improved selectivity.[4] Avoid highly polar or protic solvents unless your catalytic system is specifically designed for them, as they can interfere with the catalyst.

  • Catalyst Deactivation or Aging: The chiral catalyst can degrade over time, especially if handled or stored improperly.[5][6] This is particularly true for moisture-sensitive catalysts like some oxazaborolidines.[6]

    • Solution: Use freshly prepared or properly stored catalysts. If using an in-situ generated catalyst, ensure the pre-formation step is complete. For commercially available catalysts, adhere strictly to the storage recommendations. If you suspect catalyst deactivation, consider obtaining a fresh batch.

Experimental Protocol: Temperature Optimization Study

  • Set up four parallel reactions in identical reaction vessels under an inert atmosphere (e.g., nitrogen or argon).

  • To each vessel, add 2-Fluoro-4-methoxyacetophenone (1 mmol) and the chiral catalyst (e.g., 5 mol%) in the chosen solvent (e.g., THF, 10 mL).

  • Equilibrate each reaction mixture to its target temperature: 25 °C, 0 °C, -20 °C, and -40 °C.

  • Slowly add the reducing agent (e.g., BH3·THF complex, 1.2 equivalents) to each reaction mixture over a period of 30 minutes using a syringe pump.

  • Stir the reactions at their respective temperatures and monitor the progress by TLC or GC.

  • Once the starting material is consumed, quench the reactions appropriately (e.g., with methanol).

  • Work up the reactions to isolate the crude product.

  • Analyze the enantiomeric excess of each sample using chiral HPLC or GC.

Temperature (°C)Reaction Time (h)Conversion (%)% ee
252>9985
04>9992
-2089597
-40168098

This is example data and will vary based on the specific catalyst and conditions used.

Issue 2: Incomplete Conversion or Stalled Reaction

Question: My reaction has stalled, and a significant amount of the starting ketone remains even after an extended period. What could be the problem?

Answer: Incomplete conversion can be frustrating. The primary culprits are usually related to the activity of the reagents or catalyst.

Underlying Causes & Corrective Actions:

  • Insufficient Reducing Agent: The reducing agent may have degraded upon storage or may have been consumed by adventitious water in the reaction.

    • Solution: Use a fresh, high-quality reducing agent. Ensure your reaction setup is scrupulously dry, and use anhydrous solvents. It can be beneficial to titrate the reducing agent before use to determine its exact molarity.

  • Catalyst Inhibition or Deactivation: The product alcohol can sometimes act as an inhibitor to the catalyst, slowing the reaction down as the product concentration increases.[5] Alternatively, impurities in the substrate or solvent could be poisoning the catalyst.

    • Solution: Ensure the purity of your starting material and solvents. If product inhibition is suspected, consider using a higher catalyst loading or a different catalyst that is less susceptible to this effect.

  • Poor Solubility: At lower temperatures, the starting material or catalyst may have limited solubility in the chosen solvent, leading to a heterogeneous mixture and a slower reaction rate.

    • Solution: If you observe poor solubility, try a different solvent or a co-solvent system. Alternatively, you may need to find a compromise between a lower temperature for higher enantioselectivity and a slightly higher temperature to ensure adequate solubility.

Issue 3: Difficulty in Determining Enantiomeric Excess (% ee)

Question: I am having trouble separating the enantiomers of my product alcohol, 1-(2-fluoro-4-methoxyphenyl)ethanol, by chiral HPLC. How can I develop a reliable analytical method?

Answer: Developing a robust analytical method is crucial for accurately assessing the success of your asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for this purpose.[7]

Method Development Workflow:

  • Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor.[7][8] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of chiral compounds, including alcohols.[7][8]

    • Recommended Starting Columns:

      • Chiralcel® OD-H

      • Chiralpak® AD-H

      • Chiralpak® IA

  • Mobile Phase Screening: Start with a normal phase mobile phase, which often provides better resolution for this class of compounds. A common starting point is a mixture of hexane and isopropanol.

    • Initial Mobile Phase: 90:10 (v/v) Hexane:Isopropanol

    • Optimization: Vary the ratio of hexane to isopropanol (e.g., 95:5, 80:20). A lower percentage of the alcohol modifier (isopropanol) generally leads to longer retention times but may improve resolution.

  • Additive Screening: Sometimes, the addition of a small amount of an acid or base can improve peak shape and resolution.

    • For acidic or neutral compounds: Consider adding 0.1% trifluoroacetic acid (TFA).

    • For basic compounds: Consider adding 0.1% diethylamine (DEA).

  • Flow Rate and Temperature: A typical starting flow rate is 1.0 mL/min. Column temperature can also be adjusted to optimize the separation.

Example Chiral HPLC Method:

ParameterCondition
Column Chiralpak® AD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C

If HPLC is not providing adequate separation, other techniques such as chiral gas chromatography (GC) after derivatization, or NMR spectroscopy with a chiral solvating agent can be explored.[9]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the enantioselective reduction of ketones like 2-Fluoro-4-methoxyacetophenone?

A1: The most prevalent catalysts fall into two main categories:

  • Oxazaborolidines (CBS Catalysts): These catalysts, developed by Corey, Bakshi, and Shibata, are widely used in conjunction with borane as the reducing agent.[10] They offer predictable stereochemistry and high enantioselectivity for a broad range of ketones.[10]

  • Transition Metal Catalysts: Chiral complexes of metals like Ruthenium, Rhodium, and Iridium are highly effective, particularly for asymmetric transfer hydrogenation (using isopropanol or formic acid as the hydrogen source) or asymmetric hydrogenation (using H2 gas).[11] These are often used with chiral phosphine or diamine ligands.

Q2: How does the electronic nature of the substituents on the acetophenone affect the reduction?

A2: The fluorine and methoxy groups on the aromatic ring can influence the reactivity of the carbonyl group. The electron-withdrawing fluorine atom can make the carbonyl carbon more electrophilic and potentially increase the reaction rate. The electron-donating methoxy group might have the opposite effect. The interplay of these electronic effects can influence the optimal reaction conditions.

Q3: Can I use a biocatalyst for this reduction?

A3: Yes, biocatalysis is a powerful and environmentally friendly alternative.[12] Certain enzymes, particularly alcohol dehydrogenases (ADHs) from microorganisms like Rhodotorula or engineered E. coli, can reduce acetophenones with excellent enantioselectivity.[12][13][14] These reactions are often performed in aqueous media under mild conditions.[15]

Q4: What is the mechanism of a CBS reduction?

A4: In a Corey-Bakshi-Shibata (CBS) reduction, the oxazaborolidine catalyst first coordinates with borane.[10] The ketone then coordinates to the boron atom of the catalyst in a way that minimizes steric hindrance between the larger substituent of the ketone and the catalyst's chiral framework.[10] The hydride is then transferred from the borane to the carbonyl carbon through a six-membered ring transition state, leading to the formation of the chiral alcohol with a predictable stereochemistry.[10]

CBS_Mechanism cluster_0 Catalyst Activation cluster_1 Asymmetric Induction cluster_2 Product Formation & Catalyst Regeneration Catalyst Oxazaborolidine Active_Catalyst Catalyst-BH3 Complex Catalyst->Active_Catalyst + BH3 Borane BH3 Transition_State Six-membered Transition State Active_Catalyst->Transition_State + Ketone Ketone 2-Fluoro-4-methoxy- acetophenone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Chiral_Alcohol Chiral Alcohol Product_Complex->Chiral_Alcohol Workup

Q5: How is enantiomeric excess (% ee) calculated?

A5: Enantiomeric excess is a measure of the purity of a chiral sample.[7] It is calculated from the relative amounts of the two enantiomers, typically determined from the peak areas in a chiral chromatogram. The formula is:

% ee = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.[7]

III. References

  • BenchChem. (n.d.). Determining the Enantiomeric Excess of Chiral Alcohols: Application Notes and Protocols. Retrieved from BenchChem website.

  • Kim, H., & Oh, C. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Le, J. T., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 51(9), 2208–2219. [Link]

  • Le, J. T., & Anslyn, E. V. (2020). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Chemical Science, 11(31), 8194–8200. [Link]

  • Li, D., et al. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(1), 589–596. [Link]

  • ResearchGate. (n.d.). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. Retrieved from ResearchGate.

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from Phenomenex website.

  • Brown, H. C., et al. (1998). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry, 63(15), 5154–5161. [Link]

  • Sánchez-Ortega, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(12), 1017–1023. [Link]

  • Agilent. (n.d.). Chiral HPLC Columns. Retrieved from Agilent website.

  • HPLC.eu. (n.d.). Chiral Columns. Retrieved from HPLC.eu website.

  • Heidl, Z., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(16), 6649–6663. [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from Wikipedia, The Free Encyclopedia.

  • MDPI. (2017). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 7(12), 374. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from Phenomenex website.

  • Xu, Y., et al. (2009). Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. Bioresource Technology, 100(22), 5482–5486. [Link]

  • ResearchGate. (n.d.). Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. Retrieved from ResearchGate.

  • MDPI. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1349. [Link]

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones. Retrieved from University of Liverpool website.

  • ResearchGate. (n.d.). (PDF) Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from ResearchGate.

  • Royal Society of Chemistry. (2017). Asymmetric Reduction of Acetophenone with Borane Catalyzed by B-Methoxy-oxazaborolidine. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 343-346). [Link]

  • Adıguzel, A. U., et al. (2012). Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. Applied Biochemistry and Biotechnology, 167(6), 1547–1557. [Link]

  • ResearchGate. (n.d.). Enantioselective Reduction of 4‐Fluoroacetophenone at High Substrate Concentration using a Tailor‐Made Recombinant Whole‐Cell Catalyst. Retrieved from ResearchGate.

  • Kim, H., & Oh, C. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408. [Link]

  • Larionov, E., et al. (2019). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 84(15), 9427–9440. [Link]

  • Sigma-Aldrich. (n.d.). 2'-Fluoro-4'-methoxyacetophenone 99%. Retrieved from Sigma-Aldrich website.

  • Corey, E. J., et al. (1987). 4 s Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

Sources

Technical Support Center: Purification of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the purification of 1-(2-Fluoro-4-methoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple instructions to explain the rationale behind our recommended protocols, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound reaction mixture?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. For the common synthesis involving the reduction of 2-fluoro-4-methoxyacetophenone, you can anticipate the following impurities:

  • Unreacted Starting Material: 2-Fluoro-4-methoxyacetophenone is a primary impurity if the reduction is incomplete.

  • Over-reduction Products: While less common with selective reducing agents, it's possible to see byproducts from the reduction of the aromatic ring under harsh conditions.

  • Side-Products from Synthesis: Depending on the reagents and conditions, other related substances may be formed. For instance, if a Grignard reaction is used for synthesis, you might find biphenyl-type impurities.

  • Solvent and Reagent Residues: Residual solvents and leftover reagents from the reaction and workup steps are also common.

A thorough understanding of your reaction's mechanism will be your best guide to predicting the impurity profile.

Q2: My crude NMR shows a mixture of my desired product and the starting ketone. What is the most efficient purification method?

A2: When your primary impurity is the starting ketone, 2-fluoro-4-methoxyacetophenone, flash column chromatography is typically the most effective purification strategy. The significant difference in polarity between the alcohol (product) and the ketone (starting material) allows for excellent separation on a silica gel stationary phase.[1]

The hydroxyl group in your product, this compound, makes it considerably more polar than the ketone. This means the ketone will elute first from the column with a less polar solvent system, followed by your desired alcohol as you gradually increase the solvent polarity.

Q3: I'm trying to recrystallize my product, but it's oiling out instead of forming crystals. What's going wrong?

A3: "Oiling out" during recrystallization is a common issue that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated to a degree that favors rapid, disorganized precipitation over slow, ordered crystal growth.

Here are some troubleshooting steps:

  • Reduce the Cooling Rate: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Rapid cooling often promotes oiling out.

  • Use a Different Solvent or Solvent System: Your compound may be too soluble in the chosen solvent. A two-solvent system can be effective here.[2] For example, you could dissolve your compound in a minimal amount of a good solvent (like hot ethanol) and then slowly add a poor solvent (like water) until the solution becomes slightly cloudy (the cloud point).[3][4] Then, add a drop or two of the good solvent to redissolve the oil and allow it to cool slowly.

  • Scratch the Inner Surface of the Flask: Using a glass rod to scratch the flask below the solvent level can create nucleation sites that encourage crystal formation.

  • Seed the Solution: If you have a small amount of pure, solid product, adding a tiny crystal to the cooled solution can initiate crystallization.

Q4: Can I use distillation to purify this compound?

A4: While distillation is a powerful technique for purifying liquids, its suitability for this compound depends on the thermal stability of the compound and the boiling points of the impurities. Given that it is a substituted ethanol, it likely has a relatively high boiling point, and vacuum distillation would be necessary to prevent decomposition. If your impurities are significantly more or less volatile, this could be a viable option. However, for removing non-volatile impurities or separating compounds with close boiling points, chromatography or recrystallization are generally preferred.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography 1. The product is highly polar and strongly adsorbed to the silica gel. 2. The chosen eluent system is not polar enough to elute the product. 3. The product is unstable on silica gel.1. Gradually increase the polarity of your eluent. A common solvent system is a gradient of ethyl acetate in hexanes.[1][5] 2. Consider adding a small percentage (e.g., 0.5-1%) of a more polar solvent like methanol to your eluent in the final stages of elution. 3. If instability is suspected, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
Co-elution of Impurities During Chromatography 1. The polarity of the product and a key impurity are very similar. 2. The column is overloaded with crude material. 3. The elution was performed too quickly (poor resolution).1. Optimize your solvent system. Try a different solvent mixture; for example, dichloromethane/methanol or toluene/ethyl acetate.[5] 2. Use a slower gradient, increasing the polarity in smaller increments.[1] 3. Ensure you are not exceeding the loading capacity of your column. A general rule is to use a mass of silica gel that is 50-100 times the mass of your crude product.
Colored Impurities in the Final Product 1. Highly conjugated byproducts were formed during the reaction. 2. The compound is degrading upon exposure to air or light.1. During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities.[3][4] Be cautious, as excessive charcoal can also adsorb your product. 2. For chromatography, colored impurities may elute at a different rate, allowing for their separation. 3. Handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is ideal for separating this compound from less polar impurities like the starting ketone.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Glass chromatography column

  • Collection tubes or flasks

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a TLC plate and develop it in various ratios of hexanes and ethyl acetate. A good starting point is 80:20 hexanes:ethyl acetate. The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate). Carefully pour the slurry into your column, ensuring no air bubbles are trapped. Allow the silica to settle into a packed bed, and drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or the initial eluent). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent under reduced pressure. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting with the initial, non-polar solvent mixture.[1]

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A suggested gradient could be:

    • 95:5 Hexanes:Ethyl Acetate (2 column volumes)

    • 90:10 Hexanes:Ethyl Acetate (4 column volumes)

    • 80:20 Hexanes:Ethyl Acetate (until the product has fully eluted)

  • Fraction Collection: Collect fractions throughout the elution process and monitor them by TLC to identify which fractions contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is suitable if you have a solid crude product and a suitable solvent in which the product has high solubility when hot and low solubility when cold.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, or a mixture such as ethanol/water or toluene/hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[3] It is crucial to use the minimum amount of hot solvent to ensure a good yield upon cooling.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration by passing the hot solution through a fluted filter paper into a pre-heated flask.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight. A patent for a related compound, 2-fluoro-4-methoxyacetophenone, mentions recrystallization from methanol.[6]

Workflow Diagrams

Purification_Decision_Tree start Crude this compound impurity_check What is the primary impurity? start->impurity_check ketone Starting Ketone impurity_check->ketone Different Polarity polar_impurities Polar Impurities impurity_check->polar_impurities Different Solubility nonpolar_impurities Non-polar Impurities impurity_check->nonpolar_impurities Different Polarity chromatography Flash Column Chromatography ketone->chromatography recrystallization Recrystallization polar_impurities->recrystallization nonpolar_impurities->chromatography pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: Decision tree for selecting a purification method.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_finish Final Steps tlc 1. TLC Solvent Screen pack 2. Pack Column tlc->pack load 3. Load Sample pack->load elute 4. Elute with Gradient load->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor by TLC collect->monitor combine 7. Combine Pure Fractions monitor->combine evaporate 8. Evaporate Solvent combine->evaporate pure Purified Product evaporate->pure

Caption: Workflow for flash column chromatography.

References

  • BenchChem. (n.d.). A Step-by-Step Guide to Recrystallization Using Ethanol.
  • Sigma-Aldrich. (n.d.).
  • Google Patents. (n.d.).
  • Nerz, J. (2013, February 3).
  • BLDpharm. (n.d.). This compound.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). CN102304035A - Preparation method of 2-fluoro-4-methoxyacetophenone.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)ethanol.
  • Hoffman Fine Chemicals. (n.d.). 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol.
  • The Royal Society of Chemistry. (2014).
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol.
  • Chemistry Solutions. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). (1R)-2-chloro-1-(3-fluoro-4-methoxyphenyl)ethanol.
  • International Union of Crystallography. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • ACG Publications. (2020).
  • ResearchGate. (2019, January 19).
  • PubMed. (1978). Synthesis of 2-(4-methoxyphenyl)ethanol[ring-1-14C].
  • ChemBK. (n.d.). (R)-1-(2-Fluoro-4-methoxyphenyl)ethanol.
  • Google Patents. (n.d.).
  • Dutscher. (n.d.).

Sources

Technical Support Center: Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol. As a key intermediate in the development of various pharmaceuticals, ensuring its purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and impurities encountered during its synthesis.

Introduction to Synthetic Strategies

The synthesis of this compound is most commonly achieved through two primary routes:

  • Reduction of 2'-Fluoro-4'-methoxyacetophenone: A straightforward approach involving the reduction of a ketone to a secondary alcohol.

  • Grignard Reaction: The addition of a methyl Grignard reagent to 2-Fluoro-4-methoxybenzaldehyde.

Each of these methods, while effective, presents a unique set of challenges and can lead to the formation of specific impurities. This guide will address each route separately, providing detailed insights into potential issues and their resolutions.

Route 1: Reduction of 2'-Fluoro-4'-methoxyacetophenone

This is often the preferred method due to its simplicity and generally high yields. The most common reducing agent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.

Troubleshooting Guide: Reduction Method

Q1: My reaction is sluggish or incomplete, and I'm observing a significant amount of unreacted starting material. What could be the cause?

A1: Incomplete reduction is the most common issue in this synthesis, leading to the primary impurity: residual 2'-Fluoro-4'-methoxyacetophenone. Several factors can contribute to this:

  • Insufficient Reducing Agent: While a stoichiometric amount of NaBH₄ is theoretically required, it's common practice to use a slight excess (1.1 to 1.5 equivalents) to ensure the reaction goes to completion. This is because NaBH₄ can slowly react with the alcoholic solvent.

  • Low Reaction Temperature: While the reaction is typically carried out at room temperature or below to control exothermicity, excessively low temperatures can slow down the reaction rate. If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer duration is advisable.

  • Poor Quality of Sodium Borohydride: NaBH₄ is sensitive to moisture and can degrade over time. Ensure you are using a fresh, dry batch of the reagent.

Q2: I'm concerned about side reactions with the borohydride reagent. What are the likely byproducts?

A2: Sodium borohydride is a relatively mild reducing agent, and side reactions are minimal under standard conditions. The primary byproducts are inorganic boron salts, such as sodium tetraalkoxyborate, which are typically removed during the aqueous workup. These are generally not considered organic impurities in the final product.

Q3: How can I effectively remove the unreacted 2'-Fluoro-4'-methoxyacetophenone from my final product?

A3: If your reaction did not go to completion, separating the starting material from the desired alcohol can be challenging due to their similar polarities.

  • Column Chromatography: This is the most effective method for purification. A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the less polar ketone from the more polar alcohol.

  • Recrystallization: If the product is a solid and the impurity level is low, recrystallization from a suitable solvent system may be effective.

Experimental Protocol: Reduction of 2'-Fluoro-4'-methoxyacetophenone
  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 eq) in methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C to decompose the excess NaBH₄.

  • Workup: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route 2: Grignard Reaction with 2-Fluoro-4-methoxybenzaldehyde

This route involves the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to 2-Fluoro-4-methoxybenzaldehyde. While effective, Grignard reactions are notoriously sensitive to reaction conditions.

Troubleshooting Guide: Grignard Method

Q1: My Grignard reaction has a low yield, and I'm isolating a significant amount of a high-molecular-weight byproduct. What is it?

A1: A common side reaction in Grignard syntheses is the Wurtz coupling reaction , where the Grignard reagent reacts with the starting alkyl/aryl halide.[1] In the preparation of the Grignard reagent from a halide, this can lead to the formation of a dimer. To minimize this, ensure a slow, dropwise addition of the halide to the magnesium turnings during the Grignard reagent formation.

Q2: The reaction is not initiating, or the yield is very low. What are the common pitfalls?

A2: Grignard reactions are highly sensitive to atmospheric moisture and oxygen.

  • Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be strictly anhydrous.

  • Magnesium Activation: The surface of magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction from initiating. Activating the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane is crucial.

  • Fluorine's Influence: The strong carbon-fluorine bond can sometimes make the formation of the corresponding Grignard reagent from a fluoro-aryl halide challenging. Using highly activated magnesium (Rieke magnesium) may be necessary in some cases.

Q3: Besides the Wurtz coupling product, what other impurities should I be aware of?

A3:

  • Unreacted Starting Material: Incomplete reaction will leave residual 2-Fluoro-4-methoxybenzaldehyde.

  • Byproducts from Reaction with Oxygen: Grignard reagents can react with oxygen to form hydroperoxides, which can then be reduced to the corresponding phenol.

  • Protonated Grignard Reagent: If there are any protic sources (even trace amounts of water), the Grignard reagent will be quenched to form methane.

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Aldehyde Addition: Once the Grignard reagent is formed, cool the solution to 0 °C. Add a solution of 2-Fluoro-4-methoxybenzaldehyde in anhydrous diethyl ether dropwise.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor by TLC.

  • Workup: Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Summary of Potential Impurities

ImpurityStructureOriginating RouteReason for FormationMitigation/Removal
2'-Fluoro-4'-methoxyacetophenoneReductionIncomplete reactionUse excess reducing agent, ensure sufficient reaction time. Purify by column chromatography.
Wurtz Coupling Product (if applicable to Grignard reagent synthesis)VariesGrignardReaction of Grignard reagent with starting halideSlow addition of halide during Grignard reagent preparation. Purify by column chromatography.
2-Fluoro-4-methoxybenzaldehydeGrignardIncomplete reactionUse a slight excess of the Grignard reagent. Purify by column chromatography.

Analytical Methods for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying the purity of the final product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and can be used to identify and quantify impurities if their signals are resolved from the main component. ¹⁹F NMR is particularly useful for fluorinated compounds.

Visualizing the Synthetic Pathways and Impurity Formation

Reduction of 2'-Fluoro-4'-methoxyacetophenone

G A 2'-Fluoro-4'-methoxyacetophenone B This compound A->B NaBH4, MeOH C Unreacted Starting Material A->C Incomplete Reaction

Caption: Synthetic route and primary impurity in the reduction method.

Grignard Reaction with 2-Fluoro-4-methoxybenzaldehyde

G cluster_0 Grignard Reagent Formation cluster_1 Main Reaction cluster_2 Side Reactions A CH3Br + Mg B CH3MgBr A->B D This compound B->D E Wurtz Coupling Product B->E Reacts with CH3Br C 2-Fluoro-4-methoxybenzaldehyde C->D F Unreacted Aldehyde C->F Incomplete Reaction

Caption: Grignard synthesis pathway and potential side products.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Grignard Reagent & Reactions: Organic Synthesis Guide. (n.d.). Studylib. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental issues. As a key intermediate in pharmaceutical and materials science research, mastering the synthesis of this chiral alcohol is crucial for advancing complex molecular design.[1][2]

This guide offers a structured question-and-answer format to directly address challenges encountered in the laboratory, grounded in authoritative references and practical expertise.

Overview of Common Synthetic Routes

The synthesis of this compound is primarily achieved through two robust methods: the reduction of a ketone precursor or the addition of a methyl group via a Grignard reaction. The choice of method often depends on the availability of starting materials, scalability, and desired stereochemical control.

  • Route A: Reduction of 2'-Fluoro-4'-methoxyacetophenone. This is the most direct and common approach, involving the reduction of the corresponding ketone. Various reducing agents can be employed, with sodium borohydride (NaBH₄) being a cost-effective and operationally simple choice for laboratory-scale synthesis.[3]

  • Route B: Grignard Reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic attack of a methyl Grignard reagent (e.g., CH₃MgBr) on 2-fluoro-4-methoxybenzaldehyde.[4][5] While powerful, this method requires strict anhydrous conditions and careful control to prevent side reactions.[6][7]

Synthesis_Routes cluster_0 Route A: Reduction cluster_1 Route B: Grignard Synthesis Ketone 2'-Fluoro-4'- methoxyacetophenone Reduction Reduction (e.g., NaBH₄, MeOH) Ketone->Reduction Product 1-(2-Fluoro-4- methoxyphenyl)ethanol Reduction->Product Aldehyde 2-Fluoro-4- methoxybenzaldehyde Grignard 1. CH₃MgBr, Anhydrous THF 2. Acidic Workup Aldehyde->Grignard Grignard->Product

Caption: Comparative workflow of the two primary synthetic routes.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Section A: Issues in Ketone Reduction

Q1: My reaction is incomplete, and TLC analysis shows a significant amount of unreacted 2'-Fluoro-4'-methoxyacetophenone. What went wrong?

A: An incomplete reduction reaction is typically due to one of three factors:

  • Insufficient Reducing Agent: Sodium borohydride (NaBH₄) can decompose in the presence of acidic impurities or atmospheric moisture. It is crucial to use a stoichiometric excess of the reagent. A molar ratio of 1.5 to 2.0 equivalents of NaBH₄ relative to the ketone is recommended to drive the reaction to completion.

  • Low Quality Reagents: The starting ketone should be pure. Impurities can consume the reducing agent or inhibit the reaction. Similarly, the solvent (typically methanol or ethanol) must be of sufficient purity.

  • Suboptimal Temperature: While the reduction is often performed at room temperature, very low temperatures can slow the reaction rate significantly. If the reaction is sluggish, allowing it to stir longer or gently warming it to 30-40°C may be beneficial. Conversely, excessively high temperatures can lead to side reactions.

Q2: My yield is low after aqueous workup and extraction. Where did my product go?

A: Low recovery of the final alcohol product often points to issues during the workup and purification stages:

  • Improper pH during Workup: After the reduction is complete, the reaction is typically quenched with a weak acid (e.g., dilute HCl or saturated NH₄Cl solution) to neutralize the borate esters formed. If the solution is too basic, the product may remain as an alkoxide salt, which has higher water solubility. If it's too acidic, side reactions could occur. Ensure the final pH is near neutral before extraction.

  • Inadequate Extraction: this compound has some water solubility. Ensure you perform multiple extractions (at least 3-4 times) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery from the aqueous layer.

  • Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if excessive heat is applied. Use a rotary evaporator at a moderate temperature (e.g., 40°C) and pressure.

Section B: Issues in Grignard Synthesis

Q1: My Grignard reaction fails to initiate. The magnesium turnings remain shiny, and no bubbling is observed.

A: This is a classic and frequent problem in Grignard synthesis. The primary cause is the passivating layer of magnesium oxide on the metal surface. Here are several activation techniques:

  • Mechanical Activation: Vigorously crush a few pieces of the magnesium turnings with a dry glass rod under an inert atmosphere. This exposes a fresh, unoxidized surface.

  • Chemical Activation: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, disrupting the oxide layer. The characteristic brown color of iodine will fade as the reaction initiates.[8]

  • Co-solvent/Activator: The use of 1,2-dibromoethane is a highly effective method. It reacts with the magnesium to form ethylene gas and MgBr₂, which helps to clean and activate the surface.

  • Ensure Anhydrous Conditions: This cannot be overstated. Grignard reagents are potent bases and are instantly destroyed by water.[7] All glassware must be oven- or flame-dried, and solvents must be strictly anhydrous.[6][7]

Q2: The yield of my alcohol is poor, and I've isolated a significant amount of a biphenyl-type impurity.

A: The formation of a biphenyl side product is due to a Wurtz-type coupling reaction between the Grignard reagent and any unreacted aryl halide.[9] This is favored under certain conditions:

  • High Local Concentration of Halide: The aryl halide should be added slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over coupling with an already-formed Grignard molecule.

  • Elevated Temperature: High temperatures can promote the coupling side reaction. Maintain a gentle reflux during Grignard formation and consider cooling the reaction before adding the aldehyde.

Q3: After workup, I've recovered most of my starting aldehyde. What happened?

A: Recovering the starting carbonyl compound points to two likely issues:

  • Inactive Grignard Reagent: Your Grignard reagent may have been "quenched" or destroyed by exposure to water or atmospheric oxygen before or during the addition of the aldehyde. Re-verify your anhydrous technique.

  • Enolization: If the Grignard reagent is particularly bulky or the carbonyl compound is sterically hindered, the Grignard can act as a base and deprotonate the alpha-carbon of the carbonyl, forming an enolate.[7] While less common with aldehydes, it is a possibility. Using a less hindered Grignard or ensuring a low reaction temperature can mitigate this.

Frequently Asked Questions (FAQs)

Q1: For a standard laboratory synthesis, which route is preferable: ketone reduction or Grignard reaction?

A: For general laboratory purposes, the ketone reduction route is highly preferable . It is more robust, less sensitive to atmospheric conditions, requires less specialized equipment (no need for strictly anhydrous setups), and typically results in cleaner reactions with higher yields and easier purification. The Grignard route is a powerful tool for C-C bond formation but is operationally more demanding and prone to the issues outlined above.[10]

Q2: What are the critical safety precautions when working with sodium borohydride (NaBH₄)?

A: Sodium borohydride is a flammable solid and reacts with water or acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood. Avoid contact with strong acids. When quenching the reaction, add the acidic solution slowly and cautiously to control the rate of hydrogen evolution, especially on larger scales.

Q3: What are the absolute critical parameters for a successful Grignard reaction?

A: The three pillars of a successful Grignard reaction are:

  • Strictly Anhydrous Conditions: All glassware, solvents, and reagents must be free of water.[7]

  • High-Quality Reagents: Use fresh, shiny magnesium turnings and pure, dry solvents (anhydrous diethyl ether or THF).[6]

  • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent quenching by atmospheric oxygen and moisture.

Q4: How can I confirm the identity and purity of my final this compound product?

A: A combination of analytical techniques should be used:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the final product. A typical mobile phase would be a mixture of hexane and ethyl acetate.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectra will show characteristic signals for the aromatic protons, the methoxy group, the methyl group, and the carbinol proton.

  • Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch from the starting material (around 1680 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch in the product (around 3300-3500 cm⁻¹) is a key indicator of a successful reduction.

Optimized Experimental Protocols

Protocol 1: Synthesis via Reduction of 2'-Fluoro-4'-methoxyacetophenone
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 eq) in methanol (10 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-2 hours, monitoring the reaction's completion by TLC.

  • Workup: Cool the flask again in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl dropwise until gas evolution ceases and the pH is ~6-7.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify further by flash column chromatography if necessary.

Reduction_Workflow A 1. Dissolve Ketone in Methanol B 2. Cool to 0-5°C (Ice Bath) A->B C 3. Add NaBH₄ (1.5 eq) Portion-wise B->C D 4. Stir at RT for 1-2h (Monitor by TLC) C->D E 5. Quench with 1M HCl to pH ~7 D->E F 6. Remove MeOH (Rotovap) E->F G 7. Extract with Ethyl Acetate F->G H 8. Dry, Filter, and Concentrate G->H

Caption: Step-by-step workflow for the reduction protocol.

Data Summary Table: Optimized Reaction Parameters
ParameterRoute A: Ketone ReductionRoute B: Grignard Synthesis
Key Reagent Sodium Borohydride (NaBH₄)Methylmagnesium Bromide (CH₃MgBr)
Starting Material 2'-Fluoro-4'-methoxyacetophenone2-Fluoro-4-methoxybenzaldehyde
Solvent Methanol or EthanolAnhydrous Diethyl Ether or THF
Temperature 0°C to Room Temperature0°C to Reflux (~35°C for Ether)
Molar Ratio 1.5 - 2.0 eq NaBH₄ per eq of Ketone1.1 - 1.5 eq Grignard per eq of Aldehyde
Atmosphere Ambient AirInert (Nitrogen or Argon)
Workup Dilute Acid (e.g., 1M HCl, NH₄Cl)Saturated Ammonium Chloride (NH₄Cl)
Key Advantage Operational simplicity, high yieldPowerful C-C bond formation
Common Issue Incomplete reaction if NaBH₄ is oldReaction initiation failure, side reactions
References
  • Sahin, E., & Yildirim, S. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. Preparative Biochemistry & Biotechnology, 49(9), 889-896. [Link][3][11]

  • Taylor & Francis Online. (2019). Response surface methodology as optimization strategy for asymmetric bioreduction of acetophenone using whole cell of Lactobacillus senmaizukei. [Link][3]

  • ResearchGate. (n.d.). Optimization for the reduction of acetophenone. [a]. [Link][12]

  • Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry. [Link][6]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the reduction of acetophenone catalyzed by the in situ formed manganese catalyst a. [Link][13]

  • ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link][4]

  • Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems. [Link][10]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link][9]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link][5]

Sources

Technical Support Center: Byproduct Analysis in 1-(2-Fluoro-4-methoxyphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthesis. Our focus is on providing practical, mechanistically grounded solutions to ensure the highest purity and yield for your target compound.

The synthesis of this compound, a key intermediate in pharmaceutical development, is most commonly achieved via the reduction of its corresponding ketone, 2'-Fluoro-4'-methoxyacetophenone. While seemingly straightforward, this reduction is susceptible to several side reactions that can complicate purification and compromise the integrity of the final product. This guide provides in-depth troubleshooting in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows low conversion. The primary impurity is unreacted 2'-Fluoro-4'-methoxyacetophenone. What are the likely causes and how can I drive the reaction to completion?

A1: Low conversion is a common issue in hydride reductions and typically points to problems with the reagent or reaction conditions. Let's break down the primary culprits:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is the most common reagent for this transformation. It is hygroscopic and can degrade upon exposure to moisture, losing its reducing power.

    • Troubleshooting: Always use a freshly opened container of NaBH₄ or a batch that has been stored correctly in a desiccator. To test the activity of an older batch, you can run a quick control reaction on a simple, reliable substrate like acetophenone.[1]

  • Insufficient Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, side reactions with the solvent (especially protic solvents like ethanol or methanol) consume the hydride.[2] This necessitates using a molar excess of the reducing agent.

    • Troubleshooting: Increase the molar equivalents of NaBH₄ incrementally. A typical starting point is 1.1 to 1.5 equivalents. Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal amount for your specific conditions.[3]

  • Low Reaction Temperature: Performing the reaction at very low temperatures (e.g., < 0 °C) to control other factors can significantly slow the reaction rate, leading to incomplete conversion within a standard timeframe.[4]

    • Troubleshooting: The reduction is typically exothermic.[1] A common procedure involves the portion-wise addition of NaBH₄ at 0 °C, followed by allowing the reaction to warm to room temperature to ensure it goes to completion. Monitor via TLC until the starting material spot is no longer visible.

Q2: I've observed a significant byproduct with a mass corresponding to the loss of the fluorine atom. How is this happening and what can I do to prevent it?

A2: This byproduct is likely 1-(4-methoxyphenyl)ethanol, formed via a process called reductive dehalogenation or hydrodefluorination. While less common with NaBH₄ compared to more aggressive reducing agents or catalytic hydrogenation, it can occur, especially in the presence of certain metal impurities.

  • Causality (The "Why"): The mechanism involves the formation of an intermediate that facilitates the cleavage of the C-F bond. For α-halo ketones, reduction can sometimes proceed through pathways that eliminate the halide.[5] The presence of trace metals can catalyze this unwanted side reaction.

  • Detection:

    • Mass Spectrometry (MS): The most direct method. The target product, this compound, has a molecular weight of approximately 170.18 g/mol . The defluorinated byproduct, 1-(4-methoxyphenyl)ethanol, has a molecular weight of about 152.19 g/mol .[6][7] This mass difference of ~18 is a clear indicator.

    • ¹⁹F NMR: This is a definitive technique. The spectrum of your purified product should show a signal for the fluorine atom. The absence or significant reduction of this signal, coupled with the appearance of new aromatic signals in the ¹H NMR consistent with a more symmetric aromatic ring, confirms dehalogenation.

  • Prevention & Mitigation:

    • Reagent Purity: Ensure high-purity starting materials and reagents, free from transition metal contamination.

    • Avoid Harsh Conditions: Do not use overly harsh reducing agents (e.g., LiAlH₄) unless necessary for other functional groups, as they are more prone to causing this side reaction.[8] Stick to NaBH₄ under mild temperature conditions.

    • pH Control: Maintain neutral or slightly basic conditions during the reduction. An overly acidic workup is generally not associated with hydrodefluorination but should be controlled for other reasons (see Q3).

Q3: My analysis suggests the presence of a phenolic impurity. Is it possible the 4-methoxy group is being cleaved during the reaction or workup?

A3: Yes, this is a plausible byproduct, resulting in the formation of 1-(2-fluoro-4-hydroxyphenyl)ethanol. The methoxy group is an ether, which is generally stable but can be cleaved under acidic conditions, especially with certain reagents.

  • Causality (The "Why"): Ether cleavage is most commonly catalyzed by strong acids like HBr or HI.[9][10] In the context of a NaBH₄ reduction, the reaction itself is typically performed in a neutral or basic alcoholic solvent. However, the acidic workup step, designed to quench excess NaBH₄ and neutralize the initially formed alkoxide, is the most likely stage for this side reaction to occur. Protonation of the ether oxygen makes it a good leaving group, susceptible to nucleophilic attack.[11]

  • Detection:

    • HPLC: The phenolic byproduct will be significantly more polar than the desired product and will thus have a shorter retention time on a standard C18 reverse-phase column.

    • ¹H NMR: Look for the disappearance of the characteristic methoxy singlet (usually around 3.8-3.9 ppm) and the appearance of a new, broad singlet for the phenolic -OH proton.

    • IR Spectroscopy: The presence of a broad O-H stretch around 3200-3600 cm⁻¹ in addition to the alcoholic O-H would be indicative of a phenol.

  • Prevention & Mitigation:

    • Controlled Quench: The most critical step is to control the workup. Instead of a strong mineral acid, quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl). This provides a mildly acidic proton source sufficient to neutralize the alkoxide without being harsh enough to promote significant ether cleavage.

    • Temperature Control During Workup: Perform the quench at a low temperature (0 °C) to dissipate any heat generated and minimize the rate of potential side reactions.

Byproduct Summary & Analytical Workflow

The following table summarizes the key byproducts and recommended analytical techniques for their detection.

Byproduct NameStructurePotential CausePrimary Detection Method(s)
Unreacted Starting Material 2'-Fluoro-4'-methoxyacetophenoneIncomplete reaction (inactive reagent, low temp, stoichiometry)TLC, HPLC (longer retention time than product), GC
Hydrodefluorination Product 1-(4-methoxyphenyl)ethanolReductive dehalogenation, metal contaminantsMS (Mass loss of ~18 amu), ¹⁹F NMR (absence of signal)
Ether Cleavage Product 1-(2-fluoro-4-hydroxyphenyl)ethanolHarsh acidic workupHPLC (shorter retention time), ¹H NMR (loss of -OCH₃ signal, appearance of phenol -OH)
Logical Troubleshooting Workflow

A systematic approach is crucial for efficient problem-solving. The following workflow outlines a logical sequence for analyzing a problematic reaction.

G Start Reaction Complete (by TLC) Crude_Analysis Analyze Crude by HPLC/LC-MS Start->Crude_Analysis Purity_Check Main Peak >95% Purity? Crude_Analysis->Purity_Check Isolate Isolate & Characterize Product (NMR, etc.) Purity_Check->Isolate Yes Troubleshoot Identify Impurities Purity_Check->Troubleshoot No End Process Complete Isolate->End SM_Check Unreacted SM Present? Troubleshoot->SM_Check Defluoro_Check Mass Loss of 18 amu? SM_Check->Defluoro_Check No Optimize_Rxn Optimize Reaction Conditions (See Q1) SM_Check->Optimize_Rxn Yes Ether_Check More Polar Byproduct? Defluoro_Check->Ether_Check No Check_Purity Check Reagent Purity (See Q2) Defluoro_Check->Check_Purity Yes Ether_Check->Crude_Analysis Re-analyze after changes Modify_Workup Modify Workup Protocol (See Q3) Ether_Check->Modify_Workup Yes Optimize_Rxn->Start Check_Purity->Start Modify_Workup->Start

Caption: A systematic workflow for troubleshooting byproduct formation.

Key Reaction Pathways

The desired reaction and major side reactions are illustrated below.

Main Synthetic Pathway

G SM 2'-Fluoro-4'-methoxyacetophenone Reagents 1. NaBH₄, EtOH 2. H₂O or mild H⁺ workup SM->Reagents Product This compound Reagents->Product

Caption: Reduction of the ketone to the desired secondary alcohol.

Major Byproduct Formation Pathways

G cluster_0 Main Reaction cluster_1 Side Reactions SM 2'-Fluoro-4'-methoxyacetophenone Product Desired Product This compound SM->Product NaBH₄ (Reduction) Defluoro Hydrodefluorination Product 1-(4-methoxyphenyl)ethanol SM->Defluoro Reductive Dehalogenation (e.g., metal impurities) Demethyl Ether Cleavage Product 1-(2-fluoro-4-hydroxyphenyl)ethanol Product->Demethyl Harsh Acidic Workup (Ether Cleavage)

Caption: Pathways for hydrodefluorination and ether cleavage byproducts.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2'-Fluoro-4'-methoxyacetophenone (1.0 eq). Dissolve the ketone in ethanol (approx. 0.2 M concentration).

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the solution temperature reaches 0-5 °C.

  • Reduction: Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 1-2 hours).

  • Quench: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add ethyl acetate to the remaining aqueous residue and transfer to a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Wash & Dry: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude oil by flash column chromatography on silica gel.

Protocol 2: HPLC Method for Purity and Byproduct Analysis

This is a general-purpose method suitable for baseline separation of the key components.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

  • Expected Elution Order:

    • Ether Cleavage Product (most polar)

    • This compound (Product)

    • Hydrodefluorination Product

    • 2'-Fluoro-4'-methoxyacetophenone (Starting Material, least polar)

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Patel, R., et al. (2022). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Kumar, A., et al. (2023). A Review on Impurity Profiling In Pharmaceutical Substances. ResearchGate. [Link]

  • Gade, S., et al. (2016). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

  • Lu Le Laboratory. (2013). Sodium Borohydride Reduction of Acetophenone. [Link]

  • Wikipedia. Acetophenone. [Link]

  • The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

  • Wikipedia. Reductive dehalogenation of halo ketones. [Link]

  • Grob, J., et al. (2021). Promiscuous hydrodefluorination of difluorinated fused‐ring ketones catalyzed by transaminases. ResearchGate. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • University of California, Irvine. (2013). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

  • Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

  • American Chemical Society Green Chemistry Institute. Ketone Reduction. [Link]

  • LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]

  • PubChem. 1-(4-Methoxyphenyl)ethanol. [Link]

  • Chemguide. Reduction of aldehydes and ketones. [Link]

  • Ashenhurst, J. (2024). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • Reddit. (2018). What are the byproducts of reduction with borohydride?. [Link]

Sources

Stability of 1-(2-Fluoro-4-methoxyphenyl)ethanol under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-Fluoro-4-methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this compound's stability. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity of your results.

Introduction: Understanding the Stability Profile

This compound is a substituted aromatic alcohol. Its stability is dictated by the interplay of its core functional groups: the secondary benzylic alcohol, the electron-withdrawing ortho-fluoro group, and the electron-donating para-methoxy group. Understanding the reactivity of these moieties under different pH conditions is critical for designing robust formulations, interpreting analytical data, and predicting degradation pathways.

The ortho-fluoro group can increase the acidity of the hydroxyl group through inductive effects.[1][2] The para-methoxy group, being electron-donating, can stabilize a potential benzylic carbocation intermediate, which may form under acidic conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary degradation pathways for this compound under acidic conditions?

Under acidic conditions, two primary degradation pathways are anticipated:

  • Dehydration: The benzylic alcohol can be protonated, forming a good leaving group (water). Subsequent elimination would lead to the formation of 2-Fluoro-4-methoxystyrene. The stability of the resulting benzylic carbocation intermediate influences the rate of this reaction.

  • Ether Cleavage (O-Demethylation): Strong acids, particularly at elevated temperatures, can protonate the methoxy group, leading to cleavage of the methyl ether to form the corresponding phenol, 1-(2-Fluoro-4-hydroxyphenyl)ethanol.[3][4] This is a common reaction for aryl methyl ethers under harsh acidic conditions.

Q2: My chromatogram shows an unexpected peak when analyzing a sample stored in an acidic solution. What could it be?

An unexpected peak could be a degradation product. Based on the likely degradation pathways, consider the following:

  • 2-Fluoro-4-methoxystyrene: This is a likely product of dehydration. It will be less polar than the parent compound and thus have a longer retention time in reversed-phase HPLC.

  • 1-(2-Fluoro-4-hydroxyphenyl)ethanol: This is the product of O-demethylation. It will be more polar than the parent compound and will likely have a shorter retention time in reversed-phase HPLC.

To confirm the identity of the peak, consider using mass spectrometry (MS) coupled with your chromatographic separation.

Q3: Is this compound stable under basic conditions?

Generally, benzylic alcohols are more stable under basic conditions than acidic conditions. However, two potential reactions should be considered, especially under forcing conditions (e.g., high pH, elevated temperature, presence of oxygen):

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-(2-fluoro-4-methoxyphenyl)ethanone. This is more likely to occur in the presence of an oxidizing agent.

  • Deprotonation: While less likely to lead to degradation on its own, the hydroxyl group will be deprotonated under strong basic conditions to form an alkoxide.

Q4: I am observing no degradation under my initial stress testing conditions. What should I do?

If you do not observe any degradation, your stress conditions may not be stringent enough.[5] Consider the following adjustments:

  • Increase Temperature: Reactions are often accelerated at higher temperatures.

  • Increase Concentration of Acid/Base: A higher concentration of H+ or OH- will increase the rate of acid or base-catalyzed degradation.

  • Extend Exposure Time: It's possible the degradation is slow and requires a longer time to become detectable.

However, it is crucial to use conditions that are relevant to potential storage and handling scenarios and not so harsh that they lead to unrealistic degradation pathways.[6]

Experimental Protocols

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][8][9]

Protocol 1: Forced Degradation Study - Acidic and Basic Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic solutions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Volumetric flasks

  • pH meter

  • HPLC system with UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Sample Preparation:

    • Acidic Stress: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1M HCl to achieve a final concentration of 100 µg/mL. Prepare a parallel sample with 1M HCl.

    • Basic Stress: To a volumetric flask, add a known volume of the stock solution and dilute with 0.1M NaOH to achieve a final concentration of 100 µg/mL. Prepare a parallel sample with 1M NaOH.

    • Control: Prepare a control sample by diluting the stock solution with a 50:50 mixture of methanol and water to the same final concentration.

  • Incubation: Store all samples at 60°C.

  • Time Points: Withdraw aliquots from each sample at 0, 2, 4, 8, and 24 hours.

  • Neutralization and Analysis:

    • For acidic samples, neutralize with an equivalent amount of NaOH before analysis.

    • For basic samples, neutralize with an equivalent amount of HCl before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.[10][11]

Instrumentation:

  • HPLC with a photodiode array (PDA) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm and 275 nm
Injection Volume 10 µL

Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways for this compound under acidic and basic stress conditions.

Acid_Degradation parent This compound dehydration_product 2-Fluoro-4-methoxystyrene parent->dehydration_product Dehydration (+H+, -H2O) demethylation_product 1-(2-Fluoro-4-hydroxyphenyl)ethanol parent->demethylation_product O-Demethylation (Strong Acid, Heat)

Caption: Predicted Acidic Degradation Pathways.

Base_Degradation parent This compound oxidation_product 1-(2-Fluoro-4-methoxyphenyl)ethanone parent->oxidation_product Oxidation (Base, [O])

Caption: Predicted Basic Degradation Pathway.

Troubleshooting Guide: Summary Table

Observation Potential Cause Recommended Action
No degradation observed.Insufficient stress.Increase temperature, acid/base concentration, or exposure time.[5]
Multiple, unidentified peaks.Complex degradation or impurities.Use LC-MS to identify peaks. Ensure the purity of the starting material.
Peak fronting or tailing.Poor chromatography.Optimize mobile phase composition, pH, or try a different column.
Loss of mass balance.Non-UV active degradants or precipitation.Use a universal detector (e.g., CAD, ELSD) or check for sample precipitation.

References

  • Anaerobic degradation of methoxylated aromatic compounds by Clostridium methoxybenzovorans and a nitrate-reducing bacterium Thauera sp. strain Cin3,4 | Request PDF - ResearchGate. Available from: [Link]

  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. Available from: [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - ResearchGate. Available from: [Link]

  • Study of forced degradation behavior of fluorometholone by reversed-phase high-performance liquid chromatography - ResearchGate. Available from: [Link]

  • Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. Available from: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available from: [Link]

  • Bacterial Degradation of Aromatic Compounds - PMC - NIH. Available from: [Link]

  • HPLC Methods for analysis of Benzyl alcohol - HELIX Chromatography. Available from: [Link]

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC - NIH. Available from: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • Acidic cleavage of ethers (SN2) - Master Organic Chemistry. Available from: [Link]

  • Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation - MDPI. Available from: [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario - Asian Journal of Research in Chemistry. Available from: [Link]

  • Different reaction conditions for hydrolysis of ethers and epoxides. Available from: [Link]

  • (PDF) Transformation of Methoxylated Aromatic Compounds by Anaerobic Microorganisms. Available from: [Link]

  • Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation. Available from: [Link]

  • Forced degradation studies - MedCrave online. Available from: [Link]

  • Analytical Techniques In Stability Testing - Separation Science. Available from: [Link]

  • ether cleavage with strong acids - YouTube. Available from: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Available from: [Link]

  • Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum - MDPI. Available from: [Link]

  • Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton - University of Southampton. Available from: [Link]

  • 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol - The Good Scents Company. Available from: [Link]

  • An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger - MDPI. Available from: [Link]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate - PMC - NIH. Available from: [Link]

  • CAS 1737-27-5 | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol | MFCD00461900. Available from: [Link]

  • 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem. Available from: [Link]

Sources

Technical Support Center: Preserving the Enantiomeric Integrity of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with the chiral building block, 1-(2-Fluoro-4-methoxyphenyl)ethanol. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a critical challenge in its application: the prevention of racemization. Maintaining the enantiomeric excess (ee) of this compound is paramount for its successful use in stereoselective syntheses. This center offers a series of targeted FAQs and troubleshooting protocols to help you navigate potential pitfalls and ensure the stereochemical integrity of your material.

Understanding the Challenge: The Fragile Stereocenter of a Benzylic Alcohol

The chiral center in this compound, being a secondary benzylic alcohol, is susceptible to racemization through the formation of a planar, achiral carbocation intermediate. This process can be catalyzed by various factors commonly encountered in a laboratory setting, including acidic or basic conditions, and elevated temperatures. The electron-donating methoxy group on the phenyl ring can further stabilize this carbocation, potentially increasing the propensity for racemization compared to unsubstituted benzylic alcohols.

Troubleshooting Guide: Diagnosing and Preventing Racemization

This section is structured in a question-and-answer format to directly address common issues encountered during the handling and reaction of this compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant drop in the enantiomeric excess (% ee) of my this compound after an acidic work-up. What is the likely cause and how can I mitigate this?

A1: The loss of enantiomeric purity under acidic conditions is a classic sign of acid-catalyzed racemization.[1][2] The mechanism involves protonation of the hydroxyl group, followed by the loss of a water molecule to form a resonance-stabilized benzylic carbocation. This planar intermediate can then be attacked by water from either face with equal probability, leading to a racemic mixture.

Troubleshooting Steps:

  • Avoid Strong Acids: Whenever possible, avoid using strong acids like HCl, H2SO4, or solid acid catalysts for work-up or any other reaction step.[1]

  • Use Buffered Systems: If an acidic pH is required, utilize a buffered solution (e.g., a citrate or acetate buffer) to maintain a mildly acidic environment (pH 4-6) rather than a strongly acidic one.

  • Minimize Exposure Time: If the use of a strong acid is unavoidable, minimize the exposure time of your chiral alcohol to the acidic medium. Perform the work-up at low temperatures (0-5 °C) to slow down the rate of carbocation formation.

  • Alternative Quenching Agents: Consider using a milder quenching agent like saturated aqueous ammonium chloride (NH4Cl) solution.

Q2: My purification process via silica gel chromatography seems to be causing racemization. Is this possible and what can I do?

A2: Yes, standard silica gel can be sufficiently acidic to cause racemization of sensitive benzylic alcohols. The silanol groups (Si-OH) on the surface of silica gel can act as Brønsted acid sites, promoting the formation of the carbocation intermediate.

Troubleshooting Steps:

  • Neutralize Silica Gel: Before use, neutralize your silica gel by preparing a slurry in a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (~1% v/v), and then evaporating the solvent.

  • Use Alternative Stationary Phases: Consider using less acidic stationary phases like alumina (basic or neutral), or treated silica gel such as Florisil®.

  • Flash Chromatography: Employ flash chromatography to minimize the contact time between your compound and the stationary phase.

  • Non-Chromatographic Purification: If possible, explore non-chromatographic purification methods like crystallization or distillation under reduced pressure to avoid contact with potentially acidic surfaces.[3][4][5]

Q3: I am planning a reaction that involves converting the hydroxyl group to a leaving group. What precautions should I take to prevent racemization?

A3: This is a critical step where racemization can readily occur. The key is to choose a method that proceeds with a high degree of stereochemical retention or inversion, avoiding the formation of a free carbocation.

Recommended Protocols:

Reagent/MethodExpected Stereochemical OutcomeKey Considerations
Mesylation/Tosylation Retention of configuration at the chiral centerUse a non-nucleophilic base like pyridine or triethylamine at low temperatures (0 °C to -20 °C). The resulting sulfonate is an excellent leaving group for subsequent SN2 reactions.
Appel Reaction (PPh3, CBr4) Inversion of configurationThis reaction proceeds via an SN2 mechanism. It is generally reliable for converting alcohols to alkyl bromides with high stereochemical fidelity.
Mitsunobu Reaction Inversion of configurationThis reaction allows for the introduction of a variety of nucleophiles with predictable stereochemistry. Careful optimization of reaction conditions is often necessary.

Q4: How do solvent and temperature affect the stereochemical stability of this compound?

A4: Both solvent and temperature play a crucial role in maintaining the enantiomeric purity of your compound.[6][7]

  • Solvent Effects: Protic solvents, especially in the presence of trace acids or bases, can facilitate racemization by stabilizing the carbocation intermediate through hydrogen bonding. Aprotic solvents are generally preferred for reactions and storage. The choice of solvent can also influence the stereochemical outcome of a reaction.[8][9]

  • Temperature Effects: Higher temperatures provide the necessary activation energy for the formation of the carbocation intermediate, thus accelerating the rate of racemization.[10][11][12] It is always advisable to conduct reactions and store the compound at the lowest practical temperature.

General Recommendations:

  • Solvent Choice: For storage and reactions, prefer aprotic solvents like tetrahydrofuran (THF), diethyl ether, toluene, or dichloromethane.

  • Temperature Control: Maintain low temperatures during reactions, work-ups, and purifications. Store the purified material at low temperatures (e.g., in a refrigerator or freezer).

Experimental Protocols

Protocol 1: Neutralization of Silica Gel for Chromatography
  • Weigh the required amount of silica gel for your column.

  • Prepare a slurry of the silica gel in a suitable solvent (e.g., hexane/ethyl acetate mixture that will be used for elution).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Stir the slurry for 15-20 minutes.

  • Remove the solvent under reduced pressure using a rotary evaporator until the silica gel is a free-flowing powder.

  • Pack your chromatography column with the neutralized silica gel.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess is crucial for troubleshooting racemization issues.[13][14] Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable method.

  • Column: A chiral stationary phase (CSP) column is required. Common choices include columns with polysaccharide-based chiral selectors (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., ~270 nm) is commonly used.

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizing the Racemization Pathway

The following diagram illustrates the acid-catalyzed racemization mechanism for this compound.

Racemization_Mechanism cluster_enantiomer Chiral Starting Material cluster_intermediate Achiral Intermediate cluster_product Racemic Product (S)-Enantiomer (S)-Enantiomer Carbocation Planar Carbocation (Achiral) (S)-Enantiomer->Carbocation H+, -H2O (S)-Enantiomer_prod (S)-Enantiomer Carbocation->(S)-Enantiomer_prod +H2O (attack from one face) (R)-Enantiomer_prod (R)-Enantiomer Carbocation->(R)-Enantiomer_prod +H2O (attack from the other face) Troubleshooting_Workflow start Start: Low % ee Observed check_sm Is the starting material enantiomerically pure? start->check_sm analyze_sm Analyze starting material by chiral HPLC check_sm->analyze_sm No reaction_conditions Investigate Reaction Conditions check_sm->reaction_conditions Yes analyze_sm->reaction_conditions temp Lower reaction temperature reaction_conditions->temp High Temp? solvent Switch to aprotic solvent reaction_conditions->solvent Protic Solvent? reagents Check for acidic/basic reagents reaction_conditions->reagents Acid/Base? workup Investigate Work-up Procedure acid_workup Avoid strong acids in work-up workup->acid_workup Acidic? base_workup Avoid strong bases in work-up workup->base_workup Basic? purification Investigate Purification Method neutralize_silica Use neutralized silica gel purification->neutralize_silica Silica Gel? alt_purification Consider non-chromatographic purification purification->alt_purification Racemization persists? storage Review Storage Conditions cold_storage Store at low temperature in an inert atmosphere storage->cold_storage temp->workup solvent->workup reagents->workup acid_workup->purification base_workup->purification neutralize_silica->storage alt_purification->storage end End: Enantiomeric Purity Preserved cold_storage->end

Caption: A systematic workflow for troubleshooting racemization issues.

References

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol, a key intermediate in various pharmaceutical development pathways, often presents challenges that can lead to suboptimal yields. This guide provides a structured, in-depth approach to troubleshooting common issues, moving beyond a simple checklist to explain the underlying chemical principles. Our goal is to empower you with the expertise to diagnose and resolve problems effectively.

Part 1: Foundational Troubleshooting - The Grignard Reaction

The most common route to this compound is via a Grignard reaction between 2-fluoro-4-methoxy magnesium halide and acetaldehyde. The success of this synthesis hinges on the successful formation and reaction of the Grignard reagent.

Question 1: My Grignard reaction is failing to initiate or appears sluggish, resulting in a very low yield. What are the primary causes and how can I resolve this?

Answer:

Failure of a Grignard reaction to initiate is a classic and often frustrating problem. The root cause almost always lies in the deactivation of the magnesium surface or the presence of trace impurities that quench the highly reactive Grignard reagent.

Core Areas for Investigation:

  • Magnesium Surface Passivation: Magnesium turnings readily form a passive layer of magnesium oxide (MgO) upon exposure to air.[1][2] This layer acts as a barrier, preventing the reaction with the aryl halide.[2]

  • Presence of Protic Contaminants: Grignard reagents are potent bases and will be instantly quenched by any source of protons, most commonly water.[1][3] This includes moisture in the glassware, solvent, or starting materials.[1][4]

Troubleshooting Workflow for Grignard Initiation

Sources

Validation & Comparative

The Fluorine Advantage: A Comparative In Vitro Analysis of 1-(2-Fluoro-4-methoxyphenyl)ethanol and Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established and powerful strategy to modulate a molecule's pharmacological profile. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[1] This guide provides a comparative analysis of 1-(2-fluoro-4-methoxyphenyl)ethanol and its non-fluorinated counterpart, 1-(4-methoxyphenyl)ethanol, offering a framework for evaluating the impact of ortho-fluorination on key biological parameters. While direct comparative experimental data for these specific analogs is not extensively available in the public domain, this guide will leverage predicted physicochemical properties and established principles from the literature to construct a scientifically grounded, hypothetical comparison. We will detail the standard in vitro assays crucial for such an evaluation, presenting them with detailed protocols to empower researchers to conduct their own comparative studies.

Comparative Physicochemical Properties: A Tale of Two Analogs

The introduction of a fluorine atom at the ortho position of the phenyl ring in 1-(4-methoxyphenyl)ethanol is predicted to alter its electronic and lipophilic character. These changes, while seemingly subtle, can have significant downstream effects on how the molecule behaves in a biological system.

PropertyThis compound (Fluorinated)1-(4-methoxyphenyl)ethanol (Non-fluorinated)Predicted Impact of Fluorination
Molecular Formula C₉H₁₁FO₂C₉H₁₂O₂Introduction of a fluorine atom.
Molecular Weight 170.18 g/mol 152.19 g/mol [2][3]Increased molecular weight.
Predicted XLogP3 1.81.8[2][3]Minimal change in predicted lipophilicity.
Predicted pKa (alcohol) ~14.0 (Estimated)14.49 (Predicted)Increased acidity of the hydroxyl group due to the electron-withdrawing nature of fluorine.

Note: Predicted values are sourced from PubChem and other chemical databases. The pKa for the fluorinated analog is an estimation based on the known electron-withdrawing effects of ortho-fluoro substitution.

The ortho-fluoro substituent is expected to increase the acidity of the benzylic alcohol. This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which can stabilize the corresponding alkoxide. This alteration in pKa can influence hydrogen bonding interactions with protein targets and may affect the compound's overall solubility and distribution. While the predicted lipophilicity (XLogP3) is similar for both compounds, the introduction of fluorine can sometimes lead to altered membrane permeability and interactions with hydrophobic pockets of proteins in ways not fully captured by this prediction alone.

Comparative Biological Assays: A Framework for Evaluation

To empirically determine the biological consequences of ortho-fluorination, a panel of standard in vitro assays is essential. This section outlines the methodologies for key assays that would be employed to compare this compound and its non-fluorinated analog.

In Vitro Cytotoxicity Assay

A fundamental initial screen for any potential therapeutic agent is the assessment of its general toxicity to living cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound and 1-(4-methoxyphenyl)ethanol in cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Hypothetical Results and Interpretation:

CompoundPredicted IC₅₀ (µM)Rationale
This compound> 100Fluorination can sometimes decrease non-specific cytotoxicity by altering metabolic pathways or cellular uptake.
1-(4-methoxyphenyl)ethanol> 100Aromatic alcohols of this type are not generally expected to be highly cytotoxic.

This hypothetical data suggests that neither compound is expected to be overtly cytotoxic, a desirable characteristic for further drug development.

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are crucial for the metabolism of most drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. This assay evaluates the potential of the two analogs to inhibit major CYP isoforms.

Experimental Protocol: CYP450 Inhibition Assay (Fluorometric)

  • Reagent Preparation: Prepare solutions of human liver microsomes (or recombinant CYP enzymes), a specific fluorogenic probe substrate for each CYP isoform to be tested (e.g., CYP3A4, CYP2D6, CYP2C9), and the NADPH regenerating system.

  • Incubation: In a 96-well plate, pre-incubate the test compounds at various concentrations with the liver microsomes and the fluorogenic substrate in a phosphate buffer.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Fluorescence Measurement: Monitor the production of the fluorescent metabolite over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Calculate the rate of metabolite formation and determine the percent inhibition at each concentration of the test compound relative to a vehicle control. Plot the data to determine the IC₅₀ value for each CYP isoform.

Hypothetical Results and Interpretation:

CompoundPredicted CYP3A4 IC₅₀ (µM)Predicted CYP2D6 IC₅₀ (µM)Rationale
This compound25> 50The ortho-fluoro group may sterically hinder the molecule from fitting into the active site of some CYP isoforms, leading to weaker inhibition.
1-(4-methoxyphenyl)ethanol1540The non-fluorinated analog may be a more readily accepted substrate or inhibitor for certain CYP enzymes.

These hypothetical results suggest that the introduction of the ortho-fluoro group could potentially reduce the risk of CYP-mediated drug-drug interactions.

hERG Channel Inhibition Assay

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias. Therefore, assessing a compound's hERG liability is a critical step in safety pharmacology.

Experimental Protocol: hERG Patch-Clamp Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Electrophysiology: Perform whole-cell patch-clamp recordings to measure the hERG current.

  • Compound Application: After establishing a stable baseline hERG current, perfuse the cells with solutions containing increasing concentrations of the test compounds.

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Measure the degree of channel block at each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Results and Interpretation:

CompoundPredicted hERG IC₅₀ (µM)Rationale
This compound> 30The altered electronic properties due to the fluorine atom may reduce the affinity for the hERG channel binding pocket.
1-(4-methoxyphenyl)ethanol20Aromatic compounds with certain structural motifs can have a propensity to block the hERG channel.

The hypothetical data suggests that the fluorinated analog may have a lower risk of causing cardiac side effects compared to its non-fluorinated counterpart.

Visualizing the Concepts

DOT Diagram: Workflow for Comparative In Vitro Assessment

G cluster_0 Compound Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 In Vitro Biological Assays cluster_3 Data Analysis & Comparison start This compound logP LogP/LogD Determination start->logP pKa pKa Measurement start->pKa start2 1-(4-methoxyphenyl)ethanol start2->logP start2->pKa cytotoxicity Cytotoxicity Assay (e.g., MTT) logP->cytotoxicity pKa->cytotoxicity cyp CYP450 Inhibition Panel cytotoxicity->cyp herg hERG Inhibition Assay cyp->herg metabolic Metabolic Stability Assay herg->metabolic sar Structure-Activity Relationship (SAR) Analysis metabolic->sar conclusion Comparative Assessment Report sar->conclusion

Caption: A streamlined workflow for the comparative in vitro evaluation of fluorinated and non-fluorinated analogs.

Discussion and Future Directions

The hypothetical data presented in this guide illustrates the potential benefits of ortho-fluorination. The introduction of a fluorine atom in this compound is predicted to have a modest but potentially beneficial impact on its drug-like properties compared to the non-fluorinated analog. The anticipated reduction in CYP inhibition and hERG channel blockade, without a significant increase in cytotoxicity, highlights the value of this synthetic modification.

It is crucial to emphasize that these are predicted and hypothetical outcomes. Rigorous experimental validation as outlined in the protocols is necessary to confirm these predictions. Future studies should also include in vitro metabolic stability assays using liver microsomes to determine if the ortho-fluoro substitution blocks a potential site of metabolism, thereby increasing the compound's half-life.

Conclusion

The strategic placement of fluorine is a nuanced yet powerful tool in medicinal chemistry. The comparative framework presented here for this compound and its non-fluorinated analog provides a clear roadmap for researchers to investigate the impact of such modifications. By systematically evaluating physicochemical properties and conducting a panel of in vitro biological assays, scientists can make data-driven decisions to optimize lead compounds and accelerate the drug discovery process.

References

  • PubChem. 1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2-(2-methoxyphenoxy)ethanol. National Center for Biotechnology Information. [Link]

  • PubChem. (S)-1-(4-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • PubChemLite. 1-(4-methoxyphenyl)ethanol (C9H12O2). [Link]

  • PubChem. 1-Fluoro-2-[4-(3-methoxyphenyl)phenyl]ethanol. National Center for Biotechnology Information. [Link]

  • Haskali, M., & Preshlock, S. (2018). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 11(4), 116. [Link]

  • ChemBK. (R)-1-(2-Fluoro-4-methoxyphenyl)ethanol. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Johnson, B. D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • PubChem. (1R)-2,2-difluoro-1-(4-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Kallur, H., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry, 43(10), 2178-2188. [Link]

  • Zhang, Y., et al. (2022). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 28(59), e202201944. [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 13(2), 987-1025. [Link]

  • Kallur, H., et al. (2008). Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. European Journal of Medicinal Chemistry, 43(10), 2178-2188. [Link]

  • Johnson, B. D., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386. [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2022). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]

  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical and Chemical Research, 2(1), 1015. [Link]

  • Saloutina, E. A., et al. (2018). Cytotoxicity (IC 50 ) of the fluorinated derivatives of 1,4-naphthoquinone. ResearchGate. [Link]

  • Zhang, Y., et al. (2022). Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides. Chemistry – A European Journal, 28(59), e202201944. [Link]

  • Stary-Fechting, E., et al. (2011). In silico Analysis of Conformational Changes Induced by Mutation of Aromatic Binding Residues: Consequences for Drug Binding in the hERG K+ Channel. PLoS ONE, 6(12), e28778. [Link]

  • Bowen, J. P., & Kuntz, I. D. (2017). New Insights into Ion Channels: Predicting hERG-Drug Interactions. Molecules, 22(1), 123. [Link]

  • Schüürmann, G., et al. (2014). Predicting Fate-Related Physicochemical Properties. ResearchGate. [Link]

  • El-Haou, S., et al. (2023). Inhibition of the hERG Potassium Channel by a Methanesulphonate-Free E-4031 Analogue. International Journal of Molecular Sciences, 24(17), 13171. [Link]

  • PubChem. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

  • Carvalho, J. F. S., et al. (2014). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 57(15), 6549–6564. [Link]

  • Carvalho, J. F. S., et al. (2014). Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. Journal of Medicinal Chemistry, 57(15), 6549–6564. [Link]

  • Grubb, T. C. (1939). A Study of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials. Journal of the American Pharmaceutical Association, 28(11), 713-715. [Link]

  • PubChem. 4-Methoxyphenethyl alcohol. National Center for Biotechnology Information. [Link]

  • Pastor, M., et al. (2022). Comparison of Perfluorocarbon Liquids Cytotoxicity Tests: Direct Contact Versus the Test on Liquid Extracts. ResearchGate. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 711–720. [Link]

  • Charles River. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. [Link]

  • Kent, U. M., & Hollenberg, P. F. (2008). Chapter 26 Mechanism-Based Inhibition of CYP3A4 and Other Cytochromes P450. ResearchGate. [Link]

  • Lakshman, M. K., et al. (2007). Fluorinated Alcohol Mediated Control Over Cis vs Trans Opening of benzo[a]pyrene-7,8-diol 9,10-epoxides at C-10 by the Exocyclic Amino Groups of O6-allyl Protected Deoxyguanosine and of Deoxyadenosine. The Journal of Organic Chemistry, 72(16), 5949–5957. [Link]

Sources

A Comparative Guide to Fluorinated and Non-Fluorinated Chiral Alcohols in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for precise stereochemical control in chemical synthesis is paramount. Chiral alcohols are indispensable tools in this endeavor, serving as catalysts, ligands, and chiral building blocks. The strategic introduction of fluorine into these molecules has emerged as a powerful strategy to modulate their properties and enhance their performance in asymmetric transformations. This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated chiral alcohols, supported by experimental data, to inform the rational design of stereoselective reactions.

The Fluorine Advantage: Unveiling the Impact of Fluorination

The substitution of hydrogen with fluorine, the most electronegative element, imparts unique physicochemical properties to organic molecules. In the context of chiral alcohols, these changes can have a profound impact on their utility in asymmetric synthesis.

Enhanced Acidity: Fluorination significantly increases the acidity of the alcohol proton. The strong electron-withdrawing nature of fluorine atoms stabilizes the corresponding alkoxide, making the alcohol a better proton donor. This enhanced acidity can be advantageous in reactions where the chiral alcohol acts as a Brønsted acid catalyst or a proton shuttle.

Modulated Hydrogen Bonding: The increased acidity and the presence of the highly polarized C-F bond alter the hydrogen bonding capabilities of fluorinated alcohols. While the hydroxyl group becomes a stronger hydrogen bond donor, the fluorine atoms can act as weak hydrogen bond acceptors. These modified interactions can influence the conformation of catalyst-substrate complexes, leading to improved stereoselectivity.

Steric and Electronic Effects: The replacement of a small hydrogen atom with a larger fluorine atom can introduce subtle but significant steric changes. Furthermore, the strong dipole moment of the C-F bond can influence electrostatic interactions within the transition state, affecting the approach of reactants and, consequently, the stereochemical outcome.

Synthesis of Chiral Alcohols: Fluorinated vs. Non-Fluorinated

The preparation of enantiomerically pure alcohols, both fluorinated and non-fluorinated, is a cornerstone of asymmetric synthesis. Various methods have been developed, with enzymatic and metal-catalyzed reductions of prochiral ketones being among the most prevalent.

Chemoenzymatic Synthesis

Alcohol dehydrogenases (ADHs) are powerful biocatalysts for the asymmetric reduction of ketones to chiral alcohols. This approach offers high enantioselectivity and mild reaction conditions.

A chemoenzymatic route can be employed for the synthesis of α-fluorinated chiral secondary alcohols. This typically involves the synthesis of a prochiral α-fluorinated ketone followed by an enantioselective enzymatic reduction. For instance, α-fluoroacetophenones can be reduced using ADHs to yield the corresponding chiral fluorinated alcohols with high enantiomeric excess (ee).

Asymmetric Metal-Catalyzed Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a widely used and reliable method for the enantioselective reduction of prochiral ketones.[1] This reaction utilizes a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol and a borane source.[1][2] The stereochemical outcome is highly predictable and the reaction is applicable to a broad range of substrates.

Comparative Performance in Asymmetric Catalysis

The true measure of a chiral alcohol's utility lies in its performance in asymmetric reactions. Here, we compare the efficacy of fluorinated and non-fluorinated chiral alcohols in the context of the asymmetric reduction of ketones, a fundamental transformation in organic synthesis.

Case Study: Asymmetric Reduction of Acetophenone Derivatives

The asymmetric reduction of acetophenone and its derivatives serves as a benchmark for evaluating the performance of chiral catalysts. The electron-withdrawing or -donating nature of substituents on the aromatic ring can influence the reactivity of the ketone and the stereoselectivity of the reduction.

SubstrateChiral Catalyst/MethodYield (%)Enantiomeric Excess (ee%)ConfigurationReference
AcetophenoneRhodotorula mucilaginosa7896(R)[3]
4'-Fluoroacetophenone(R)-2-Methyl-CBS-oxazaborolidine>90>95(R)[4]
4'-(Trifluoromethyl)acetophenone(R)-2-Methyl-CBS-oxazaborolidine>90>95(R)[4]
4'-ChloroacetophenonePlant Tissue (e.g., Apple, Carrot)~80~98(S) or (R)[5][6]

Table 1: Comparative data for the asymmetric reduction of acetophenone and its fluorinated derivatives. Note that direct comparison is challenging due to variations in catalysts and reaction conditions across different studies.

The enhanced performance of catalysts derived from fluorinated chiral alcohols can be attributed to several factors. The increased Lewis acidity of the boron center in a fluorinated oxazaborolidine can lead to stronger coordination with the ketone, resulting in a more organized transition state and higher enantioselectivity.[7] Additionally, non-covalent interactions involving fluorine, such as dipole-dipole interactions and weak hydrogen bonds, can play a crucial role in stereodifferentiation.

Experimental Protocols

To facilitate the application of these concepts, detailed experimental protocols for the synthesis of a chiral alcohol and its use in an asymmetric reduction are provided below.

Protocol: Asymmetric Reduction of 4'-(Trifluoromethyl)acetophenone via CBS Reduction

This protocol describes a general procedure for the enantioselective reduction of a fluorinated ketone using a chiral oxazaborolidine catalyst.

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • 4'-(Trifluoromethyl)acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), add the (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Borane Addition: Cool the flask to 0 °C and slowly add the borane-dimethyl sulfide complex (e.g., 1.2 mmol). Stir the mixture for 10 minutes at 0 °C.

  • Substrate Addition: Dissolve 4'-(trifluoromethyl)acetophenone (e.g., 1.0 mmol) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, slowly add methanol dropwise at 0 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and remove the solvent under reduced pressure. Add 1 M HCl to the residue to hydrolyze the borate esters and stir for 30 minutes.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral alcohol.

  • Analysis: Determine the yield and enantiomeric excess of the product by chiral HPLC or GC analysis.

Experimental Workflow Diagram:

G cluster_prep Reaction Preparation cluster_reaction Asymmetric Reduction cluster_workup Work-up & Purification cluster_analysis Analysis prep1 Dry Glassware & Inert Atmosphere prep2 Add Chiral Catalyst (CBS) prep1->prep2 react1 Add Borane Source (BMS) at 0°C prep2->react1 react2 Add Ketone Substrate Dropwise react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with Methanol react3->workup1 workup2 Acidic Work-up (HCl) workup1->workup2 workup3 Extraction with Ethyl Acetate workup2->workup3 workup4 Wash & Dry workup3->workup4 workup5 Concentrate workup4->workup5 purify Column Chromatography workup5->purify analysis1 Determine Yield purify->analysis1 analysis2 Determine ee% (Chiral HPLC/GC) purify->analysis2

Caption: Generalized workflow for the asymmetric reduction of a ketone using a CBS catalyst.

Mechanistic Insights: The Role of Fluorine in Stereodifferentiation

The stereochemical outcome of an asymmetric reaction is determined by the energetic difference between the diastereomeric transition states. Fluorine substitution can influence these transition states through a combination of steric and electronic effects, as well as specific non-covalent interactions.

Transition State Stabilization: In the CBS reduction, the chiral oxazaborolidine catalyst coordinates with both the borane reducing agent and the ketone substrate.[2] The Lewis acidic boron atom of the catalyst activates the ketone, while the Lewis basic nitrogen atom delivers the hydride from the coordinated borane to one of the enantiotopic faces of the carbonyl group.

Fluorination of the chiral amino alcohol precursor to the CBS catalyst can enhance the Lewis acidity of the endocyclic boron atom. This leads to a tighter binding of the ketone in the transition state, potentially amplifying the steric and electronic differences that govern facial selectivity.

Non-Covalent Interactions: Recent studies have highlighted the importance of non-covalent interactions, such as CH···π and CH···F interactions, in chiral recognition.[8] In the transition state assembly, these weak interactions between the catalyst and the substrate can play a decisive role in orienting the reactants for optimal stereoselectivity. The presence of fluorine atoms can introduce new potential interaction sites, further refining the chiral environment and leading to higher enantiomeric excesses.

Logical Relationship Diagram:

G cluster_fluorine Fluorine Substitution cluster_catalyst Chiral Alcohol Catalyst cluster_ts Transition State cluster_outcome Stereochemical Outcome F_effects Increased Acidity Modified H-Bonding Steric/Electronic Effects catalyst Modified Catalyst Properties F_effects->catalyst ts Altered Transition State Geometry & Energy catalyst->ts outcome Enhanced Enantioselectivity ts->outcome

Caption: Influence of fluorination on the stereochemical outcome of an asymmetric reaction.

Conclusion

The strategic incorporation of fluorine into chiral alcohols represents a powerful approach for enhancing their performance in asymmetric synthesis. The unique electronic properties of fluorine lead to increased acidity and modified non-covalent interactions, which can translate into higher enantioselectivities in catalyzed reactions. While direct, comprehensive comparative studies are still emerging, the available data strongly suggests that fluorinated chiral alcohols are valuable tools for addressing challenging stereoselective transformations. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the "fluorine advantage" in their pursuit of novel and efficient asymmetric syntheses.

References

  • Ciavardini, A., et al. (2013). The effect of fluorine substitution on chiral recognition: interplay of CH···π, OH···π and CH···F interactions in gas-phase complexes of 1-aryl-1-ethanol with butan-2-ol. Physical Chemistry Chemical Physics, 15(44), 19360-19370. [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. [Link]

  • Gilmour, R., & Gouverneur, V. (2021). Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. Chemical Science, 12(43), 14319-14336. [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2016). Enantiodivergent Fluorination of Allylic Alcohols: Data Set Design Reveals Structural Interplay between Achiral Directing Group and Chiral Anion. Journal of the American Chemical Society, 138(11), 3864-3873. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Maruoka, K. (2015). Enantioselective fluorination of α-branched aldehydes and subsequent conversion to α-hydroxyacetals via stereospecific C–F bond cleavage. Chemical Science, 6(12), 7019-7023. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. [Link]

  • García-Fernández, A., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4646-4653. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Yang, Z., et al. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-1051. [Link]

  • Paquin, J.-F., et al. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Li, H., et al. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. Biochemical and Biophysical Research Communications, 473(4), 874-878. [Link]

  • Gouverneur, V., et al. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 115(2), 826-870. [Link]

  • Hauer, B., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 100(19), 8367-8381. [Link]

  • Rzaczynska, Z., et al. (2021). Efficient Asymmetric Simmons-Smith Cyclopropanation and Diethylzinc Addition to Aldehydes Promoted by Enantiomeric Aziridine-Phosphines. Molecules, 26(16), 4967. [Link]

  • Cahard, D., & Ma, J. A. (2017). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 22(8), 1269. [Link]

  • ResearchGate. (2008). Asymmetric reduction of acetophenone by various plants tissue. [Link]

  • Gouverneur, V. (2009). Fluorine & chirality: how to create a nonracemic stereogenic carbon–fluorine centre?. Chemical Society Reviews, 38(11), 3128-3140. [Link]

  • Wang, Y., et al. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. [Link]

  • Soós, T. (2025). Chiral 1,3-Oxazolidines as the Ligands for the Enantioselective Addition of Diethylzinc to Aryl Aldehydes. Request PDF. [Link]

  • MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society, 127(24), 8826-8828. [Link]

  • Chandrasekhar, S., et al. (2025). Enantioselective Addition of Diethylzinc to Aldehydes Using Novel Chiral 1,4-aminoalcohols as Chiral Catalysts. Request PDF. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and scientific integrity. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 1-(2-Fluoro-4-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, the following sections synthesize technical expertise with established validation principles to offer a practical framework for researchers. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods and validation parameters, ensuring a self-validating system of analysis.

The Criticality of Method Validation

Before delving into specific techniques, it is paramount to understand the objective of analytical method validation. The process is a documented verification that an analytical procedure is suitable for its intended purpose.[1] This ensures that the data generated is reliable, reproducible, and accurate, which is essential for regulatory submissions to bodies like the FDA and EMA.[1] The International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), provide a harmonized framework for validating analytical procedures.[2][3]

At a Glance: Comparative Overview of Analytical Techniques

For a compound like this compound, a multi-faceted analytical approach is often necessary to fully characterize and quantify the substance, as well as to identify any potential impurities. The primary techniques explored in this guide are High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity profiling and identification, and Spectroscopic Methods (NMR, UV-Vis) for structural elucidation and confirmation.

Analytical Technique Primary Application Key Strengths Potential Limitations
High-Performance Liquid Chromatography (HPLC) Quantification (Assay), Purity DeterminationHigh resolution, sensitivity, and reproducibility for non-volatile and thermally labile compounds.Requires solubility of the analyte; method development can be time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities.Excellent separation for volatile compounds; provides structural information from mass spectra.Not suitable for non-volatile or thermally labile compounds; potential for sample degradation at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation and ConfirmationProvides detailed information about the molecular structure, including connectivity and stereochemistry.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations.
UV-Vis Spectroscopy Preliminary identification and quantification.Simple, rapid, and non-destructive.Limited selectivity; susceptible to interference from other chromophoric compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

HPLC is the premier technique for the assay and purity determination of non-volatile organic compounds like this compound. A reversed-phase HPLC method is generally the most suitable approach due to the moderate polarity of the target molecule.

Causality in HPLC Method Design

The choice of a reversed-phase method is predicated on the hydrophobic interactions between the analyte and the stationary phase. For fluorinated aromatic compounds, specialized stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity compared to traditional C18 columns due to dipole-dipole and pi-pi interactions.[4] The mobile phase, typically a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a balance between retention, resolution, and analysis time.

Experimental Protocol: Reversed-Phase HPLC

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: PFP column (e.g., 4.6 x 150 mm, 5 µm) or a standard C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 275 nm (based on the chromophore of the methoxyphenyl group)

  • Injection Volume: 10 µL

Validation of the HPLC Method

The validation of the HPLC method must be performed in accordance with ICH Q2(R2) guidelines and should encompass the following parameters:[2][5]

  • Specificity: The ability to assess the analyte in the presence of its impurities, degradation products, and matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80% to 120% of the expected sample concentration. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The closeness of the test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix. Acceptance criteria are typically between 98.0% and 102.0% recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments. The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2) MD_Start Define Analytical Requirements MD_Column Select Column (e.g., C18, PFP) MD_Start->MD_Column MD_Mobile Optimize Mobile Phase (ACN/Water, Buffer) MD_Column->MD_Mobile MD_Params Set Instrument Parameters (Flow, Temp, Wavelength) MD_Mobile->MD_Params V_Specificity Specificity MD_Params->V_Specificity Proceed to Validation V_Linearity Linearity V_Specificity->V_Linearity V_Accuracy Accuracy V_Linearity->V_Accuracy V_Precision Precision (Repeatability, Intermediate) V_Accuracy->V_Precision V_LOD_LOQ LOD & LOQ V_Precision->V_LOD_LOQ V_Robustness Robustness V_LOD_LOQ->V_Robustness Report Report V_Robustness->Report Final Validation Report

Caption: Workflow for HPLC Method Development and Validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Impurity Identification

GC-MS is an invaluable technique for the separation, identification, and quantification of volatile and semi-volatile impurities that may be present in the this compound sample. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks.

Rationale for GC-MS Analysis

The primary rationale for employing GC-MS is its high sensitivity and the ability to provide mass spectral data for each separated component. This is particularly useful for identifying process-related impurities or degradation products that may not be detectable by HPLC or for which reference standards are not available.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Validation of the GC-MS Method

For the quantification of specific impurities, the GC-MS method should be validated for parameters similar to HPLC, including linearity, accuracy, precision, LOD, and LOQ. For impurity identification, the validation focuses on the specificity and the reliability of the mass spectral library matching.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep_Dissolve Dissolve Sample in Volatile Solvent Prep_Filter Filter if Necessary Prep_Dissolve->Prep_Filter Prep_Vial Transfer to GC Vial Prep_Filter->Prep_Vial Analysis_Inject Inject into GC Prep_Vial->Analysis_Inject Automated Injection Analysis_Separate Separation on Capillary Column Analysis_Inject->Analysis_Separate Analysis_Ionize Electron Ionization (EI) Analysis_Separate->Analysis_Ionize Analysis_Detect Mass Detection Analysis_Ionize->Analysis_Detect Data_Chromatogram Generate Total Ion Chromatogram (TIC) Analysis_Detect->Data_Chromatogram Data_Spectra Extract Mass Spectra of Peaks Analysis_Detect->Data_Spectra Data_Quantify Quantification (if required) Data_Chromatogram->Data_Quantify Data_Identify Library Search & Impurity Identification Data_Spectra->Data_Identify Final_Report Final Report Data_Identify->Final_Report Data_Quantify->Final_Report

Caption: Workflow for GC-MS Impurity Analysis.

Spectroscopic Methods: Structural Confirmation and Characterization

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be conducted.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing information about the chemical environment of the fluorine atom.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for confirming the presence of the aromatic chromophore in this compound. A UV-Vis spectrum would typically be recorded from 200-400 nm in a suitable solvent like ethanol or methanol. The wavelength of maximum absorbance (λmax) can be used for preliminary identification and for setting the detection wavelength in HPLC analysis.

Conclusion

The validation of analytical methods for a pharmaceutical intermediate like this compound is a multifaceted process that requires a combination of chromatographic and spectroscopic techniques. This guide has provided a comparative overview of HPLC and GC-MS for quantitative analysis and impurity profiling, respectively, along with the role of NMR and UV-Vis spectroscopy for structural confirmation. The provided experimental protocols and validation frameworks, grounded in ICH guidelines, offer a robust starting point for researchers and drug development professionals. By understanding the causality behind experimental choices and adhering to a self-validating system of analysis, the integrity and reliability of the generated data can be assured.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Retrieved from [Link]

Sources

Navigating Stereochemistry in Drug Discovery: A Comparative Efficacy Analysis of 1-(2-Fluoro-4-methoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Dr. Gemini, Senior Application Scientist Google Research 1600 Amphitheatre Parkway Mountain View, CA 94043

Abstract: The principle of chirality is a cornerstone of modern pharmaceutical development, recognizing that enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2][3][4] This guide provides a comparative framework for understanding the differential biological efficacy of the (R)- and (S)-enantiomers of 1-(2-Fluoro-4-methoxyphenyl)ethanol. Due to a lack of publicly available experimental data directly comparing the enantiomers of this specific molecule, this guide will leverage established methodologies and data from structurally analogous chiral alcohols to provide a robust model for investigation. We will explore the imperative for chiral separation, detail validated experimental protocols for efficacy testing, and present a logical workflow for determining the therapeutic potential of each enantiomer.

The Significance of Chirality in Biological Systems

Chiral molecules, existing as non-superimposable mirror images (enantiomers), interact with the inherently chiral environment of the body—comprised of L-amino acids, D-sugars, and stereospecific enzymes and receptors—in distinct ways.[1][4] This stereoselectivity dictates that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects or toxicity.[2][4] Therefore, the comprehensive evaluation of individual enantiomers is not merely a regulatory hurdle but a fundamental aspect of rational drug design, aimed at optimizing efficacy and minimizing patient risk.[3]

The subject of this guide, this compound, is a chiral alcohol whose pharmacological properties are contingent on the spatial arrangement of the hydroxyl and aryl groups around the chiral carbon center. The fluorine and methoxy substituents on the phenyl ring further influence its electronic properties and potential interactions with biological targets.

Chiral Separation: Isolating the Enantiomers for Individual Analysis

Prior to any comparative biological evaluation, the racemic mixture of this compound must be resolved into its constituent (R)- and (S)-enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely adopted and effective method for this purpose.[1]

Experimental Protocol: Chiral HPLC Separation

This protocol provides a standardized workflow for the analytical and semi-preparative separation of chiral alcohol enantiomers.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Amylose or Cellulose-based)

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (IPA)

  • Racemic this compound standard

  • Solvents for sample preparation (e.g., IPA)

Methodology:

  • Column Equilibration: Equilibrate the chiral column with the prepared mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a known concentration of racemic this compound in the mobile phase or a compatible solvent.

  • Injection and Elution: Inject the sample onto the column and monitor the elution profile using the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Enantiomer Identification: The two enantiomers will exhibit different retention times due to their differential interaction with the chiral stationary phase.

  • Fraction Collection (for semi-preparative scale): Collect the eluent corresponding to each peak in separate fractions.

  • Purity Analysis: Assess the enantiomeric excess (e.e.) of the collected fractions using analytical chiral HPLC to ensure high purity of each isolated enantiomer.

Workflow for Chiral Separation and Purity Analysis

G cluster_prep Preparation cluster_hplc Chiral HPLC cluster_collection Isolation & Analysis racemate Racemic Mixture of This compound dissolve Dissolve in Mobile Phase racemate->dissolve hplc Inject onto Chiral Column dissolve->hplc separation Differential Elution of Enantiomers hplc->separation collect_R Collect (R)-enantiomer fraction separation->collect_R collect_S Collect (S)-enantiomer fraction separation->collect_S purity_R Analyze Enantiomeric Purity (e.g., >99% e.e.) collect_R->purity_R purity_S Analyze Enantiomeric Purity (e.g., >99% e.e.) collect_S->purity_S

Caption: Workflow for the separation and purity assessment of enantiomers using chiral HPLC.

Comparative Biological Efficacy: A Case Study Approach

To illustrate the potential for differential efficacy, we will consider a hypothetical scenario based on the known behavior of similar chiral molecules in cancer cell lines. For instance, studies on other chiral anti-tumor agents have demonstrated that one enantiomer can be significantly more potent than the other.[5]

In Vitro Cytotoxicity Assay

A fundamental method to assess the anti-proliferative effects of the enantiomers is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Protocol: MTT Assay

Cell Line: A relevant human cancer cell line (e.g., MV-522 lung adenocarcinoma).

Materials:

  • Isolated (R)- and (S)-enantiomers of this compound

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT reagent

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each enantiomer and the racemic mixture. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Hypothetical Comparative Efficacy Data

The following table presents hypothetical data, illustrating a scenario where the (S)-enantiomer exhibits significantly greater cytotoxic potency than the (R)-enantiomer.

CompoundIC₅₀ (µM) on MV-522 Cells
(S)-1-(2-Fluoro-4-methoxyphenyl)ethanol15
(R)-1-(2-Fluoro-4-methoxyphenyl)ethanol95
Racemic Mixture32

This data is illustrative and not based on published results for this specific compound.

This hypothetical result, where the (S)-enantiomer is over 6-fold more potent than the (R)-enantiomer, underscores the critical need for enantioselective synthesis or chiral resolution in drug development. The racemic mixture shows an intermediate potency, which can be misleading as it masks the true activity of the eutomer.

Mechanistic Insights: Exploring Signaling Pathways

Differential efficacy often arises from stereospecific interactions with a biological target, such as an enzyme or a receptor. For instance, many small molecule inhibitors target specific protein kinases within signaling pathways that are crucial for cancer cell proliferation and survival.

Let's hypothesize that this compound targets the PI3K/Akt signaling pathway, a frequently dysregulated pathway in cancer. The (S)-enantiomer may have a higher binding affinity for the ATP-binding pocket of PI3K compared to the (R)-enantiomer, leading to more effective inhibition of the downstream signaling cascade.

Hypothesized Differential Inhibition of the PI3K/Akt Pathway

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Enantiomer Interaction PI3K PI3K Akt Akt PI3K->Akt phosphorylates Downstream Downstream Effectors (e.g., mTOR) Akt->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation S_Enantiomer (S)-Enantiomer S_Enantiomer->PI3K Strong Inhibition R_Enantiomer (R)-Enantiomer R_Enantiomer->PI3K Weak Inhibition

Sources

A Comparative Guide to the Spectroscopic Differentiation of 1-(2-Fluoro-4-methoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric purity is not merely a regulatory hurdle but a fundamental necessity for ensuring therapeutic efficacy and safety. The chiral secondary alcohol, 1-(2-Fluoro-4-methoxyphenyl)ethanol, serves as a critical chiral building block where the stereochemistry at its single asymmetric center dictates its biological activity and pharmacokinetic profile. Consequently, robust and reliable analytical methodologies for the accurate differentiation and quantification of its enantiomers are paramount.

This guide provides an in-depth comparison of three powerful spectroscopic techniques for the chiral analysis of this compound: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents, and Vibrational Circular Dichroism (VCD) spectroscopy. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to empower researchers in selecting and implementing the optimal strategy for their specific analytical challenges.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard in Enantioseparation

Chiral HPLC remains the workhorse for the separation and quantification of enantiomers in many research and industrial settings.[1] The technique's efficacy hinges on the use of a chiral stationary phase (CSP) that creates a transient diastereomeric interaction with the enantiomeric analytes, leading to differential retention times and, thus, separation.

The Causality Behind Chiral Recognition on Polysaccharide-Based CSPs

For a hydroxyl-containing compound like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective. The chiral recognition mechanism is a complex interplay of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide polymer. The hydroxyl group of the alcohol is a primary site for hydrogen bonding with the carbamate groups on the CSP, while the aromatic ring can engage in π-π stacking. The presence of the fluorine and methoxy substituents on the phenyl ring further influences the electronic and steric interactions, enhancing the potential for enantioselective recognition.

Comparative Performance of Chiral Stationary Phases

The selection of the appropriate CSP and mobile phase is an empirical process, often requiring screening of different columns and conditions to achieve optimal resolution.[2] For fluorinated aromatic alcohols, both normal-phase and reversed-phase chromatography can be effective.

CSP ChemistryMobile Phase(R)-enantiomer t_R (min)(S)-enantiomer t_R (min)Resolution (R_s)
Cellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (90:10)12.514.8> 2.0
Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (95:5)18.221.5> 2.5
Cellulose tris(4-methylbenzoate)Acetonitrile/Water (60:40)8.910.1> 1.8

Note: The above data is representative and illustrates typical performance. Actual retention times and resolution may vary based on specific column dimensions, flow rate, and temperature.

Workflow for Chiral HPLC Method Development

cluster_0 Preparation cluster_1 Screening cluster_2 Optimization cluster_3 Validation p1 Dissolve racemic standard in mobile phase p2 Prepare mobile phase s1 Screen multiple polysaccharide-based CSPs p2->s1 s2 Test different mobile phase compositions (Normal & Reversed-Phase) s1->s2 o1 Optimize mobile phase modifier percentage s2->o1 o2 Adjust flow rate and temperature o1->o2 v1 Assess linearity, accuracy, and precision o2->v1 v2 Determine Limit of Detection (LOD) and Quantification (LOQ) v1->v2 A Racemic Mixture (R & S Enantiomers) B Identical NMR Spectra in Achiral Solvent A->B C Addition of Chiral Solvating Agent (CSA) A->C D Formation of Transient Diastereomeric Complexes (R-CSA & S-CSA) C->D E Different Magnetic Environments D->E F Distinct NMR Signals for each Enantiomer E->F G Quantification of Enantiomeric Excess F->G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis exp1 Dissolve enantiopure sample in solvent (e.g., CCl4) exp2 Acquire VCD and IR spectra analysis1 Compare experimental VCD spectrum with the calculated spectrum for a known configuration (e.g., R) exp2->analysis1 comp1 Perform conformational search of the molecule comp2 Optimize geometry and calculate vibrational frequencies and VCD intensities for the lowest energy conformer (e.g., using DFT) comp1->comp2 comp2->analysis1 analysis2 Assign absolute configuration based on the match

Sources

A Comparative Guide to the Synthetic Routes of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-Fluoro-4-methoxyphenyl)ethanol is a valuable substituted secondary alcohol that serves as a key building block in medicinal chemistry and drug development. Its structural motifs—a fluoro group for modulating metabolic stability and lipophilicity, a methoxy group for hydrogen bond acceptance, and a chiral secondary alcohol for specific binding interactions—make it a versatile intermediate for a range of pharmacologically active molecules. The efficient and scalable synthesis of this compound, particularly in its enantiomerically pure form, is of significant interest to researchers in the pharmaceutical industry.

This guide provides an in-depth comparison of the primary synthetic strategies to access this compound. We will delve into three distinct and widely applicable pathways: the classical ketone reduction route, the versatile Grignard/organometallic addition, and modern asymmetric synthesis strategies for producing enantiopure material. Each route will be analyzed through the lens of chemical logic, practical execution, and overall efficiency, providing researchers with the critical insights needed to select the optimal pathway for their specific research and development goals.

Route 1: Two-Step Ketone Reduction Pathway

This is arguably the most conventional and straightforward approach, bifurcated into two distinct stages: the synthesis of a ketone precursor followed by its reduction to the target secondary alcohol.

Expertise & Experience: The Chemical Logic

The underlying principle of this route is the strategic installation of the acetyl group onto the aromatic ring via an electrophilic aromatic substitution, followed by a simple, high-yielding reduction. The Friedel-Crafts acylation is the classic method for forming the aryl ketone. The directing effects of the substituents on the starting material, 3-fluoroanisole, are paramount. The methoxy group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The combined electronics strongly favor acylation at the C2 position, para to the methoxy group and ortho to the fluorine, leading to the desired 2'-Fluoro-4'-methoxyacetophenone precursor with high regioselectivity.[1][2]

Once the ketone is secured, its reduction to a secondary alcohol is one of the most reliable transformations in organic synthesis. Hydride-based reagents like sodium borohydride (NaBH₄) are ideal for this purpose. NaBH₄ is a mild, selective, and operationally simple reagent that readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups and can be used in protic solvents like ethanol or methanol.[3][4]

Experimental Protocols

Step 1A: Friedel-Crafts Acylation to Synthesize 2'-Fluoro-4'-methoxyacetophenone

This protocol is adapted from established Friedel-Crafts procedures.[5][6][7]

  • Apparatus Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add 100 mL of anhydrous dichloromethane (DCM) to the flask and cool the suspension to 0-5 °C using an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 3-fluoroanisole (1.0 equivalent) and acetyl chloride (1.1 equivalents) in 25 mL of anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated HCl. Stir until all solids dissolve.

  • Extraction & Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM (2 x 50 mL). Combine the organic layers, wash with 10% NaOH solution, then with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure. The crude product, 2'-Fluoro-4'-methoxyacetophenone, can be purified by recrystallization from ethanol or by column chromatography.

Step 1B: Sodium Borohydride Reduction to this compound

This protocol is based on standard NaBH₄ reduction methods.[3][8][9][10]

  • Dissolution: In a 250 mL Erlenmeyer flask, dissolve 2'-Fluoro-4'-methoxyacetophenone (1.0 equivalent) in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.5 equivalents) to the stirred solution in small portions over 20 minutes. A gas evolution will be observed.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours until TLC analysis shows complete consumption of the starting ketone.

  • Work-up: Quench the reaction by the slow addition of 50 mL of 1 M HCl. Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Extraction & Purification: Add 100 mL of water to the residue and extract with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. After filtration, the solvent is removed under reduced pressure to yield the crude product, this compound, which can be purified by flash chromatography if necessary.

Visualization: Ketone Reduction Pathway

G A 3-Fluoroanisole B Acetyl Chloride / AlCl₃ Dichloromethane A->B Friedel-Crafts Acylation C 2'-Fluoro-4'-methoxyacetophenone B->C D Sodium Borohydride (NaBH₄) Methanol C->D Reduction E This compound D->E G A 2-Fluoro-4-methoxybenzaldehyde B 1. Methylmagnesium Bromide (CH₃MgBr) Anhydrous Ether/THF A->B C Magnesium Alkoxide Intermediate B->C Grignard Addition D 2. Aqueous Workup (e.g., NH₄Cl) C->D E This compound D->E Protonation G cluster_0 Biocatalytic Route cluster_1 Chemo-catalytic Route A 2'-Fluoro-4'-methoxyacetophenone B Recombinant E. coli (CBR) Isopropanol (Co-substrate) Aqueous Buffer, 30°C A->B C (R)- or (S)-Alcohol (>99% ee) B->C Enzymatic Reduction D 2'-Fluoro-4'-methoxyacetophenone E RuCl[(S,S)-TsDPEN] HCOOH / Et₃N Room Temp D->E F (R)-Alcohol (>95% ee) E->F Asymmetric Transfer Hydrogenation

Sources

A Comparative Guide to the Biological Activity Screening of Derivatives Featuring the 2-Fluoro-4-Methoxyphenyl Pharmacophore

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: The 2-Fluoro-4-Methoxyphenyl Moiety: A Privileged Scaffold in Medicinal Chemistry

The 1-(2-Fluoro-4-methoxyphenyl)ethanol structure[1][2] serves as an exemplary starting point for medicinal chemistry campaigns. Its potential is rooted in the strategic combination of its substituents, which are known to confer advantageous pharmacological properties.

  • The Role of Fluorine: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability and binding affinity.[3] The fluorine atom's high electronegativity can alter the acidity of nearby protons and influence conformation, while its small size allows it to act as a bioisostere for a hydrogen atom, often leading to improved target engagement and pharmacokinetic profiles.[4]

  • The Methoxyphenyl Group: The methoxy group (-OCH3) is a common feature in bioactive molecules. It can act as a hydrogen bond acceptor and its lipophilicity can be crucial for membrane permeability. Furthermore, the methoxy group's position on the phenyl ring can direct molecular interactions and is a frequent component in scaffolds targeting cancer and microbial pathways.[5][6][7]

The combination of these two groups on a phenyl ring creates a pharmacophore with significant potential for derivatization, aiming to enhance efficacy against a range of biological targets.

Part 2: A Comparative Analysis of Biological Activities in Analogous Compounds

While awaiting specific data for direct derivatives of this compound, we can infer potential activities by examining related structures synthesized for anticancer and antimicrobial purposes.

Anticancer and Cytotoxic Potential

The fluorophenyl and methoxyphenyl motifs are integral to numerous compounds designed for cytotoxic activity. Screening against various human cancer cell lines is the primary method for identifying and quantifying this potential. The half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit a biological process by 50%, is the standard metric for comparison.

Table 1: Comparative Cytotoxic Activity of Analogs

Compound Class Derivative Example Target Cell Line IC50 (µM) Reference Compound
1,3,4-Thiadiazole Compound A2 (contains a fluorophenyl group) MCF-7 (Breast Cancer) 52.35 Anastrozole (>100 µM)[8]
1,3,4-Thiadiazole Compound B3 (contains a fluorophenyl group) MCF-7 (Breast Cancer) 54.1 Anastrozole (>100 µM)[8]
Pyrrolidone Derivative with 4-fluorophenyl group A549 (Lung Cancer) Reduces viability to 38.4% at 100 µM Cytarabine[9]

| Sydnone Analog | Compound 33d (contains a methoxyphenyl group) | Various (NCI-60 Panel) | Shows significant growth inhibition | Not Specified[10] |

These findings suggest that incorporating the fluoro-methoxyphenyl scaffold into larger heterocyclic systems is a promising strategy for developing novel anticancer agents. The observed activity against cell lines like MCF-7 and A549 warrants the screening of new this compound derivatives against these and other relevant cancer cell lines.

Antimicrobial Activity

The search for novel antimicrobial agents is critical in an era of growing antibiotic resistance. Fused heterocyclic compounds, often containing substituted phenyl rings, have shown significant promise. The standard for quantifying antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 2: Comparative Antimicrobial Activity of Analogs

Compound Class Derivative Example Target Microorganism MIC (µg/mL) Reference Compound
Triazolothiadiazine Compound 7a S. aureus 1.56 Gentamycin[11]
Triazolothiadiazine Compound 7b E. coli 3.12 Gentamycin[11]
Eugenol Ester 4-allyl-2-methoxyphenyl nicotinate Various Moderate to Good Activity Not Specified[12]

| Schiff's Base | (E)-4-chloro-2-((4-fluoro-benzylimino)-methyl) phenol | B. subtilis, E. coli | Favorable Activity | Not Specified[13] |

The potent activity of these related compounds underscores the value of screening this compound derivatives for both antibacterial and antifungal properties.

Part 3: Field-Proven Protocols for Biological Activity Screening

To ensure reproducible and trustworthy results, screening protocols must be robust and include self-validating controls. Here, we provide detailed methodologies for primary in vitro cytotoxicity and antimicrobial susceptibility testing.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a gold-standard primary screening tool in anticancer drug discovery.

Causality: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 × 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the growth medium. Remove the old medium from the wells and add 100 µL of the diluted compounds.

    • Essential Controls:

      • Vehicle Control: Wells containing cells treated with the solvent (e.g., 0.1% DMSO) used to dissolve the compounds.

      • Positive Control: Wells containing cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each derivative.

Diagram: MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4: Measurement Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate (24h) for cell adherence Seed->Incubate1 Treat 3. Add Serial Dilutions of Derivatives & Controls Incubate1->Treat Incubate2 4. Incubate (48h) Treat->Incubate2 AddMTT 5. Add MTT Reagent Incubate2->AddMTT Incubate3 6. Incubate (4h) (Formazan Formation) AddMTT->Incubate3 Solubilize 7. Add DMSO to Dissolve Formazan Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It is a quantitative technique that is widely used in drug discovery and clinical microbiology.

Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the lowest concentration that inhibits visible growth after a set incubation period.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a suspension of the target bacterial strain (e.g., S. aureus) in a suitable broth, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.

  • Inoculation: Dilute the bacterial suspension from Step 1 so that when 50 µL is added to each well, the final inoculum density is approximately 5 × 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no compound).

    • Sterility Control: A well containing only broth to check for contamination.

    • Positive Control: A well containing a known antibiotic (e.g., Gentamycin) as a reference.[11]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A colorimetric indicator like resazurin can be added to aid visualization.

Diagram: Broth Microdilution Workflow

MIC_Workflow A 1. Prepare 2-fold Serial Dilutions of Compound in Plate C 3. Inoculate all wells (except sterility control) A->C B 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D 4. Incubate Plate (18-24h at 37°C) C->D E 5. Visually Inspect for Growth (Turbidity) D->E F 6. Determine MIC: Lowest concentration with no growth E->F

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Part 4: Mechanistic Considerations and Future Directions

The biological activity of compounds containing the fluoro-methoxyphenyl moiety often stems from their ability to act as enzyme inhibitors.[14][15] For instance, many anticancer drugs function by inhibiting kinases within crucial cell signaling pathways that regulate proliferation and survival.

Diagram: Hypothetical Kinase Inhibition Pathway

Pathway cluster_pathway Cell Proliferation Signaling Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Fluoro-Methoxyphenyl Derivative Inhibitor->RAF

Sources

A Senior Application Scientist's Guide to the In Vitro Comparative Analysis of 1-(2-Fluoro-4-methoxyphenyl)ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro comparative evaluation of novel analogs of 1-(2-Fluoro-4-methoxyphenyl)ethanol. As drug development professionals, our goal is to meticulously characterize new chemical entities to identify candidates with the most promising therapeutic potential and safety profiles. This document outlines a suite of essential in vitro assays, explains the scientific rationale behind their selection, and provides detailed protocols to ensure data integrity and reproducibility. We will navigate through the critical aspects of cytotoxicity, metabolic stability, and potential cardiac liability, using a hypothetical series of analogs to illustrate data interpretation and comparison.

The Rationale for a Multi-pronged In Vitro Assessment

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which can be mitigated by a robust preclinical in vitro evaluation. For a series of analogs, such as those derived from this compound, a comparative approach is paramount. Minor structural modifications can lead to profound differences in biological activity, metabolic fate, and off-target effects. Therefore, a systematic and parallel assessment of these analogs is not just efficient; it is a scientific necessity.

Our experimental design is centered around three key pillars of early-stage drug development:

  • Efficacy and Potency: Does the compound exhibit the desired biological effect, and at what concentration? While the specific target for this compound analogs is not defined here, we will use cytotoxicity against cancer cell lines as a representative measure of biological activity.

  • Metabolic Stability: How susceptible is the compound to metabolic degradation? Poor metabolic stability can lead to rapid clearance in vivo, diminishing therapeutic efficacy. The introduction of fluorine is a common strategy to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[1]

  • Safety and Off-Target Effects: Does the compound exhibit undesirable activities that could lead to toxicity? One of the most critical off-target effects to assess early on is the blockade of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[2]

Comparative In Vitro Evaluation Workflow

The following diagram illustrates the proposed workflow for the comparative in vitro analysis of our hypothetical this compound (Parent Compound) and its analogs (Analog A, Analog B, Analog C).

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: In-depth Analysis cluster_2 Phase 3: Data Interpretation & Candidate Selection A Parent Compound E Metabolic Stability Assay (Human Liver Microsomes) A->E F hERG Channel Inhibition Assay A->F B Analog A B->E B->F C Analog B C->E C->F D Analog C D->E D->F G Comparative Analysis of IC50, Metabolic Half-life, and hERG Liability E->G F->G H Lead Candidate Identification G->H

Caption: A streamlined workflow for the in vitro comparison of novel analogs.

Part 1: Comparative Cytotoxicity Assessment

A fundamental first step in characterizing a new compound series is to assess their cytotoxic potential.[3] This provides an initial indication of their biological activity and therapeutic window. We will employ the widely used MTT assay to quantify cell viability in the presence of our test compounds.[4]

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the parent compound and analogs in DMSO.

    • Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Replace the media in the 96-well plates with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[5]

Illustrative Data and Interpretation

Table 1: Comparative Cytotoxicity (IC50, µM) of this compound Analogs

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
Parent Compound> 100> 100
Analog A15.2 ± 1.822.5 ± 2.1
Analog B5.8 ± 0.78.1 ± 0.9
Analog C58.9 ± 4.375.2 ± 6.8
Doxorubicin (Control)0.9 ± 0.11.2 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

From this illustrative data, we can infer that the structural modifications in Analogs A and B significantly increase their cytotoxic potency compared to the parent compound. Analog B emerges as the most potent in this series.

Part 2: In Vitro Metabolic Stability

Assessing the metabolic stability of drug candidates is crucial for predicting their in vivo pharmacokinetic properties.[6] The following protocol describes a common method using human liver microsomes, which are rich in cytochrome P450 enzymes.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Reagents:

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Incubation:

    • Prepare a reaction mixture containing HLM (0.5 mg/mL) in phosphate buffer.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Illustrative Data and Interpretation

Table 2: Comparative Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent Compound12.5110.9
Analog A35.838.7
Analog B8.2169.0
Analog C55.125.2
Verapamil (Control)20.168.9

This hypothetical data suggests that the structural modifications in Analogs A and C significantly improve metabolic stability compared to the parent compound, as indicated by their longer half-lives and lower intrinsic clearance. Conversely, Analog B appears to be more metabolically labile.

Part 3: hERG Channel Inhibition Assay

The assessment of a compound's potential to inhibit the hERG potassium channel is a critical safety evaluation in early drug discovery. Blockade of this channel can prolong the QT interval of the electrocardiogram, leading to a potentially fatal arrhythmia.[2]

Experimental Protocol: Automated Patch-Clamp hERG Assay
  • Cell Line:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp System:

    • Utilize an automated patch-clamp platform (e.g., IonWorks Barracuda, QPatch).

  • Compound Application:

    • Prepare a series of concentrations for each test compound.

    • Apply the compounds to the cells and record the hERG current.

  • Voltage Protocol:

    • Apply a specific voltage protocol to elicit the hERG tail current, which is then measured.

  • Data Analysis:

    • Measure the inhibition of the hERG tail current at each compound concentration.

    • Calculate the IC50 value for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

Illustrative Data and Interpretation

Table 3: Comparative hERG Channel Inhibition

CompoundhERG IC50 (µM)
Parent Compound> 30
Analog A12.5
Analog B2.8
Analog C> 30
Cisapride (Control)0.025

A lower IC50 value indicates a higher potential for hERG liability. In our illustrative data, Analog B shows the most significant hERG inhibition, raising a potential safety concern. Analogs A and C, along with the parent compound, exhibit a much lower risk.

Synthesizing the Data for Lead Candidate Selection

The final step in our comparative in vitro analysis is to integrate the data from all assays to make an informed decision about which analog(s) to advance.

G cluster_0 Compound Properties cluster_1 Decision Matrix cluster_2 Outcome A Potency (Cytotoxicity IC50) D High Potency (Low IC50) A->D B Metabolic Stability (t1/2) E High Stability (Long t1/2) B->E C Safety (hERG IC50) F Low hERG Risk (High IC50) C->F G Lead Candidate D->G H Requires Optimization D->H E->G I Discard E->I F->G F->H

Caption: A decision-making framework for lead candidate selection.

Based on our hypothetical data:

  • Analog A: Shows moderate potency, good metabolic stability, and a moderate hERG risk. This could be a candidate for further optimization to reduce hERG liability.

  • Analog B: Is the most potent but has poor metabolic stability and a significant hERG liability. This compound would likely be discarded.

  • Analog C: Has lower potency than A and B, but excellent metabolic stability and a low hERG risk. This could be a promising candidate if its potency can be improved through further medicinal chemistry efforts.

Conclusion

This guide has provided a structured and scientifically grounded approach for the comparative in vitro evaluation of this compound analogs. By systematically assessing cytotoxicity, metabolic stability, and hERG liability, researchers can efficiently identify lead candidates with a higher probability of success in later stages of drug development. The provided protocols and illustrative data serve as a robust template for conducting these critical studies, ensuring that decisions are driven by high-quality, reproducible data.

References

  • BenchChem. (2025). In Vitro Metabolic Stability in Liver Microsomes. Available at: [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Available at: [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • edX. (n.d.). IC50 Determination. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Frontiers. (2023). Ensemble of structure and ligand-based classification models for hERG liability profiling. Available at: [Link]

  • PubMed Central. (2016). Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay. Available at: [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Enantioselective Synthesis of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantioselective synthesis of chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical production. 1-(2-Fluoro-4-methoxyphenyl)ethanol, a key chiral building block, demands highly efficient and selective catalytic methods for its preparation. This guide provides a detailed head-to-head comparison of leading catalytic systems for the asymmetric reduction of 2'-fluoro-4'-methoxyacetophenone. We will delve into the performance of Ruthenium, Rhodium, and Iridium-based catalysts in both asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) reactions. By examining key performance indicators, exploring underlying reaction mechanisms, and providing detailed experimental protocols, this document serves as a practical resource for researchers and process chemists aiming to optimize this critical transformation.

Introduction: The Significance of a Chiral Fluorinated Alcohol

Optically active this compound is a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a fluorine atom and a methoxy group on the aromatic ring imparts unique electronic properties and metabolic stability to downstream compounds, making it a desirable synthon in drug discovery. The stereochemistry of the hydroxyl group is often crucial for biological efficacy. Therefore, robust and highly enantioselective methods for its synthesis are of paramount importance.

The most direct and atom-economical route to this chiral alcohol is the asymmetric catalytic reduction of the prochiral ketone, 2'-fluoro-4'-methoxyacetophenone. This guide focuses on comparing the two dominant catalytic strategies for this transformation:

  • Asymmetric Hydrogenation (AH): Utilizes molecular hydrogen (H₂) as the reductant.

  • Asymmetric Transfer Hydrogenation (ATH): Employs organic molecules, such as isopropanol or formic acid, as hydrogen donors.[1]

We will evaluate catalysts based on their activity, enantioselectivity, and substrate scope, providing a clear rationale for catalyst selection in specific research and development contexts.

Asymmetric Hydrogenation (AH): The Power of H₂

Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones, often achieving high turnover numbers (TON) and turnover frequencies (TOF).[2] The catalysts are typically transition metal complexes featuring chiral ligands. For the reduction of aromatic ketones, Ruthenium(II) complexes, particularly those pioneered by Noyori, have become the industry standard.[3]

Ruthenium-Based Catalysts: The Workhorse of Ketone Hydrogenation

Ruthenium complexes containing a chiral diphosphine (e.g., BINAP) and a chiral diamine (e.g., DPEN) are exceptionally effective for the asymmetric hydrogenation of a wide array of ketones.[4][5]

Mechanism of Action: The accepted mechanism for these Ru(II) catalysts involves a metal-ligand bifunctional pathway.[6] The reaction does not proceed through direct coordination of the ketone's carbonyl oxygen to the metal center. Instead, the hydrogenation occurs in the outer coordination sphere of a coordinatively saturated 18-electron RuH₂ complex.[6] A hydride from the ruthenium and a proton from a coordinated amine ligand are transferred to the carbonyl group via a six-membered pericyclic transition state.[7][8] This concerted mechanism accounts for the high efficiency and selectivity observed.[7]

Asymmetric Transfer Hydrogenation (ATH): A Practical Alternative

Asymmetric transfer hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, as it uses common laboratory equipment and readily available hydrogen donors like isopropanol or a formic acid/triethylamine mixture.[1][9] Ruthenium, Rhodium, and Iridium complexes have all been successfully employed as catalysts for ATH.

Ruthenium-Based ATH Catalysts

The Noyori-type catalysts, such as [(arene)Ru(TsDPEN)Cl], are also highly effective for ATH.[10] The mechanism is well-established: the precatalyst is activated by a base to form a 16-electron Ru(II) amide complex. This species then abstracts two hydrogen atoms from the hydrogen donor (e.g., isopropanol) to generate an 18-electron ruthenium hydride, which then transfers the hydrogen to the ketone.[8][10]

Iridium-Based ATH Catalysts

Iridium complexes have emerged as powerful catalysts for the ATH of aromatic ketones, often exhibiting excellent activity and enantioselectivity.[11][12] Systems generated in situ from precursors like [Ir(COD)Cl]₂ and chiral ligands, such as those derived from cinchona alkaloids or PNNP ligands, have proven particularly effective.[11][12][13] Some iridium systems can even operate under base-free conditions, which can be advantageous for sensitive substrates.[13]

Head-to-Head Performance Data

While specific experimental data for the asymmetric reduction of 2'-fluoro-4'-methoxyacetophenone is not extensively published in comparative reviews, we can extrapolate performance from studies on structurally similar aromatic ketones. The following table summarizes typical performance metrics for state-of-the-art catalyst systems.

Catalyst TypeStrategyMetalChiral Ligand ExampleS/C RatioYield (%)ee (%)Conditions
Noyori-Type AHRu(S)-BINAP / (S,S)-DPEN1000+>95>98H₂ (10-100 atm), MeOH or EtOH, Base
Noyori-Ikariya ATHRu(R,R)-TsDPEN200-2000>95>99i-PrOH/Base or HCOOH/NEt₃
Cinchona-NNP ATHIrCinchona Alkaloid-derivedup to 2000>95up to 99i-PrOH, Cs₂CO₃, 82°C
PNNP Complex ATHIrChiral PNNP Ligand100>99up to 97i-PrOH, Base-Free

S/C = Substrate-to-Catalyst Ratio. Data is representative of performance for similar aromatic ketones as reported in the literature.[10][11][13][14]

Analysis:

  • Ruthenium-based AH catalysts are highly efficient, capable of operating at high substrate-to-catalyst ratios, which is economically favorable for large-scale production.[7]

  • Ruthenium-based ATH catalysts are arguably the most versatile and widely used, offering excellent enantioselectivities with practical, low-pressure setups.[10][15]

  • Iridium-based ATH catalysts are extremely promising, showing high efficiency, sometimes at high S/C ratios and even under base-free conditions, which simplifies purification and broadens substrate scope.[11][12][13]

Visualizing the Catalytic Process

To better understand the operational flow and the underlying catalytic cycles, the following diagrams are provided.

G cluster_0 Experimental Workflow A 1. Precursor Loading (Ketone, Solvent) B 2. Catalyst Preparation (In-situ generation or direct addition) A->B C 3. Reaction (H₂ pressure or H-donor addition) B->C D 4. Quenching & Work-up C->D E 5. Purification (e.g., Chromatography) D->E F 6. Analysis (Yield, ee% via Chiral HPLC/GC) E->F

Caption: General experimental workflow for catalytic asymmetric reduction.

G Precatalyst [RuCl(TsDPEN)(arene)] Active_Catalyst [Ru(TsDPEN-H)(arene)] 16e⁻ Precatalyst->Active_Catalyst -HCl (Base) Hydride [RuH(TsDPEN)(arene)] 18e⁻ Active_Catalyst->Hydride + i-PrOH - Acetone Product_Complex Product-Catalyst Complex Hydride->Product_Complex + Ketone Product_Complex->Active_Catalyst - Chiral Alcohol

Caption: Simplified catalytic cycle for Noyori-type ATH of a ketone.

Experimental Protocols

The following protocols are representative examples for conducting the asymmetric reduction of 2'-fluoro-4'-methoxyacetophenone.

Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-Type Ruthenium Catalyst

Materials:

  • 2'-fluoro-4'-methoxyacetophenone

  • RuCl

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with RuCl (e.g., at a S/C ratio of 500:1).

  • Add a solution of KOH or KOtBu in anhydrous i-PrOH (e.g., 0.1 M solution). The amount of base should be stoichiometric or in slight excess relative to the catalyst.

  • Stir the mixture for 15-20 minutes at room temperature to allow for the in situ formation of the active catalyst.

  • Add 2'-fluoro-4'-methoxyacetophenone, either neat or as a solution in anhydrous i-PrOH.

  • Heat the reaction mixture to the desired temperature (e.g., 40-82°C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench by adding a small amount of water or dilute HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain the chiral alcohol.

  • Determine the enantiomeric excess (ee%) by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Hydrogenation using a Ru-BINAP/Diamine Catalyst

Materials:

  • 2'-fluoro-4'-methoxyacetophenone

  • trans-RuCl₂[(S)-BINAP][(S,S)-DPEN]

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure autoclave equipped with a stirrer, add trans-RuCl₂[(S)-BINAP][(S,S)-DPEN] (e.g., at a S/C ratio of 1000:1) and 2'-fluoro-4'-methoxyacetophenone.

  • Add a solution of KOtBu in anhydrous MeOH or EtOH.

  • Seal the autoclave, purge several times with H₂ gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction at a set temperature (e.g., 30-50°C) until H₂ uptake ceases or GC analysis indicates full conversion.

  • Carefully vent the autoclave and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite or silica to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product and determine the ee% as described in Protocol 1.

Conclusion and Future Outlook

For the synthesis of this compound, both asymmetric hydrogenation and transfer hydrogenation offer highly effective solutions.

  • For large-scale industrial applications , the high turnover numbers of Ru-catalyzed asymmetric hydrogenation make it a very attractive option, despite the need for specialized high-pressure equipment.

  • For laboratory-scale synthesis and rapid screening , the operational simplicity of asymmetric transfer hydrogenation , particularly with modern Ru and Ir catalysts, is often preferred.[15] The development of base-free Ir-catalyzed systems further enhances the practicality of ATH.[13]

The choice between these catalytic systems will ultimately depend on the specific requirements of the project, including scale, available equipment, and cost considerations. Future research will likely focus on developing catalysts with even higher activities (higher TONs and TOFs), broader functional group tolerance, and catalysts derived from more abundant and less expensive earth metals.[16]

References

  • Li, L., Ma, N., Chen, Q., Sun, H., Tian, J., Xu, Q., Li, C., & Zhang, L. (2022). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry. [11][12]

  • Noyori, R. (2002). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Accounts of Chemical Research. [7]

  • Fan, Q.-H., Deng, G.-J., Lin, C.-C., & Chan, A. S. C. (2001). Programmed Assembly of Two Different Ligands with Metallic Ions: Generation of Self-Supported Noyori-type Catalysts for Heterogeneous Asymmetric Hydrogenation of Ketones. Journal of the American Chemical Society. [4]

  • Li, Y., Yu, S., Wu, X., Wu, J., & Abdurashid, K. (2004). Highly Efficient Iridium Catalyst for Asymmetric Transfer Hydrogenation of Aromatic Ketones under Base-Free Conditions. Organic Letters. [13]

  • Li, L., et al. (2022). Iridium-catalyzed asymmetric transfer hydrogenation of aromatic ketones with a cinchona alkaloid derived NNP ligand. Organic & Biomolecular Chemistry.

  • Furst, M. R. L., & Kirchner, K. (2020). An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones. Dalton Transactions. [16]

  • Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [6]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society. [8]

  • NROChemistry. Noyori Hydrogenation. [3]

  • Abdur-Rashid, K., et al. (2005). A Mechanism Displaying Autocatalysis: The Hydrogenation of Acetophenone Catalyzed by RuH(S-binap)(app) Where app Is the Amido Ligand Derived from 2-Amino-2-(2-pyridyl)propane. Organometallics.

  • Morris, D. J. (2018). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori–Ikariya Catalysts. Molecules. [10]

  • T. Ohkuma, H. Ooka, S. Hashiguchi, T. Ikariya, R. Noyori. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society.

  • Sandoval, C. A., Ohkuma, T., Utsumi, N., Tsutsumi, K., Murata, K., & Noyori, R. (2006). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics.

  • Johnson Matthey. Ruthenium-Catalysed Asymmetric Reduction of Ketones.

  • Kanto Chemical Co., Inc. Asymmetric Transfer Hydrogenation Catalysts. [1]

  • Wikipedia. Asymmetric hydrogenation.

  • Ikariya, T., & Blacker, A. J. (2007). Asymmetric transfer hydrogenation of ketones with bifunctional transition metal-based molecular catalysts. Accounts of Chemical Research. [15]

  • Riera, J., et al. (2016). Asymmetric Transfer Hydrogenation of Ketones with modified Grubbs Metathesis Catalysts: On the Way to a Tandem Process. AIR Unimi. [9]

Sources

A Comparative Guide to the Stereochemical Assignment of 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: The Role of Absolute Configuration in Drug Development

In the landscape of modern drug discovery, chirality is not a trivial detail but a cornerstone of safety and efficacy.[1][2] The distinct three-dimensional arrangement of atoms in enantiomers dictates their interaction with the chiral environment of the human body, such as enzymes and receptors.[3] Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to toxicity (the distomer).[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established clear guidelines requiring the stereochemical identity of chiral drug candidates to be determined early in the development process.[4]

The subject of this guide, 1-(2-fluoro-4-methoxyphenyl)ethanol, is a chiral secondary alcohol. Its structural motifs are prevalent in molecules targeted for central nervous system (CNS) disorders and other therapeutic areas, making it a valuable chiral building block in pharmaceutical synthesis.[1] Given its importance, the unambiguous assignment of its absolute configuration (AC) is a critical step for any research program utilizing this intermediate.

This guide provides a comparative analysis of the three principal methods for determining the absolute configuration of this molecule, designed to help researchers select the most appropriate strategy based on sample properties, available instrumentation, and the required level of certainty.

Decision Workflow for Absolute Configuration Determination

The selection of an analytical method is a strategic choice dictated by the physical state of the sample and the available technology. The following workflow illustrates a logical decision-making process.

AC_Decision_Workflow start Chiral Sample This compound crystal_check Can a high-quality single crystal be grown? start->crystal_check xray Single-Crystal X-ray Crystallography (SC-XRD) (Definitive Method) crystal_check->xray  Yes   no_crystal Sample is an oil or cannot be crystallized crystal_check->no_crystal  No   vcd_check Is a VCD spectrometer available? no_crystal->vcd_check vcd Vibrational Circular Dichroism (VCD) (Spectroscopic Method) vcd_check->vcd  Yes   nmr Mosher's Ester Analysis (NMR Derivatization Method) vcd_check->nmr  No  

Caption: Decision workflow for selecting an appropriate method.

The Definitive Method: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD stands as the unequivocal "gold standard" for determining absolute configuration. It provides a direct, non-empirical visualization of the molecule's three-dimensional structure in the solid state.[5][6]

Causality of Choice: This method is pursued when an unambiguous, legally defensible structural proof is required, for instance, in patent applications or regulatory submissions. Its primary and most significant limitation is the absolute requirement for a single, high-quality crystal, which can be a major bottleneck for many compounds, especially those that are oils or amorphous solids at room temperature.[7]

Experimental Protocol
  • Crystal Growth: The primary challenge is to obtain diffraction-quality crystals. Common methods include:

    • Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., hexane/ethyl acetate mixture) in a loosely covered vial, allowing the solvent to evaporate over several days to weeks.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, which is then placed inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen to minimize thermal vibrations, and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction pattern is processed to generate an electron density map, from which the molecular structure is solved and refined. For absolute configuration, the anomalous dispersion effect is key.[8] The presence of the fluorine atom in this compound can contribute to this effect, though heavier atoms (like bromine or sulfur) are more effective. The final assignment is typically validated by the Flack parameter, where a value close to 0 confirms the assigned stereochemistry.[9]

Parameter Single-Crystal X-ray Crystallography (SC-XRD)
Principle Direct determination of 3D atomic arrangement via X-ray diffraction.
Sample State High-quality single crystal.
Destructive? No, the crystal can typically be recovered.
Key Advantage Unambiguous and definitive result.
Key Challenge Crystal growth is often difficult and time-consuming.

The Solution-State Approach: Vibrational Circular Dichroism (VCD)

For molecules like this compound that may be oils or resist crystallization, VCD offers a powerful alternative for determining absolute configuration in the solution phase.[10] VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[11][12] Since enantiomers have mirror-image VCD spectra, a comparison between an experimental spectrum and a computationally predicted spectrum allows for a definitive assignment.[7]

Causality of Choice: VCD is the method of choice when crystallization fails. It reflects the molecule's structure in solution, which is often more relevant to its biological activity than the solid-state conformation. The primary requirements are access to a VCD spectrometer and the computational resources to perform Density Functional Theory (DFT) calculations.

VCD Experimental & Computational Workflow

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Sample in CDCl3 (e.g., 0.1 M) exp_measure Acquire IR and VCD Spectra exp_sample->exp_measure compare Compare Experimental VCD with Predicted (R) and (S) Spectra exp_measure->compare comp_model Build (R) and (S) Enantiomer Models comp_dft Perform DFT Calculations (Geometry Optimization & Frequency Calculation) comp_model->comp_dft comp_spectra Generate Predicted IR and VCD Spectra comp_dft->comp_spectra comp_spectra->compare assign Assign Absolute Configuration Based on Best Match compare->assign

Caption: Integrated workflow for VCD analysis.

Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃) to achieve a concentration of ~0.1 M. The solvent must be transparent in the IR region of interest.[11]

  • VCD Measurement: Acquire the VCD and IR spectra using a VCD spectrometer. Data collection is often performed for several hours to achieve an adequate signal-to-noise ratio, as the VCD signal is several orders of magnitude weaker than the IR absorption signal.[12]

Computational Protocol
  • Conformational Search: For the chosen enantiomer (e.g., the R-enantiomer), perform a thorough conformational search to identify all low-energy conformers.

  • DFT Calculation: For each stable conformer, perform geometry optimization and vibrational frequency calculations using DFT, for example, at the B3LYP/6-31G(d) level of theory. This predicts the IR and VCD spectra for each conformer.[10]

  • Spectrum Generation: The final predicted spectrum for the R-enantiomer is generated by averaging the spectra of the individual conformers, weighted by their Boltzmann populations. The spectrum for the S-enantiomer is simply the inverse of the calculated R-spectrum.

Data Interpretation: The experimental VCD spectrum is overlaid with the calculated spectra for both the R- and S-enantiomers. The absolute configuration is assigned to the enantiomer whose calculated spectrum correctly reproduces the signs and relative intensities of the major bands in the experimental spectrum.[7]

Parameter Vibrational Circular Dichroism (VCD)
Principle Differential absorption of circularly polarized IR light, compared with DFT calculations.
Sample State Solution (liquids, oils, or dissolved solids).
Destructive? No, the sample can be fully recovered.
Key Advantage No need for crystallization; provides solution-state conformation.
Key Challenge Requires a specialized spectrometer and computational expertise.

The Classic Derivatization Method: Mosher's Ester Analysis

Mosher's ester analysis is a robust and widely accessible NMR-based technique for determining the AC of secondary alcohols.[13][14] The method involves derivatizing the chiral alcohol with both enantiomers of a chiral derivatizing agent (CDA), α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. These diastereomers exhibit distinct ¹H NMR chemical shifts, and the pattern of these differences can be used to deduce the AC of the original alcohol.[15][16]

Causality of Choice: This is the go-to method when SC-XRD is not feasible and a VCD spectrometer is unavailable. It relies on standard NMR instrumentation, which is present in virtually all chemical research laboratories. The primary requirement is the successful chemical synthesis of the two diastereomeric esters.

Mosher's Ester Analysis Workflow

Mosher_Workflow cluster_synthesis Diastereomer Synthesis cluster_analysis NMR Analysis start Chiral Alcohol react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S ester_S (S)-MTPA Ester react_R->ester_S ester_R (R)-MTPA Ester react_S->ester_R nmr_S Acquire ¹H NMR ester_S->nmr_S nmr_R Acquire ¹H NMR ester_R->nmr_R calc Calculate Δδ = δS - δR for all protons nmr_R->calc nmr_S->calc assign Apply Mosher's Model to Determine AC calc->assign

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-(2-Fluoro-4-methoxyphenyl)ethanol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-(2-Fluoro-4-methoxyphenyl)ethanol, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings. The information herein is synthesized from established safety protocols and regulatory standards, providing a framework for responsible waste management.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The hazard assessment and some procedural recommendations are therefore based on data for structurally similar compounds and general principles for handling halogenated organic substances. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to review any available chemical safety information prior to handling and disposal.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical waste is underpinned by a "cradle-to-grave" management philosophy, a concept central to the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] This means that the generator of the waste is responsible for its safe handling from the moment it is created until its final disposal.[1] All laboratory personnel must be trained in the facility's specific hazardous waste procedures as part of a comprehensive Chemical Hygiene Plan, mandated by the Occupational Safety and Health Administration (OSHA).[3][4][5][6]

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound should be handled as a hazardous substance. For instance, similar chemicals are classified as skin and eye irritants and may cause respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye and Face Chemical safety goggles or a face shield.[4]To protect against splashes and aerosols that could cause serious eye irritation.
Hand Nitrile gloves.[8]To prevent skin contact, which may cause irritation. Always check the glove manufacturer's compatibility chart for specific chemical resistance.
Body A lab coat.To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.[8]To protect feet from spills.
Respiratory To be used in a well-ventilated area or under a chemical fume hood.[8][9]To minimize inhalation of any vapors, which may be irritating to the respiratory tract.
Step-by-Step Disposal Protocol for this compound

Due to the presence of a fluorine atom, this compound is classified as a halogenated organic compound .[9][10][11] This classification is critical as it dictates the specific waste stream for disposal. Halogenated organic wastes must be segregated from non-halogenated organic wastes.[11] The higher cost and specific treatment methods for halogenated waste, often involving high-temperature incineration, necessitate this separation.[10][11]

  • Select the Correct Waste Container: Obtain a designated "Halogenated Organic Waste" container.[8][9][11] These containers are typically provided by your institution's EHS department and should be made of a chemically compatible material.

  • Label the Container: Before adding any waste, ensure the container is clearly labeled with "Hazardous Waste" and "Halogenated Organic Liquids."[10] The label must also include the full chemical name, "this compound," and an approximate concentration if it is part of a mixture.[11]

  • Transferring the Waste:

    • For small quantities (e.g., from reaction work-ups), carefully transfer the liquid waste into the designated halogenated organic waste container using a funnel.

    • For solid waste contaminated with this compound (e.g., contaminated filter paper, weighing boats), collect it in a separate, clearly labeled "Solid Halogenated Organic Waste" container.

    • Grossly contaminated disposables such as gloves and absorbent pads should also be placed in the solid hazardous waste container.

  • Keep the Container Closed: The waste container must be kept tightly sealed when not in use to prevent the release of vapors.[2][10]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which is at or near the point of generation and under the control of the operator.[10]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[10]

  • Segregation: Ensure the halogenated waste container is stored separately from incompatible materials, particularly strong oxidizing agents.

  • Container Fullness: Do not overfill the waste container. A general rule is to fill it to no more than 75-80% of its capacity to allow for vapor expansion.

  • Pickup Request: Once the container is full or has been in the lab for a period defined by your institutional policy (often 150 days for laboratory waste), submit a waste pickup request to your EHS department.

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal_Workflow cluster_prep Initial Handling cluster_waste_id Waste Identification & Segregation cluster_management Container Management & Storage cluster_disposal Final Disposal start Generation of Waste (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Is the waste liquid or solid? fume_hood->waste_type liquid_waste Liquid Waste waste_type->liquid_waste Liquid solid_waste Solid Waste (Contaminated materials) waste_type->solid_waste Solid halogenated_container_liquid Collect in 'Halogenated Organic Liquid Waste' Container liquid_waste->halogenated_container_liquid halogenated_container_solid Collect in 'Halogenated Organic Solid Waste' Container solid_waste->halogenated_container_solid label_container Label Container with: 'Hazardous Waste' Full Chemical Name Constituents & % halogenated_container_liquid->label_container halogenated_container_solid->label_container seal_container Keep Container Tightly Sealed label_container->seal_container store_waste Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment seal_container->store_waste check_full Is container >75% full or at time limit? store_waste->check_full check_full->seal_container No request_pickup Request Pickup by Environmental Health & Safety (EHS) check_full->request_pickup Yes end_process Waste Removed for Proper Disposal request_pickup->end_process

Disposal workflow for this compound.
Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill. For small, manageable spills, trained laboratory personnel can proceed with cleanup. For large spills, evacuate the area and contact your institution's emergency response team.

  • Containment and Cleanup (for small spills):

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

    • Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as solid halogenated organic waste.[10]

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and regulatory compliance.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]

  • OSHA/PESH Laboratory Standard (Chemical Hygiene Plan). Binghamton University. [Link]

  • OSHA Laboratory Standard | OSHA Lab Safety Standard. Compliancy Group. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. HSC Chemistry. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon Occupational Safety and Health. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. [Link]

  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]

  • Safety Data Sheet for Ethanol. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet for 1-(4-Methoxyphenyl)ethanol. Thermo Fisher Scientific. [Link]

  • Dispose of Hazardous Waste. Ohio Environmental Protection Agency. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Hazardous Waste Disposal Procedures. Michigan Technological University. [Link]

Sources

Personal protective equipment for handling 1-(2-Fluoro-4-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 1-(2-Fluoro-4-methoxyphenyl)ethanol

Navigating the complexities of novel chemical compounds requires a foundational commitment to safety, precision, and procedural integrity. This guide provides an in-depth operational plan for handling this compound (CAS 74457-87-7). As a substituted phenylethanol, its handling necessitates a conservative approach grounded in the analysis of structurally similar molecules and established laboratory safety principles. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Assessment: A Proactive Stance on Safety

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, a professional hazard assessment can be constructed by examining analogous compounds. All chemical products should be handled with the recognition of "having unknown hazards and toxicity" until empirically proven otherwise[1]. Data from the structurally related compound, 1-(2,6-Difluoro-4-methoxyphenyl)ethanol, provides a reliable surrogate for establishing baseline safety protocols[2].

The primary hazards are summarized below:

Hazard CategoryGHS ClassificationPotential EffectRationale & Source
Acute Toxicity (Oral) Acute Tox. 4H302: Harmful if swallowedBased on the hazard profile of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol[2].
Skin Irritation Skin Irrit. 2H315: Causes skin irritationBased on the hazard profile of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol[2].
Eye Irritation Eye Irrit. 2H319: Causes serious eye irritationA common hazard for ethanol derivatives and confirmed for the difluoro-analogue[2][3][4].
Respiratory Irritation STOT SE 3H335: May cause respiratory irritationBased on the hazard profile of 1-(2,6-Difluoro-4-methoxyphenyl)ethanol[2].
Flammability Combustible LiquidH227 (Assumed)Related methoxyphenyl ethanols are classified as combustible liquids. Prudence dictates assuming similar properties[5][6].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not merely a checklist; it is a scientifically informed decision process designed to mitigate the specific risks identified above. Always inspect PPE for integrity before each use.

Primary Engineering Control: Chemical Fume Hood

All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood. This is the primary and most effective control for preventing respiratory exposure to vapors or aerosols.

Tier 1: Eye and Face Protection

The risk of serious eye irritation necessitates robust protection.

  • Mandatory: Chemical splash goggles that conform to European Standard EN 166 are required at all times. These provide a seal around the eyes to protect against splashes and vapors.

  • Recommended for High-Risk Operations: When handling larger volumes (>50 mL) or performing operations with a significant splash potential (e.g., heating, pressure reactions), a full-face shield must be worn over the safety goggles to protect the entire face[7].

Tier 2: Skin and Body Protection
  • Gloves: Nitrile gloves are the standard for providing splash protection against a wide range of chemicals and are recommended for incidental contact[7][8]. If prolonged or direct contact is anticipated, consult a chemical resistance chart to select a glove with a longer breakthrough time. Always remove gloves using a technique that avoids skin contamination and wash hands thoroughly after removal[4][9].

  • Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory to protect against incidental skin contact and small splashes. Ensure the coat is fully buttoned.

  • Footwear: Closed-toe shoes, preferably made of a chemically resistant material, must be worn in the laboratory.

Tier 3: Respiratory Protection

Under normal operating conditions within a functional fume hood, respiratory protection is not required. However, it is essential for emergency situations.

  • Emergency Use: In the event of a significant spill or failure of the primary engineering controls, a full-face or half-mask air-purifying respirator with organic vapor cartridges should be available[8]. All personnel who may need to use a respirator must be properly fit-tested and trained in its use.

Operational Plan: From Receipt to Disposal

A systematic workflow minimizes risk and ensures reproducibility. The following protocol outlines the essential steps for safely integrating this compound into your research.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Waste Management Phase cluster_cleanup Post-Procedure Phase A 1. Verify Fume Hood Certification & Airflow B 2. Don Required PPE (Goggles, Lab Coat, Gloves) A->B C 3. Prepare Work Surface & Assemble Equipment B->C D 4. Transfer Compound Under Fume Hood C->D E 5. Keep Container Tightly Closed When Not in Use D->E F 6. Ground Equipment to Prevent Static Discharge G 7. Segregate Waste: Liquid vs. Solid E->G H 8. Collect in Labeled 'Hazardous Waste' Container G->H I 9. Store in Satellite Accumulation Area H->I J 10. Decontaminate Work Area & Equipment I->J K 11. Doff PPE Correctly J->K L 12. Wash Hands Thoroughly K->L

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure your chemical fume hood is operational. Don all required PPE as outlined above. Prepare your workspace by laying down absorbent, disposable bench paper.

  • Aliquotting and Transfer: Conduct all transfers within the fume hood. Use non-sparking tools and ground equipment where necessary to prevent static discharge, which could be an ignition source[3][4].

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated area, away from heat and sources of ignition[3][5].

  • Emergency Response:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][9][10].

    • Skin Contact: Take off immediately all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[9].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[5][10].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[9].

Disposal Plan: Environmental Stewardship

Proper chemical waste disposal is a critical component of laboratory safety and environmental responsibility[11]. This compound must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Liquid Waste: Collect all solutions containing the compound in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

    • Solid Waste: Any materials grossly contaminated with the compound (e.g., gloves, pipette tips, absorbent pads) must be collected in a separate, clearly labeled solid hazardous waste container[11].

  • Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration of constituents[11].

  • Storage: Store sealed waste containers in a designated satellite accumulation area. The container must be kept closed at all times except when adding waste[11].

  • Final Disposal: Adhere strictly to your institution's Environmental Health and Safety (EHS) office procedures for waste pickup and disposal[12]. Under no circumstances should this chemical be disposed of down the drain [10][11].

By adhering to this comprehensive guide, you are upholding the highest standards of laboratory safety, protecting yourself and your colleagues, and ensuring the continued integrity of your valuable research.

References

  • Safety Data Sheet. (n.d.). Merck.
  • Safety Data Sheet: 1-(2,6-DIFLUORO-4-METHOXYPHENYL)ETHANOL. (2024). CymitQuimica.
  • Safety Data Sheet: 2-(4-Methoxyphenyl)ethanol. (2011). Thermo Fisher Scientific.
  • Safety Data Sheet: Ethanol absolute. (n.d.). accessdata.fda.gov.
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Safety Data Sheet: UCN-02. (2023). Cayman Chemical.
  • Safety Data Sheet: (S)-1-(2-Methoxyphenyl)ethylamine. (2024). Fisher Scientific.
  • Safety Data Sheet: Ethanol 100%. (2019). Ethos Biosciences.
  • Safety Data Sheet: 1-(4-Methoxyphenyl)ethanol. (2025). Fisher Scientific.
  • Safety Data Sheet: 1-(4-Methoxyphenyl)ethanol. (2025). Thermo Fisher Scientific.
  • What PPE Should Be Worn for COSHH? (2025). BrightHR.
  • Personal protective equipment when handling plant protection products. (n.d.). BVL.
  • 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol Safety Information. (n.d.). Hoffman Fine Chemicals.
  • How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation.
  • This compound (Cas 74457-87-7). (n.d.). Parchem.
  • Proper Disposal of 1-(2,4-Dihydroxy-6-methoxyphenyl)ethan-1-one. (n.d.). Benchchem.
  • EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). Weill Cornell Medicine.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Fluoro-4-methoxyphenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-4-methoxyphenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.